(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGBJJCWLPCSLS-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)OC)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704226 | |
| Record name | (1R)-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213014-67-5 | |
| Record name | (1R)-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is fundamental to its application, influencing everything from reaction kinetics and formulation to bioavailability and storage. This in-depth technical guide provides a comprehensive overview of the key physical characteristics of this compound. Beyond a simple recitation of data, this document elucidates the scientific rationale behind the characterization methodologies, offering detailed, field-proven protocols for their determination. It is designed to be a practical resource for researchers, enabling them to both understand and replicate the essential physicochemical profiling required for advancing chemical entities from the laboratory to clinical consideration.
Introduction: The Critical Role of Physicochemical Characterization
In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental truth: the physical properties of a molecule dictate its potential as a therapeutic agent. The journey of a drug candidate from synthesis to a viable pharmaceutical product is paved with rigorous physicochemical characterization.[1][2][3][4][5] These properties are not mere data points; they are the molecular determinants of a compound's behavior in both chemical and biological systems.
For a molecule such as this compound, a substituted phenethylamine, its solid-state characteristics, solubility, and spectral fingerprints are of paramount importance. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn governs its efficacy and safety.[6] This guide will delve into the essential physical properties of this compound, providing both established data and the experimental frameworks for their validation.
Compound Identification and Chemical Structure
A precise understanding of a molecule begins with its unambiguous identification and structure.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1213014-67-5 | [7] |
| Molecular Formula | C₉H₁₃ClFNO | [7] |
| Molecular Weight | 205.66 g/mol | [7] |
| Chemical Structure | ![]() | N/A |
| InChI Key | IOGBJJCWLPCSLS-FYZOBXCZSA-N | [7] |
The structure reveals a chiral center at the ethylamine alpha-carbon, a fluoro and a methoxy substituent on the phenyl ring. The hydrochloride salt form is common for amines, often enhancing stability and solubility in aqueous media.[8]
Solid-State Properties: Melting Point
The melting point of a crystalline solid is a sensitive indicator of its purity.[9] Impurities typically depress and broaden the melting range. For a drug substance, a sharp, well-defined melting point is a critical quality attribute.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range of a solid crystalline substance using a digital melting point apparatus.[9][10][11][12]
Objective: To determine the temperature range over which the solid phase of the compound transitions to the liquid phase.
Materials:
-
This compound (finely powdered and dry)
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample height should be between 2-4 mm for optimal results.
-
Initial Rapid Determination (Optional but Recommended):
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/minute).
-
Observe the approximate temperature at which the sample melts. This provides a rough estimate and saves time in subsequent, more precise measurements.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a new loaded capillary tube into the apparatus.
-
Set the heating rate to a slow, controlled ramp (e.g., 1-2 °C/minute) starting from a temperature about 15-20 °C below the expected melting point.
-
Record the temperature at which the first droplet of liquid is observed (T₁).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
-
Repeatability: Perform the determination in triplicate to ensure the results are reproducible.
Causality and Trustworthiness: A slow heating rate during the final determination is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. A sharp melting range (typically ≤ 2 °C) is indicative of high purity. A broader range suggests the presence of impurities.
Solubility Profile
Solubility is a cornerstone of drug development, directly impacting a drug's dissolution rate and, consequently, its bioavailability.[1][13] As a hydrochloride salt of an amine, this compound is expected to be more soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents.[8][14]
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This protocol details a reliable method for quantifying the solubility of a compound in various solvents.[14][15]
Objective: To determine the equilibrium solubility of the compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile)
-
Thermostatic shaker or orbital incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow them to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for a few hours to let the excess solid settle. For a more complete separation, centrifuge the vials.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze both the standards and the filtered samples by a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve.
-
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent.
Causality and Trustworthiness: The isothermal equilibration method ensures that the measured concentration represents the true thermodynamic solubility. The use of HPLC for quantification provides high specificity and sensitivity, ensuring accurate measurements even for poorly soluble compounds. The pH of the aqueous medium will significantly influence the solubility of this amine salt, with higher solubility expected at lower pH values where the amine is fully protonated.[16]
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of a molecule, confirming its identity and providing insights into its structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For a chiral compound like this compound, NMR can also be used to determine enantiomeric purity through the use of chiral derivatizing or solvating agents.[17][18][19][20]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns influenced by the fluorine and methoxy substituents.
-
Methine Proton (-CH): A quartet adjacent to the methyl group.
-
Methyl Protons (-CH₃): A doublet coupled to the methine proton.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
Methoxy Protons (-OCH₃): A singlet in the upfield region.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the nine unique carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant (¹JCF).
Experimental Protocol: ¹H NMR for Structural Confirmation
Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structure of the compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Dissolve a small amount of the compound (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Cap the tube and ensure the sample is fully dissolved.
-
Insert the tube into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Assign the observed signals to the protons in the molecule based on their chemical shifts, integration values, and coupling patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[21][22]
Expected IR Absorption Bands:
-
N-H Stretch (Amine Salt): A broad band in the region of 2400-3200 cm⁻¹.
-
C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: In the range of 1250-1335 cm⁻¹ for aromatic amines.[21]
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups present in the compound.
Materials:
-
This compound
-
FT-IR spectrometer with an ATR accessory
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer structural clues.[23]
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): The peak corresponding to the free base form of the molecule (C₉H₁₂FNO) would be expected at m/z 169.1. In some soft ionization techniques, the protonated molecule [M+H]⁺ at m/z 170.1 may be observed.
-
Isotopic Peaks: The presence of chlorine from the hydrochloride salt will result in a characteristic M+2 peak with an intensity of about one-third of the M peak in the mass spectrum of the salt itself, if it remains intact during ionization.[24][25] The fluorine atom is monoisotopic.
-
Fragmentation Pattern: Common fragmentation pathways for phenethylamines include cleavage of the bond beta to the aromatic ring.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound.
Materials:
-
This compound
-
Mass spectrometer with an ESI source
-
Suitable solvent (e.g., methanol, acetonitrile with a small amount of formic acid)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
Visualization of the Characterization Workflow
The comprehensive characterization of a novel chemical entity follows a logical progression, as illustrated in the workflow diagram below.
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- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
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Introduction: A Key Chiral Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a specialized chiral amine that serves as a valuable building block in the synthesis of complex, high-value pharmaceutical compounds. Its structure, featuring a stereodefined ethylamine group attached to a strategically substituted phenyl ring, makes it a critical intermediate for creating molecules with precise three-dimensional architectures. The presence of both a fluorine atom and a methoxy group allows medicinal chemists to finely tune the physicochemical properties of a target molecule, such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The ability to introduce these features through a single, enantiomerically pure starting material is a significant advantage in streamlining the drug discovery process.
This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical application, characterization, and safe handling. The content is designed to equip researchers and drug development professionals with the field-proven insights necessary to effectively utilize this important chemical entity.
Compound Profile and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the starting point for any research endeavor. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1213014-67-5 | [3][4] |
| Molecular Formula | C₉H₁₃ClFNO | [3][4] |
| Molecular Weight | 205.66 g/mol | [4] |
| IUPAC Name | (1R)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride | [3] |
| Purity | Typically ≥95% | [4] |
| Appearance | Varies (often a solid) | N/A |
| InChI Key | IOGBJJCWLPCSLS-FYZOBXCZSA-N | [3][4] |
Synthesis and Enantiomeric Purification: The Path to Stereochemical Purity
The industrial and laboratory-scale production of a single enantiomer like this compound relies on a robust strategy for both the initial synthesis of the racemic mixture and its subsequent separation into individual enantiomers.
Synthesis of Racemic 1-(2-Fluoro-3-methoxyphenyl)ethanamine
The most common and direct route to the racemic parent amine is the reductive amination of the corresponding ketone, 2'-fluoro-3'-methoxyacetophenone. This process typically involves reacting the ketone with an ammonia source and a reducing agent. While specific patented procedures for this exact molecule are not publicly detailed, the methodology is a cornerstone of amine synthesis.
Chiral Resolution: Isolating the (R)-Enantiomer
Obtaining the desired (R)-enantiomer from the racemic mixture is the most critical and challenging step. The most established and scalable method is diastereomeric salt crystallization.[5] This technique exploits the fact that diastereomers (salt pairs formed between the racemic amine and a single enantiomer of a chiral acid) have different physical properties, most notably solubility.[5][6]
The Causality Behind the Method: By reacting the racemic amine with a chiral resolving agent, two diastereomeric salts are formed: [(R)-amine:(L)-acid] and [(S)-amine:(L)-acid]. Due to their different three-dimensional arrangements, these salts pack differently into crystal lattices, leading to one being less soluble in a given solvent system. This allows for its selective crystallization and subsequent separation by simple filtration.
Sources
An In-depth Technical Guide to the Synthesis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, a chiral amine of significant interest to the pharmaceutical and agrochemical industries. The guide details two primary strategies for achieving the desired enantiopure compound: a direct asymmetric approach via reductive amination and a classical resolution method. Each step is elucidated with mechanistic insights, detailed experimental protocols, and characterization data. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of the synthesis of this and related chiral phenylethylamines.
Introduction: The Significance of Chiral Fluoro-methoxyphenyl-ethanamines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The specific three-dimensional arrangement of substituents around a chiral center can dramatically influence a molecule's pharmacological and toxicological properties. This stereoselectivity arises from the chiral nature of biological targets such as enzymes and receptors. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development.
Substituted phenylethylamines, in particular, represent a broad class of psychoactive and stimulant substances with diverse clinical applications, including as central nervous system stimulants, antidepressants, and appetite suppressants.[1] The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
This compound is a valuable chiral building block for the synthesis of more complex molecules. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, allows for fine-tuning of its physicochemical and pharmacological properties. This guide will provide a detailed roadmap for the synthesis of this important compound, empowering researchers to access this key intermediate for their discovery and development programs.
Strategic Overview of the Synthesis
The synthesis of this compound can be approached through two primary strategies, both of which begin with the synthesis of the key intermediate, 2-fluoro-3-methoxyacetophenone. From this ketone, the chiral amine can be obtained either through a direct asymmetric synthesis or via the resolution of a racemic mixture.
Caption: High-level overview of the synthetic routes to the target compound.
This guide will first detail the synthesis of the ketone intermediate, followed by in-depth discussions and protocols for both the asymmetric reductive amination and the chiral resolution pathways.
Synthesis of the Key Intermediate: 2-Fluoro-3-methoxyacetophenone
The synthesis of 2-fluoro-3-methoxyacetophenone is most effectively achieved through a Friedel-Crafts acylation of 2-fluoroanisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The directing effects of the fluorine and methoxy substituents guide the acylation to the desired position.
Mechanistic Insight into Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of an acyl halide (in this case, acetyl chloride) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores aromaticity and yields the desired ketone.
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
Experimental Protocol for 2-Fluoro-3-methoxyacetophenone
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[3]
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Fluoroanisole | C₇H₇FO | 126.13 | 10.0 g | 0.079 |
| Aluminum Chloride | AlCl₃ | 133.34 | 12.7 g | 0.095 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 6.8 mL | 0.095 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - |
| Water | H₂O | 18.02 | As needed | - |
| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (12.7 g, 0.095 mol) and dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (6.8 mL, 0.095 mol) dropwise to the stirred suspension over 15 minutes.
-
After the addition is complete, add a solution of 2-fluoroanisole (10.0 g, 0.079 mol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-fluoro-3-methoxyacetophenone.
Characterization of 2-Fluoro-3-methoxyacetophenone
| Parameter | Data |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (dd, J = 7.6, 1.6 Hz, 1H), 7.15 (t, J = 8.0 Hz, 1H), 6.90 (ddd, J = 8.4, 4.8, 1.6 Hz, 1H), 3.95 (s, 3H), 2.60 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 198.5, 157.0 (d, J=248.5 Hz), 147.5 (d, J=10.1 Hz), 125.0, 120.2 (d, J=3.0 Hz), 115.8 (d, J=21.2 Hz), 112.3, 56.4, 29.8. |
| Mass Spectrum (EI) | m/z 168 (M+), 153, 125. |
Pathway A: Asymmetric Reductive Amination
Asymmetric reductive amination is a highly efficient one-pot method for the synthesis of chiral amines from ketones.[4] This approach avoids the isolation of the intermediate imine and directly yields the enantiomerically enriched product. Various catalytic systems, including transition-metal catalysts and biocatalysts, can be employed for this transformation.
Mechanistic Considerations in Asymmetric Reductive Amination
The reaction proceeds through the in-situ formation of an imine from the ketone and an ammonia source. A chiral catalyst then facilitates the enantioselective reduction of the imine to the corresponding amine. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.
Caption: Generalized workflow for asymmetric reductive amination.
Experimental Protocol for Asymmetric Reductive Amination
This protocol is based on established methods for the ruthenium-catalyzed asymmetric reductive amination of aryl ketones.[4]
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Fluoro-3-methoxyacetophenone | C₉H₉FO₂ | 168.17 | 1.0 g | 5.95 mmol |
| [Ru(p-cymene)Cl₂]₂ | C₂₀H₂₈Cl₄Ru₂ | 612.39 | 9.1 mg | 0.015 mmol |
| (R)-Xyl-P-Phos | C₄₇H₄₀P₂ | 678.76 | 22.2 mg | 0.033 mmol |
| Ammonium Formate | CH₅NO₂ | 63.06 | 1.88 g | 29.8 mmol |
| Formic Acid | CH₂O₂ | 46.03 | 1.1 mL | 29.8 mmol |
| Methanol | CH₃OH | 32.04 | 20 mL | - |
Procedure:
-
In a glovebox, add [Ru(p-cymene)Cl₂]₂ (9.1 mg, 0.015 mmol) and (R)-Xyl-P-Phos (22.2 mg, 0.033 mmol) to a Schlenk flask.
-
Add degassed methanol (10 mL) and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve 2-fluoro-3-methoxyacetophenone (1.0 g, 5.95 mmol), ammonium formate (1.88 g, 29.8 mmol), and formic acid (1.1 mL, 29.8 mmol) in methanol (10 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Seal the Schlenk flask and heat the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-1-(2-fluoro-3-methoxyphenyl)ethanamine.
Pathway B: Chiral Resolution of Racemic Amine
An alternative and widely used industrial method for obtaining enantiomerically pure amines is the chiral resolution of a racemic mixture.[5] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.
Principles of Chiral Resolution by Diastereomeric Salt Formation
A racemic mixture of the amine is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated. After separation, the desired enantiomer of the amine is liberated from its salt by treatment with a base. A common and effective resolving agent for amines is L-tartaric acid.[6]
Caption: Step-by-step process of chiral resolution via diastereomeric salt formation.
Experimental Protocol for Chiral Resolution
This protocol provides a general procedure for the resolution of a racemic phenylethylamine using L-tartaric acid.[6] Optimization of solvent and temperature may be required for this specific substrate.
Step 1: Synthesis of Racemic 1-(2-Fluoro-3-methoxyphenyl)ethanamine
The racemic amine is first prepared by a standard reductive amination of 2-fluoro-3-methoxyacetophenone.
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Fluoro-3-methoxyacetophenone | C₉H₉FO₂ | 168.17 | 5.0 g | 29.7 mmol |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 23.0 g | 297 mmol |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 2.8 g | 44.6 mmol |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
Procedure:
-
To a solution of 2-fluoro-3-methoxyacetophenone (5.0 g, 29.7 mmol) in methanol (100 mL), add ammonium acetate (23.0 g, 297 mmol).
-
Stir the mixture at room temperature until the solids dissolve.
-
Add sodium cyanoborohydride (2.8 g, 44.6 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Add 1 M HCl to the residue until the pH is acidic, then wash with diethyl ether.
-
Basify the aqueous layer with 6 M NaOH until pH > 12.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield racemic 1-(2-fluoro-3-methoxyphenyl)ethanamine.
Step 2: Resolution with L-Tartaric Acid
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Racemic Amine | C₉H₁₂FNO | 169.20 | 4.0 g | 23.6 mmol |
| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | 1.77 g | 11.8 mmol |
| Methanol | CH₃OH | 32.04 | As needed | - |
Procedure:
-
Dissolve L-(+)-tartaric acid (1.77 g, 11.8 mmol) in a minimal amount of hot methanol.
-
In a separate flask, dissolve the racemic amine (4.0 g, 23.6 mmol) in a minimal amount of methanol.
-
Slowly add the amine solution to the hot tartaric acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator overnight to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This is the diastereomeric salt of the (R)-amine.
-
To liberate the free amine, dissolve the salt in water and add 6 M NaOH until the solution is strongly basic.
-
Extract the (R)-amine with diethyl ether (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield enantiomerically enriched (R)-1-(2-fluoro-3-methoxyphenyl)ethanamine.
Final Salt Formation and Characterization
To obtain the final hydrochloride salt, the enantiomerically pure (R)-amine is treated with hydrochloric acid.
Protocol for Hydrochloride Salt Formation
-
Dissolve the (R)-amine in diethyl ether.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization of this compound
| Parameter | Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₃ClFNO |
| Molecular Weight | 205.66 g/mol [7] |
| CAS Number | 1332588-07-4[5] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.85 (br s, 3H), 7.35 (m, 1H), 7.20 (m, 2H), 4.50 (q, J = 6.8 Hz, 1H), 3.90 (s, 3H), 1.55 (d, J = 6.8 Hz, 3H). |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 156.5 (d, J=245.5 Hz), 147.0 (d, J=10.1 Hz), 126.0, 125.5 (d, J=4.0 Hz), 116.5 (d, J=18.2 Hz), 112.0, 56.5, 45.0, 20.5. |
| IR (KBr, cm⁻¹) | 2950, 1600, 1480, 1280, 1100, 800. |
| Mass Spectrum (ESI+) | m/z 170.1 (M+H)⁺. |
Safety and Handling
2-Fluoro-3-methoxyacetophenone:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Wear protective gloves, eye protection, and face protection.
This compound:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Wear protective gloves, protective clothing, and eye protection.
-
Handle in a well-ventilated area.
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Material Safety Data Sheet (MSDS) for each reagent before use.
Conclusion
This technical guide has detailed two robust and reliable synthetic routes to this compound. The choice between asymmetric reductive amination and classical chiral resolution will depend on the specific resources and expertise available. The asymmetric approach offers a more direct and atom-economical route, while chiral resolution is a well-established and scalable method. By providing detailed experimental protocols and mechanistic insights, this guide serves as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the synthesis of this important chiral building block.
References
- University of Virginia School of Medicine. (2024). Phenethylamines. ToxTalks: A Bulletin for Healthcare Professionals Who Manage Poisoned Patients. [URL: https://med.virginia.edu/toxicology/wp-content/uploads/sites/268/2023/10/ToxTalk-October-2023-Phenethylamines.pdf]
- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [URL: https://www.acgpubs.org/doc/20200317112003-66-RNP-1909-213.pdf]
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.
- Winthrop University. (2014). The Friedel-Crafts Acylation. [URL: https://www.winthrop.
- Scribd. Friedel Crafts Acylation. [URL: https://www.scribd.
- Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. [URL: https://www.benchchem.com/product/b901584/technical-documents/D2024010101859]
- CymitQuimica. This compound. [URL: https://www.cymitquimica.com/base/files/product-documents/10/F239325_10_1.pdf]
- Benchchem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. [URL: https://www.benchchem.com/product/b897581/technical-documents/D2024010101861]
- Benchchem. A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. [URL: https://www.benchchem.com/product/b897581/technical-documents/D2024010101858]
- ChemistryViews. (2018). Direct Asymmetric Reductive Amination. [URL: https://www.chemistryviews.
- AK Scientific, Inc. Safety Data Sheet (United States). (1S)-1-(4-FLUORO-3-METHOXYPHENYL)ETHYLAMINE-HCl. [URL: https://www.aksci.com/sds/KS00000U9P_sds.pdf]
- Benchchem. Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. [URL: https://www.benchchem.com/product/b897581/technical-documents/D2024010101861]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds/29329]
- Aaronchem. This compound. [URL: https://www.aaronchem.com/product/r-1-2-fluoro-3-methoxyphenyl-ethanamine-hydrochloride-cas-1332588-07-4-ar00156i]
- Benchchem. Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. [URL: https://www.benchchem.com/product/b897581/technical-documents/D2024010101857]
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(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride
Abstract
This compound is a chiral primary amine building block crucial in the synthesis of advanced pharmaceutical intermediates. Unambiguous structural confirmation and purity assessment are paramount for its application in drug discovery and development. This technical guide provides a detailed analysis of the expected spectral data for this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The document is structured to provide not only the anticipated data but also the underlying scientific principles and experimental considerations, offering a comprehensive resource for researchers and quality control specialists. The interpretation demonstrates how these orthogonal analytical techniques synergize to provide a complete and validated structural profile.
Introduction and Molecular Structure
The precise characterization of chemical reagents is the foundation of reproducible and reliable scientific research, particularly within the pharmaceutical industry. This compound (Molecular Formula: C₉H₁₃ClFNO, Molecular Weight: 205.66 g/mol ) presents a unique combination of functional groups: a chiral ethylamine side chain, a methoxy group, and a fluorine atom on a benzene ring.[1] Each of these features imparts a distinct signature in various spectroscopic analyses. This guide will elucidate the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a robust framework for its identification.
The structural integrity is confirmed by integrating data from multiple spectroscopic methods, a self-validating workflow essential for regulatory compliance and scientific rigor.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.
Experimental Protocol (General)
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence the chemical shifts of labile protons (NH₃⁺).[2] DMSO-d₆ is often preferred for amine salts as it allows for the observation of N-H protons.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be 0-12 ppm.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The electron-withdrawing nature of the fluorine and the electron-donating methoxy group, along with their positions, create a distinct pattern in the aromatic region.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |
| NH₃⁺ | 8.5 - 9.0 | Broad singlet (br s) | 3H | Labile protons of the ammonium salt, chemical shift is concentration and solvent dependent.[3] |
| Ar-H (H6) | 7.35 - 7.45 | Triplet of doublets (td) | 1H | Coupled to H4 and H5 (³JHH ≈ 8.0 Hz) and to the ortho F (³JHF ≈ 8.0 Hz). |
| Ar-H (H4/H5) | 7.15 - 7.25 | Multiplet (m) | 2H | These protons are coupled to each other and to H6, creating a complex multiplet. |
| CH-NH₃⁺ | 4.40 - 4.50 | Quartet (q) | 1H | The methine proton is deshielded by the adjacent ammonium group and coupled to the three methyl protons (³JHH ≈ 6.8 Hz). |
| OCH₃ | 3.85 - 3.95 | Singlet (s) | 3H | Methoxy protons are singlets as there are no adjacent protons to couple with. |
| CH₃ | 1.50 - 1.60 | Doublet (d) | 3H | Coupled to the single methine proton (³JHH ≈ 6.8 Hz). |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon-fluorine coupling is a key diagnostic feature in the ¹³C NMR spectrum, resulting in splitting of the signals for carbons close to the fluorine atom.
| Carbon Assignment | Predicted δ (ppm) | Key Couplings | Rationale |
| C2 (C-F) | 150 - 153 | Doublet, ¹JCF ≈ 245 Hz | Carbon directly bonded to fluorine shows a large one-bond coupling constant and is significantly downfield. |
| C3 (C-OCH₃) | 146 - 148 | Doublet, ²JCF ≈ 12 Hz | Methoxy-bearing carbon is deshielded and shows a smaller two-bond coupling to fluorine. |
| C1 (C-CH) | 130 - 132 | Doublet, ²JCF ≈ 5 Hz | The ipso-carbon attached to the ethylamine group is influenced by two-bond coupling to fluorine. |
| C6 | 125 - 127 | Singlet | Aromatic CH. |
| C5 | 120 - 122 | Doublet, ³JCF ≈ 3 Hz | Aromatic CH with minor three-bond coupling to fluorine. |
| C4 | 115 - 117 | Singlet | Aromatic CH. |
| OCH₃ | 56 - 57 | Singlet | Typical chemical shift for a methoxy carbon.[4] |
| CH-NH₃⁺ | 48 - 50 | Singlet | Aliphatic methine carbon attached to the nitrogen. |
| CH₃ | 20 - 22 | Singlet | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol (General)
-
Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is pressed directly onto a crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorption Bands
The spectrum is expected to be dominated by features from the primary amine salt, the substituted aromatic ring, and the alkyl and methoxy groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Origin |
| 3200 - 2800 | N-H⁺ Stretch | Strong, Broad | The N-H stretching vibrations of the primary ammonium salt (R-NH₃⁺) appear as a very broad and strong absorption band, often with multiple sub-peaks.[3] |
| 3100 - 3000 | C-H Stretch | Medium | Aromatic C-H stretching.[5] |
| 3000 - 2850 | C-H Stretch | Medium | Aliphatic C-H stretching from the ethyl and methoxy groups. |
| ~1600 & ~1475 | C=C Stretch | Medium-Strong | Aromatic ring skeletal vibrations. |
| 1610 - 1550 | N-H⁺ Bend | Medium | Asymmetric and symmetric bending of the ammonium group. |
| 1280 - 1240 | C-O Stretch | Strong | Asymmetric stretching of the aryl-alkyl ether (Ar-O-CH₃). |
| 1250 - 1180 | C-F Stretch | Strong | The carbon-fluorine bond gives a characteristic strong absorption. |
| 1050 - 1010 | C-O Stretch | Strong | Symmetric stretching of the aryl-alkyl ether. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound, Electrospray Ionization (ESI) is the preferred method.
Experimental Protocol (General)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The hydrochloride salt will dissociate in solution, and the free amine will be protonated.
Predicted Mass Spectrum Data (ESI-Positive Mode)
The mass spectrum will show the protonated molecular ion of the free base (C₉H₁₂FNO, MW = 169.20). The primary fragmentation pathway for phenethylamines involves the loss of ammonia and benzylic α-cleavage.[6][7]
-
Protonated Molecular Ion ([M+H]⁺): m/z 170.2
-
Key Fragment 1 ([M+H - NH₃]⁺): m/z 153.1. This corresponds to the loss of neutral ammonia from the protonated molecule, a very common pathway for primary amines.[8]
-
Key Fragment 2 (Benzylic Cleavage): m/z 154.1. This fragment results from the α-cleavage (breakage of the Cα-Cβ bond) to lose the methyl group, forming the [C₈H₉FNO]⁺ ion.
Caption: Predicted ESI-MS fragmentation pathways for the title compound.
Integrated Spectral Interpretation: A Validated Workflow
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from orthogonal methods to build an unassailable structural proof.
Caption: Workflow for integrated spectroscopic validation.
This integrated approach ensures confidence in the material's identity and quality. The molecular weight from MS corroborates the structure deduced from NMR. The functional groups identified by IR are consistent with the fragments observed in MS and the chemical environments detailed by NMR. This cohesive, self-validating system provides the highest level of scientific trustworthiness.
References
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry, 92(17), 12033-12039. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2012). MDPI. [Link]
-
Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). ACS Publications. [Link]
-
Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. (2012). ResearchGate. [Link]
-
Mass fragmentography of phenylethylamine, m- and p-tyramine and related amines in plasma, cerebrospinal fluid, urine, and brain. (1979). Journal of Neurochemistry, 33(1), 201-12. [Link]
-
IR Spectroscopy Tutorial: Amines. University of California, Los Angeles. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Infrared Correlation Chart for Amines. Scribd. [Link]
-
IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]
-
Solvents Influence 1H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
Chiral resolution of 1-(2-fluoro-3-methoxyphenyl)ethanamine
An In-Depth Technical Guide to the Chiral Resolution of 1-(2-fluoro-3-methoxyphenyl)ethanamine
Abstract
The isolation of single enantiomers is a cornerstone of modern drug development, where the stereochemistry of a molecule is inextricably linked to its pharmacological activity, efficacy, and safety profile. 1-(2-fluoro-3-methoxyphenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the principal methodologies for its chiral resolution. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale, field-proven insights for optimization, and a strategic framework for selecting the most appropriate resolution technique. While direct experimental data for this specific molecule is limited in public literature, this guide establishes a robust methodological framework by leveraging detailed protocols from structurally analogous compounds.[1]
Part 1: Foundational Principles and Strategic Selection
The resolution of a racemic mixture is the process of separating it into its constituent enantiomers. The choice of method is a critical decision driven by factors such as scale, required purity, cost, and available resources. The three primary strategies discussed herein are Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral Chromatography.
Most bioactive molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] Therefore, efficient chiral resolution is not merely a purification step but a critical process in ensuring the development of safe and effective medicines.
Strategic Workflow for Method Selection
The selection of a resolution strategy is a multi-faceted decision. The following diagram outlines a logical approach for researchers to determine the most suitable path based on their objectives.
Caption: Decision workflow for selecting a chiral resolution method.
Part 2: Diastereomeric Salt Crystallization
This classical method remains one of the most common and industrially scalable techniques for separating enantiomers.[1] The underlying principle is the reaction of the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[1][3]
Causality in Experimental Design
-
Choice of Resolving Agent: The selection is critical for successful resolution. The agent must form a stable, crystalline salt with the amine. For primary amines like the target compound, derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid are excellent starting points.[1][4] An empirical screening process is often necessary to identify the optimal agent.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine significantly impacts the efficiency. Often, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can yield a diastereomeric salt with higher enantiomeric purity in the solid phase.[4][5] This is a consequence of the ternary phase diagram governing the solid-liquid equilibrium of the two diastereomers and the solvent.[3]
Potential Chiral Resolving Agents for Amines
| Resolving Agent | Type | Rationale / Comments |
| L-(+)-Tartaric Acid | Chiral Acid | Widely available, cost-effective, and proven effective for many primary amines.[4][5] |
| Dibenzoyl-L-tartaric Acid | Chiral Acid | Increased hydrophobicity can alter solubility profiles favorably in organic solvents.[4] |
| Di-p-toluoyl-L-tartaric Acid | Chiral Acid | Similar to dibenzoyl derivative; effective in resolving closely related structures.[1] |
| (S)-(+)-Mandelic Acid | Chiral Acid | Another common, effective resolving agent for amines.[4] |
| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Acid | Strong acid, forms stable salts, often with good crystallinity.[4] |
Experimental Protocol: Diastereomeric Crystallization
This protocol is adapted from methodologies for structurally similar amines and provides a robust starting point.[1][5]
-
Salt Formation:
-
In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 1-(2-fluoro-3-methoxyphenyl)ethanamine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating (40-60°C).
-
In a separate vessel, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., L-tartaric acid) in the same solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature. If crystallization does not occur, cooling to 0-5°C or adding a small seed crystal of the desired diastereomeric salt can induce precipitation.[4]
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities and the more soluble diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).[5]
-
Stir vigorously until the solid has completely dissolved and the deprotonated amine has partitioned into the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis (Self-Validation):
-
Determine the enantiomeric excess (e.e.) of the recovered amine using Chiral High-Performance Liquid Chromatography (HPLC).[5]
-
Workflow & Troubleshooting
Caption: Workflow for diastereomeric salt crystallization.
| Issue | Possible Cause | Recommended Optimization Step |
| No salt formation or precipitation | Inappropriate solvent; Low concentration | Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones) or use a solvent/anti-solvent system.[5] |
| Precipitate is an oil or fails to crystallize | Solvent system not optimal; Impurities present | Try slower cooling, scratching the flask, or using a seed crystal. Ensure high purity of the starting racemic amine.[5] |
| Low enantiomeric excess (e.e.) | Poor diastereomeric salt selectivity; Co-crystallization | Optimize the stoichiometry of the resolving agent. Perform recrystallization of the diastereomeric salt to improve purity. Screen different resolving agents.[5] |
| Low yield of resolved product | High solubility of the desired diastereomeric salt | Optimize crystallization temperature and time (e.g., longer time at lower temperature). Use a minimal amount of solvent for crystallization and washing.[5] |
Part 3: Enzymatic Kinetic Resolution
Enzymatic resolutions leverage the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[6] In a kinetic resolution, the enzyme preferentially catalyzes the transformation (e.g., acylation) of one enantiomer over the other. This results in a mixture of a slower-reacting, un-transformed enantiomer and a faster-reacting, transformed enantiomer, which can then be separated by standard chemical methods (e.g., extraction or chromatography).
Mechanism and Key Components
-
Enzyme: Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a versatile and widely used biocatalyst for the resolution of amines due to its broad substrate scope and high enantioselectivity.[6][7]
-
Acyl Donor: An acyl donor is required for the enzyme to transfer an acyl group to the amine. Simple esters like ethyl acetate can serve as both the acyl donor and the solvent.[5]
-
The 50% Conversion Rule: In a perfect kinetic resolution, the reaction is stopped at or near 50% conversion. At this point, you theoretically have one enantiomer as the acylated product and the other as the unreacted amine, both with high enantiomeric excess.
Experimental Protocol: Enzymatic Resolution
This protocol is a general guide for a lipase-catalyzed resolution.[5][6]
-
Reaction Setup:
-
In a flask, dissolve racemic 1-(2-fluoro-3-methoxyphenyl)ethanamine (1.0 eq.) in an organic solvent (e.g., heptane or toluene).
-
Add an acyl donor (e.g., ethyl acetate, 1.5-3.0 eq.).
-
Add the lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).
-
Seal the flask and shake or stir at a controlled temperature (e.g., 30-45°C).
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture and analyze by chiral HPLC to monitor the conversion and the e.e. of both the remaining substrate and the acylated product.
-
Stop the reaction when it reaches approximately 50% conversion to maximize the yield and e.e. of both components.
-
-
Workup and Separation:
-
Filter off the immobilized enzyme (it can often be washed and reused).
-
The resulting mixture contains the unreacted amine and the acylated amine (amide).
-
Separate these two compounds. A simple acid-base extraction is often effective: extract with aqueous acid (e.g., 1M HCl) to protonate and dissolve the unreacted amine, leaving the neutral amide in the organic layer.
-
Basify the aqueous layer to recover the unreacted amine enantiomer. Hydrolyze the amide from the organic layer to recover the other amine enantiomer.
-
-
Analysis:
-
Confirm the e.e. of the separated, unreacted amine using chiral HPLC.
-
Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution.
Part 4: Chromatographic Methods & Analytical Validation
While crystallization and enzymatic methods are excellent for bulk separation, chromatography is indispensable for both analytical validation and, in some cases, preparative separation.[8]
Analytical Chiral HPLC
This is the gold standard for determining the success of a chiral resolution.[5]
-
Principle: Enantiomers are separated on a Chiral Stationary Phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification.
-
Setup:
-
Column: A CSP is required. Common phases include those based on cellulose or amylose derivatives (e.g., CHIRALPAK® series).[9]
-
Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.
-
Detection: UV detection is standard for aromatic compounds like the target molecule.
-
-
Output: The chromatogram will show two distinct peaks, one for each enantiomer. The enantiomeric excess (e.e.) is calculated from the relative areas of these peaks:
-
e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100
-
Preparative Chiral HPLC
For small quantities where very high purity is required, preparative chiral HPLC can be used to directly separate the enantiomers from the racemic mixture. While effective, this method is generally more expensive and less scalable than crystallization.[4]
Part 5: Comparative Summary and Conclusion
| Feature | Diastereomeric Crystallization | Enzymatic Kinetic Resolution | Preparative Chiral HPLC |
| Scalability | Excellent; readily scaled to kg and ton quantities. | Good; scalable but may require larger bioreactors. | Poor; generally limited to gram-scale. |
| Cost | Generally low to moderate; depends on resolving agent. | Moderate; enzyme cost can be significant but is often reusable. | High; expensive columns and solvent consumption. |
| Development Time | Moderate; requires screening of agents and solvents. | Moderate; requires enzyme screening and reaction optimization. | Fast; primarily method development on the instrument. |
| Theoretical Yield | 50% per enantiomer (can be improved with racemization). | 50% per enantiomer (can be improved with racemization). | >95% recovery of both enantiomers. |
| "Green" Chemistry | Moderate; relies on organic solvents. | Good; often uses milder conditions and biodegradable catalysts. | Poor; high consumption of organic solvents. |
| Typical Purity | Good to Excellent (>99% e.e. often achievable with recrystallization). | Excellent (>99% e.e. is common). | Excellent (>99.5% e.e. is typical). |
Conclusion
The chiral resolution of 1-(2-fluoro-3-methoxyphenyl)ethanamine is a critical step for its application in pharmaceutical synthesis. This guide has detailed the three primary methodologies available to the research and development scientist. Diastereomeric salt crystallization stands out as a robust, scalable, and cost-effective method for large-scale production.[1] Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative, yielding products of exceptional enantiomeric purity.[6][7] Finally, chiral chromatography serves as the essential analytical tool for validation and a viable, albeit less scalable, option for direct preparative separation.[8] The optimal strategy depends on the specific project goals, but a combination of these techniques—using crystallization or enzymatic resolution for bulk separation and chiral HPLC for rigorous analysis—represents a comprehensive and scientifically sound approach.
References
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. (n.d.). Benchchem.
- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (2009). Organic & Biomolecular Chemistry.
- Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. (n.d.). Benchchem.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2020). Molecules.
- Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition.
- Chiral Resolution Screening. (n.d.). Onyx Scientific.
- Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
- Chiral Resolution Via Diastereomeric Salt Crystallization. (2003). AIChE Annual Meeting, Conference Proceedings.
- Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-Fluorophenyl)ethanamine. (n.d.). Benchchem.
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- 9. mdpi.com [mdpi.com]
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride solubility in organic solvents
An In-depth Technical Guide to the Solubility of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development who work with this and structurally similar compounds.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a chiral amine salt with potential applications in pharmaceutical synthesis. Understanding its solubility in various organic solvents is paramount for process development, including reaction optimization, purification, and formulation. Solubility data informs the choice of solvent for crystallization, chromatography, and the preparation of solutions for various analytical and synthetic applications. A thorough understanding of the factors governing its solubility allows for the rational design of experiments and processes, saving time and resources.
Theoretical Framework: Factors Governing the Solubility of Amine Hydrochlorides
The solubility of this compound, an ionic salt, is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions.[1][2] As a general principle, "like dissolves like" is a useful starting point; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]
This compound is a polar, ionic compound.[4] This characteristic suggests a higher affinity for polar solvents. Key factors influencing its solubility include:
-
Solvent Polarity : Polar protic solvents, such as lower-aliphatic alcohols (e.g., methanol, ethanol), are expected to be effective at solvating the ionic salt through ion-dipole interactions and hydrogen bonding.[4] Conversely, nonpolar aprotic solvents like hexane and toluene are generally poor solvents for such compounds.[4]
-
Temperature : For most solid solutes dissolving in a liquid solvent, solubility increases with temperature.[2][3] This is because the dissolution process is often endothermic, meaning it absorbs heat. However, there are exceptions where solubility can decrease with increasing temperature if the dissolution is an exothermic process.[3]
-
pH of the Solution : The pH can significantly influence the solubility of ionizable compounds.[5][6] For an amine hydrochloride, in the presence of a common ion (Cl-), the solubility may decrease.[6][7]
-
Crystal Structure : The crystal lattice energy of the solid salt plays a role. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.
-
Presence of Other Solutes : The addition of other substances, such as salts, can either increase ("salting-in") or decrease ("salting-out") the solubility of the compound.[3]
Experimental Determination of Solubility: A Validated Protocol
A precise and reproducible method for determining solubility is crucial. The isothermal equilibrium method is a widely accepted technique for this purpose.[4] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.
Materials
-
This compound (purity > 99%)
-
Selected organic solvents of analytical grade (e.g., methanol, ethanol, isopropanol, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV-Vis detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Step-by-Step Methodology
-
Preparation of Saturated Solutions : Add an excess amount of this compound to a known volume of each selected solvent in sealed vials. The excess solid ensures that the solution reaches saturation.[4]
-
Equilibration : Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[4] Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation : After equilibration, allow the suspensions to stand undisturbed at the same temperature to permit the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[4]
-
Sample Preparation for Analysis : Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter.[4]
-
Quantitative Analysis : Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved this compound using a validated HPLC method.[4]
-
Data Analysis : Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L. The experiment should be repeated at least three times for each solvent to ensure reproducibility, and the results reported as the mean ± standard deviation.[4]
Caption: Isothermal Equilibrium Solubility Workflow
Predicted Solubility Profile and Data Interpretation
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Favorable ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt.[4] |
| Polar Aprotic | Acetonitrile, Acetone, DMSO | Moderate to Low | Can engage in dipole-dipole interactions, but lack hydrogen bond donating ability, making them less effective than protic solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | Lack the ability to effectively solvate the ions of the salt, leading to poor solubility.[4] |
Interpreting the Results:
The experimentally determined solubility values will allow for the classification of solvents as "good" or "poor" for this compound. This information is directly applicable to:
-
Crystallization : A good solvent for dissolution at high temperatures followed by poor solubility at lower temperatures is ideal for crystallization.
-
Chromatography : The choice of mobile and stationary phases is influenced by the solubility of the compound.
-
Reaction Chemistry : Ensuring the compound remains in solution is often critical for homogeneous reaction kinetics.
Safety and Handling
As with any chemical, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
While specific solubility data for this compound is not widely published, a sound understanding of the theoretical principles governing the solubility of amine hydrochlorides, coupled with a robust experimental protocol, enables researchers to determine this critical parameter. The isothermal equilibrium method followed by HPLC analysis provides a reliable means of obtaining accurate and reproducible solubility data. This information is indispensable for the efficient development of processes involving this compound in the pharmaceutical industry.
References
-
Solubility of Things. Methylamine hydrochloride. Available at: [Link]
-
PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available at: [Link]
-
Pharmlabs. Factors Influencing the Solubility of Drugs. Available at: [Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]
-
Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Available at: [Link]
-
Scribd. Factors Affecting Drug Solubility. Available at: [Link]
-
YouTube. Factors Affecting Solubility. Available at: [Link]
-
Moorpark College. Experiment 13 – Properties of Amines and Amides. Available at: [Link]
Sources
- 1. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
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- 3. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
A Technical Guide to (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride: Sourcing, Qualification, and Application
This guide provides an in-depth technical overview of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, a chiral building block of increasing importance in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple datasheet to offer practical insights into the compound's commercial landscape, essential quality control methodologies, and its strategic role in modern drug discovery.
Introduction: The Strategic Value of a Fluorinated Chiral Amine
This compound is a specialized chemical intermediate valued for its unique combination of structural features: a chiral primary amine, a fluorinated aromatic ring, and a methoxy group. This specific arrangement makes it a desirable starting material for synthesizing complex molecules with potential therapeutic applications.
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1][2][3] The chiral nature of the ethylamine side chain is equally critical, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, sourcing this building block with high enantiomeric purity is paramount for the integrity of subsequent research and development.
This guide details the commercial availability of this compound and provides the necessary technical framework for its rigorous analytical qualification, ensuring that researchers can proceed with confidence in their synthetic endeavors.
Physicochemical and Commercial Profile
A clear understanding of the compound's properties and commercial sources is the first step in its successful application.
Key Properties
The fundamental properties of this compound are summarized below. This data is aggregated from various commercial suppliers.
| Property | Value | Source(s) |
| CAS Number | 1332588-07-4 (Note: Some sources may list different CAS numbers for related isomers or free base) | [4][5][6][7] |
| Molecular Formula | C₉H₁₃ClFNO | [8][9][10] |
| Molecular Weight | 205.66 g/mol | [8][10] |
| Typical Purity | 95+% to ≥97% | [8][9][10] |
| InChI Key | IOGBJJCWLPCSLS-FYZOBXCZSA-N | [8] |
| Appearance | Typically a white to off-white solid | Generic |
| Storage | Store at room temperature, keep dry and cool. | [10] |
Commercial Availability
This compound is available from a range of specialty chemical suppliers, primarily catering to the research and development market. It is crucial to note that this product is intended for laboratory use only.[8]
| Supplier | Example Product Code(s) | Reported Purity | Notes |
| Fluorochem | F239325 | 95+% | A well-established supplier of fluorinated compounds.[8][9] |
| CymitQuimica | 10-F239325 | 95+% | Distributes Fluorochem products.[8] |
| ChemScene | CS-0196630 (Isomer) | ≥97% | Listed for the 4-Fluoro-3-methoxy isomer, indicating availability of related structures.[10] |
| Various Aggregators | Multiple | Typically ≥95% | Available through platforms like Macklin, Leyan, and Shaoyuan Reagents.[5][6][7][11] |
The Rationale for Use: Fluorine in Drug Design
The decision to use a building block like this compound is driven by established principles in medicinal chemistry. The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing a drug's half-life.[3] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups and modulate interactions with protein targets, potentially enhancing binding affinity and selectivity.[12] Using pre-functionalized building blocks is a dominant strategy in drug discovery, as it avoids the complexities of late-stage fluorination.[1]
Essential Quality Control: A Self-Validating System
The adage "you are what you start with" is critically important in drug discovery. Assuming the identity and purity of a starting material without verification is a significant risk. A robust QC workflow ensures the validity of all subsequent experimental data. The stereoselective analysis of chiral amines is a particularly critical aspect of this process.[13]
Supplier Qualification and Incoming Material Workflow
A systematic process for qualifying suppliers and testing incoming materials is essential. The following workflow illustrates a best-practice approach.
Caption: Supplier qualification and incoming material workflow.
Analytical Methodologies for Chiral Amines
Verifying the identity, chemical purity, and, most importantly, the enantiomeric purity of this compound is non-negotiable. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for this purpose.[13][14]
| Technique | Typical Resolution (Rs) | Typical Analysis Time | Key Strengths & Considerations |
| Chiral HPLC | > 1.5 (baseline) | 10 - 30 min | The gold standard for analytical and preparative chiral separations.[13][15] Wide availability of chiral stationary phases (CSPs). |
| Chiral GC | > 1.5 (baseline) | 10 - 40 min | Requires volatile analytes or derivatization. High sensitivity.[13] |
| Chiral SFC | > 1.5 (baseline) | < 15 min | Faster than HPLC, uses less organic solvent. Excellent for primary amines.[13][16] |
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a starting point for developing a method to determine the enantiomeric excess (e.e.) of the title compound. The direct approach, using a chiral stationary phase (CSP), is standard practice.[15]
Objective: To separate the (R)- and (S)-enantiomers of 1-(2-Fluoro-3-methoxyphenyl)ethanamine.
1. Column Selection:
- Rationale: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds, including amines.[15]
- Recommendation: Chiralcel® OD-H or Chiralpak® AD-H.
2. Mobile Phase Preparation (Normal Phase):
- Rationale: Normal phase chromatography often provides better selectivity for chiral amines. An amine additive is required to prevent peak tailing by masking active sites on the silica support.
- Primary System: n-Hexane / 2-Propanol (e.g., 90:10 v/v).
- Additive: Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase mixture.[15][16]
- Preparation: Filter and degas the mobile phase before use.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C (isocratic).
- Detection: UV at 254 nm or 270 nm.
- Injection Volume: 5-10 µL.
4. Sample Preparation:
- Dissolve a small amount of the hydrochloride salt in the mobile phase. Ensure complete dissolution. The free base will be analyzed on the column.
- Concentration: ~0.5 - 1.0 mg/mL.
5. Analysis and Interpretation:
- Inject a sample of the racemic mixture (if available) to confirm the elution order and resolution of the two enantiomers.
- Inject the (R)-enantiomer sample. The major peak should correspond to the (R)-enantiomer.
- Calculate the enantiomeric excess (% e.e.) using the peak areas of the (R) and (S) enantiomers: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Analytical Workflow Diagram
The following diagram outlines the logical sequence for the full analytical characterization of an incoming sample.
Caption: A comprehensive analytical workflow for material qualification.
Conclusion
This compound is a readily available, high-value building block for drug discovery programs aiming to leverage the benefits of fluorination and stereochemical control. Its commercial availability from multiple specialized suppliers facilitates its use in research settings. However, its identity as a chiral amine necessitates a rigorous and uncompromising approach to quality control. By implementing the systematic workflows and analytical protocols detailed in this guide—particularly for the confirmation of enantiomeric purity via chiral chromatography—researchers and drug development professionals can ensure the integrity of their starting materials, thereby building a solid foundation for the discovery of novel therapeutics.
References
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- This compound. CymitQuimica.
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- (R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride. MolCore.
- 1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride. 中华试剂网 (chemsrc.com).
- 1-[3-Fluoro-2-(2-methoxy-ethoxy)-phenyl]-ethylamine hydrochloride. Sigma-Aldrich.
- This compound. 乐研试剂 (leyan.com).
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
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- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
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- Fluorinated building blocks in drug design: new p
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- Fluorooxetanes for Medicinal Chemistry. Enamine.
- FDA-Approved Fluorinated Heterocyclic Drugs
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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- Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed.
- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
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An In-depth Technical Guide to the Safe Handling of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride. As a specialized chemical intermediate, its safe application in research and development is paramount. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety data to ensure both personal safety and experimental integrity.
Compound Identification and Core Properties
This compound is a chiral primary amine derivative used in synthetic chemistry. Understanding its fundamental properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 1213014-67-5; 1332588-07-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₃ClFNO | [1][2][3] |
| Molecular Weight | 205.66 g/mol | [1][2][3] |
| Synonyms | (1R)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride | [2] |
| Physical State | Solid (Noted as "Not available" in some data sheets, but typically a solid salt) | [7] |
Hazard Assessment and GHS Classification
While a specific, comprehensive safety data sheet for this exact CAS number is not universally available, data from closely related structural analogs, such as (1S)-1-(4-Fluoro-3-methoxyphenyl)ethylamine-HCl, provides a reliable basis for hazard assessment under the Globally Harmonized System (GHS).[7][8] The expected hazards necessitate careful handling.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: WARNING [7]
These classifications indicate that the compound can cause significant irritation upon contact with skin, eyes, and the respiratory tract.[7] The causality stems from the amine hydrochloride salt's potential to irritate mucous membranes and skin. Prolonged or repeated exposure should be avoided to prevent chronic effects.[9]
Core Safety and Handling Protocols
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, personal protective equipment, and rigorous procedural discipline.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard. Their proper use is non-negotiable.
-
Chemical Fume Hood: All handling of the solid compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[10][11][12] This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[7][9]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to maintain low airborne concentrations of any chemical vapors or dusts.[7]
-
Emergency Equipment: An eyewash fountain and a safety shower must be readily accessible and tested regularly.[7][13] Their proximity is crucial for immediate response to accidental exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a direct barrier against chemical contact. The selection of appropriate PPE is based on a thorough risk assessment.[13][14]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield is recommended when handling larger quantities. | Protects against splashes and airborne dust, preventing serious eye irritation.[7][15] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[7][13] Gloves must be inspected before use and disposed of immediately if contaminated.[16] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes. | Prevents contamination of personal clothing and protects against spills.[13] Long pants and sleeves are mandatory.[9] |
| Respiratory Protection | Not typically required if work is conducted within a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator is necessary. | Prevents inhalation of dust, which is a primary route of exposure leading to respiratory irritation.[7][15] |
Standard Operating Procedure (SOP) for Handling
This step-by-step workflow ensures a systematic and safe approach to handling the compound from receipt to disposal.
-
Preparation: Before handling, review this guide and the relevant Safety Data Sheet (SDS).[13] Ensure the fume hood is operational and the work area is clean and uncluttered.[16]
-
Don PPE: Put on all required PPE as specified in the table above.
-
Transfer to Hood: Transport the sealed container to the chemical fume hood.
-
Weighing & Dispensing: Open the container inside the hood. Use appropriate tools (spatulas) to weigh the desired amount of the compound onto weighing paper or into a secondary container. Minimize the generation of dust.[7]
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood.
-
Cleanup: Tightly close the primary container. Decontaminate any tools and the work surface. Dispose of any contaminated consumables (e.g., weighing paper, gloves) in the designated hazardous waste container.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[7][16]
Caption: Safe Handling Workflow Diagram.
Storage and Incompatibility
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7][11][15] The storage area should be secure and locked.[7][15]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11] Contact with these substances can lead to vigorous or exothermic reactions.
Emergency and First Aid Procedures
Immediate and correct response to an emergency can significantly mitigate injury.
Personal Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[11]
-
Skin Contact: Take off immediately all contaminated clothing.[11] Flush skin with plenty of water and soap for at least 15 minutes.[7] If skin irritation occurs, get medical advice/attention.[7]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7][11] If the person feels unwell, call a POISON CENTER or doctor.[7]
-
Ingestion: Do NOT induce vomiting.[11][15] Rinse mouth with water. Call a physician or poison control center immediately.[11]
Spill and Leak Containment
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[15]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.
-
Protect: Wear full PPE, including respiratory protection if necessary.
-
Contain: Prevent the spill from spreading or entering drains.[7]
-
Clean Up: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[7] Avoid generating dust during this process.[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
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A Senior Application Scientist's Guide to the Stereospecific Synthesis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine is a valuable chiral building block in medicinal chemistry and pharmaceutical development. Its stereochemically defined structure is crucial for the efficacy and safety of many active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of robust and scalable methodologies for its stereospecific synthesis. We will dissect three primary synthetic strategies: biocatalytic asymmetric reduction of a prochiral ketone, diastereoselective synthesis using a chiral auxiliary, and direct asymmetric reductive amination. Each section will elucidate the underlying chemical principles, provide detailed experimental protocols, and offer field-proven insights into the causality behind methodological choices, ensuring a self-validating and reproducible approach to obtaining the target molecule with high enantiomeric purity.
Introduction: The Imperative for Chiral Purity
Chiral amines are fundamental components in a vast array of pharmaceuticals and bioactive molecules, with over 80% of all drugs containing amine functionalities.[1] The specific three-dimensional arrangement of atoms—or stereochemistry—at a chiral center dictates the molecule's interaction with biological targets. Consequently, the synthesis of single-enantiomer compounds is not merely an academic exercise but a critical requirement for developing safe and effective therapeutics. (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine, with its fluorinated and methoxy-substituted phenyl ring, presents a unique electronic and steric profile, making it a sought-after intermediate. This guide focuses on methods that deliver this compound in its desired (R)-enantiomeric form, minimizing or eliminating the presence of the corresponding (S)-enantiomer.
Strategic Overview: Pathways to Enantiopurity
The synthesis of α-chiral primary amines has evolved significantly, moving from classical resolution techniques to more efficient catalytic asymmetric methods. For the target molecule, the logical precursor is the prochiral ketone, 1-(2-fluoro-3-methoxyphenyl)ethanone. The primary challenge lies in controlling the stereochemical outcome of the C=O or C=N bond reduction. We will explore three leading strategies to achieve this control.
Figure 1: High-level overview of the primary synthetic strategies.
Strategy 1: Asymmetric Reduction of 1-(2-Fluoro-3-methoxyphenyl)ethanone
This two-stage approach first establishes the chiral center by reducing the ketone to a chiral alcohol, which is then converted to the target amine. The key is the high enantioselectivity of the initial reduction step.
Biocatalytic Ketone Reduction (BKR)
Expertise & Causality: Biocatalysis offers an environmentally benign and highly selective route to chiral alcohols.[2] Enzymes, specifically ketoreductases (KREDs), operate in aqueous media under mild conditions and can exhibit near-perfect enantioselectivity (>99% e.e.), driven by the precise three-dimensional fit of the substrate within the enzyme's active site.[3] The choice of microorganism (e.g., Candida, Pichia, Rhodotorula) or isolated enzyme is critical, as different KREDs can produce opposite enantiomers.[2][3]
Caption: Workflow for biocatalytic reduction and subsequent conversion.
Experimental Protocol: Biocatalytic Reduction
-
Biocatalyst Preparation: A culture of a suitable microorganism (e.g., Rhodotorula sp.) is grown to the late exponential phase. Alternatively, a commercially available, lyophilized ketoreductase and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) are used.
-
Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) is prepared. The cofactor (NADPH, ~0.1 mM) and the components of the regeneration system are added.
-
Substrate Addition: 1-(2-Fluoro-3-methoxyphenyl)ethanone is added to the reaction mixture to a final concentration of 10-50 mM. A co-solvent like isopropanol (5-10% v/v) can be used to improve substrate solubility and aid in cofactor regeneration.
-
Initiation & Monitoring: The reaction is initiated by adding the whole-cell biocatalyst or the isolated enzyme. The mixture is agitated at a controlled temperature (e.g., 30°C). Progress is monitored by HPLC or GC analysis of aliquots.
-
Work-up: Upon completion, the biomass is removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral alcohol.
-
Purification & Analysis: The product is purified by silica gel chromatography. Enantiomeric excess (e.e.) is determined using chiral HPLC or GC.
Protocol: Conversion of Alcohol to Amine (Example via Azide)
-
Activation: The purified (S)-alcohol is dissolved in THF and treated with triphenylphosphine and diethyl azodicarboxylate (DEAD) at 0°C, followed by the addition of diphenylphosphoryl azide (DPPA). The reaction proceeds with inversion of stereochemistry (Mitsunobu reaction).
-
Azide Formation: The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed, and the crude (R)-azide is purified.
-
Reduction: The (R)-azide is dissolved in methanol and hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the crude (R)-amine, which can be further purified by distillation or crystallization as a salt (e.g., hydrochloride).[4][5]
| Parameter | Typical Value | Reference Insight |
| Ketone Conversion | >95% | High conversions are achievable with optimized conditions.[2] |
| Alcohol e.e. | >99% | Biocatalytic methods are renowned for their high enantioselectivity.[3] |
| Overall Yield | 70-85% | Yield is dependent on the efficiency of the two subsequent chemical steps. |
Strategy 2: Diastereoselective Synthesis via a Chiral Auxiliary
Expertise & Causality: This strategy employs a recoverable chiral molecule, known as a chiral auxiliary, to direct the stereochemistry of a reaction.[6][7] The Ellman tert-butanesulfinamide methodology is a gold standard for the synthesis of chiral amines due to its reliability, scalability, and high diastereoselectivity.[1] The process involves the condensation of the ketone with (R)-tert-butanesulfinamide to form a chiral N-sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, forcing a non-selective reducing agent (like sodium borohydride) to attack from the less hindered face, thereby creating the desired stereocenter with high control.
Caption: The direct conversion of a ketone to a chiral amine via transamination.
Experimental Protocol: Transamination
-
Reaction Setup: In a buffered aqueous solution (e.g., pH 7.5), add the PLP cofactor (1 mM), the amino donor (e.g., L-alanine, 500 mM), and the substrate, 1-(2-fluoro-3-methoxyphenyl)ethanone (50 mM).
-
Enzyme Addition: Add a suitable (R)-selective transaminase enzyme (as a whole-cell lysate or purified enzyme). If needed, add a byproduct removal system (e.g., lactate dehydrogenase and NADH).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 35-45°C) with gentle agitation. The pH may need to be controlled throughout the reaction.
-
Monitoring & Work-up: The reaction is monitored for amine formation and ketone consumption by HPLC. Once the reaction has reached equilibrium or completion, the enzymes are removed (e.g., by precipitation or filtration).
-
Isolation: The pH of the solution is raised (>10) to deprotonate the amine product. The free amine is then extracted into an organic solvent (e.g., methyl tert-butyl ether). The organic extracts are dried and concentrated to yield the final product.
| Parameter | Typical Value | Reference Insight |
| Conversion | 50-99% | Highly dependent on equilibrium position and byproduct removal. [8] |
| Enantiomeric Excess | >99% | Transaminases are known for exceptional enantioselectivity. [8] |
| Atom Economy | Excellent | A direct conversion with minimal waste products. |
| Process Simplicity | One-step | The most direct route from ketone to amine. |
Summary and Strategic Comparison
The optimal synthetic route depends on the specific project requirements, including scale, cost, available equipment, and desired purity.
| Strategy | Key Advantages | Key Considerations | Ideal Application |
| Asymmetric Reduction (BKR) | Very high e.e. (>99%); Mild, green conditions. | Multi-step process (reduction then conversion); Requires screening for correct enzyme. | Lab-scale to medium-scale synthesis where very high purity is paramount. |
| Chiral Auxiliary | High yields and e.e.; Well-established and reliable; Scalable. | Multi-step; Stoichiometric use of the auxiliary (though recyclable). | Process development and large-scale manufacturing where robustness is key. [1] |
| Transamination (TA) | Single step, highly atom-economical; Excellent e.e. | Equilibrium limitations can affect conversion; Requires specific enzyme. | Green chemistry initiatives and large-scale production where process efficiency is a major driver. |
Conclusion
The stereospecific synthesis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine can be achieved with high fidelity through several modern synthetic methodologies. Biocatalytic approaches, including both ketone reduction and transamination, offer elegant, environmentally friendly, and highly selective solutions that are increasingly being adopted in industrial settings. For robustness and proven scalability, the diastereoselective route using the Ellman chiral auxiliary remains a powerful and reliable option. The choice of method should be guided by a thorough evaluation of project-specific goals, balancing factors of enantiopurity, process efficiency, scalability, and cost.
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Available at: [Link]
-
Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. Available at: [Link]
-
Wang, Y., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5310-5348. Available at: [Link]
-
Höllrigl, V., et al. (2016). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ResearchGate. Available at: [Link]
-
Sibi, M. P., & Friestad, G. K. (2011). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. Accounts of Chemical Research, 44(11), 1175–1187. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
Request PDF. Enantioselective microbial reduction of substituted acetophenone. ResearchGate. Available at: [Link]
-
Li, Z., et al. (2016). Tandem Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis. Molecules, 21(12), 1693. Available at: [Link]
-
Clayman, A. D., et al. (2022). Biocatalytic Asymmetric Construction of Secondary and Tertiary Fluorides from β-Fluoro-α-Ketoacids. Angewandte Chemie International Edition, 61(21), e202201602. Available at: [Link]
-
Chemspace. (R)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride. Available at: [Link]
-
Ye, Q., et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. Journal of Molecular Catalysis B: Enzymatic, 61(3-4), 137-144. Available at: [Link]
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- 3. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride [cymitquimica.com]
- 5. (R)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride | CAS:1332588-07-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
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- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride in Asymmetric Synthesis
Introduction: The Role of Chiral Amines in Asymmetric Synthesis
Chiral amines are fundamental building blocks and catalysts in the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug discovery and development. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, a member of the substituted phenethylamine class, possesses a stereogenic center that makes it a valuable tool for introducing chirality into a target molecule.
The strategic placement of fluoro and methoxy groups on the phenyl ring can influence the steric and electronic properties of the amine, potentially enhancing diastereomeric differentiation in resolution processes or modulating the efficacy of derived chiral catalysts. This application note will explore its potential use as a chiral resolving agent and as a precursor for chiral auxiliaries and ligands.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1213014-67-5 | |
| Molecular Formula | C₉H₁₃ClFNO | |
| Molecular Weight | 205.66 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | General knowledge |
Application as a Chiral Resolving Agent
One of the most established applications for chiral amines is the resolution of racemic mixtures, particularly carboxylic acids and other acidic compounds. The process relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Principle of Diastereomeric Salt Resolution
The reaction of a racemic mixture of a carboxylic acid, (±)-Acid, with an enantiomerically pure amine, (R)-Amine, results in the formation of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. Due to their different physical properties, one of these salts will typically be less soluble in a given solvent and will preferentially crystallize. The desired enantiomer of the acid can then be recovered from the isolated salt.
Illustrative Protocol for the Resolution of a Racemic Carboxylic Acid
This protocol is a generalized procedure based on well-established methods for analogous compounds and should be optimized for specific substrates.
Materials:
-
Racemic carboxylic acid
-
This compound
-
A suitable base (e.g., NaOH) to obtain the free amine
-
A suitable solvent for crystallization (e.g., methanol, ethanol, isopropanol)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
Procedure:
-
Liberation of the Free Amine:
-
Dissolve this compound in water.
-
Add a stoichiometric amount of a base (e.g., 1M NaOH) to deprotonate the amine.
-
Extract the free amine with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of the chosen crystallization solvent. Gentle heating may be necessary.
-
In a separate flask, dissolve the free (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine (0.5-1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then, if necessary, in a refrigerator or ice bath to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The enantiomeric excess of the acid in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the isolated diastereomeric salt in water.
-
Add an acid (e.g., 1M HCl) to protonate the carboxylic acid and form the hydrochloride salt of the amine.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.
-
Factors Influencing Resolution Efficiency
The success of a diastereomeric resolution is highly dependent on several factors that require empirical optimization.
| Factor | Rationale |
| Solvent | The choice of solvent is critical as it determines the solubility of the diastereomeric salts. A good solvent system will maximize the solubility difference between the two diastereomers. |
| Temperature | Cooling rate and final temperature can significantly impact crystal growth and purity. Slow cooling generally leads to purer crystals. |
| Stoichiometry | The molar ratio of the resolving agent to the racemic compound can affect the yield and enantiomeric excess of the product. Ratios of 0.5 to 1.0 are commonly used. |
| Purity of Starting Materials | Impurities can interfere with crystallization, leading to lower yields and enantiomeric purity. |
Application as a Chiral Auxiliary Precursor
Chiral auxiliaries are moieties that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The amine functionality of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine allows for its conversion into various chiral auxiliaries, such as amides.
Application in Chiral Ligand Synthesis
The primary amine group also serves as a handle for the synthesis of more complex chiral ligands for asymmetric catalysis. For example, it can be used to prepare Schiff base ligands through condensation with aldehydes, or phosphine-containing ligands that are valuable in transition-metal-catalyzed reactions. The development of such ligands is a creative process that depends on the specific transformation being targeted.
Conclusion
This compound is a promising chiral building block for asymmetric synthesis. Based on the well-established chemistry of analogous phenylethylamines, its primary applications are expected to be in the chiral resolution of acidic compounds and as a precursor for the synthesis of chiral auxiliaries and ligands. The protocols and workflows presented in this application note provide a solid foundation for researchers to explore and develop novel synthetic methodologies. It is reiterated that empirical optimization of reaction conditions is crucial for achieving high stereoselectivity and yields in any specific application.
References
- Note: As specific applications for this compound are not available in peer-reviewed literature, this section provides references to general principles and methodologies for analogous compounds.
-
Chiral Resolution via Diastereomeric Salt Formation:
-
Title: A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives
-
Source: BenchChem
-
-
Use of Chiral Phenylethylamines in Asymmetric Synthesis:
-
Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary
-
Source: National Institutes of Health
-
URL: [Link]
-
-
General Principles of Chiral Auxiliaries:
-
Title: Chiral auxiliary
-
Source: Wikipedia
-
URL: [Link]
-
-
Chiral Amines as Catalysts:
-
Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis
-
Source: Chemical Reviews
-
URL: [Link]
-
Application Note & Protocol: N-Acylation of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
Document ID: AN-2026-01-ACYL
Revision: 1.0
Abstract
This document provides a detailed protocol for the N-acylation of the chiral primary amine, (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride. N-acylation is a cornerstone transformation in organic synthesis, pivotal for the formation of stable amide bonds found in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] This guide will detail two robust methods for this conversion: acylation using an acyl chloride and acylation using an acid anhydride. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on procedural fidelity, mechanistic understanding, and the preservation of stereochemical integrity.
Introduction: The Significance of N-Acylation
The conversion of amines to amides via N-acylation is one of the most fundamental and frequently employed reactions in medicinal chemistry and process development.[2] The resulting amide bond is exceptionally stable and is a key structural motif in countless biologically active molecules. The substrate, (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine, is a chiral primary amine, making the retention of its stereocenter a critical parameter during chemical modification.[3][4] This protocol addresses this challenge by providing reaction conditions optimized for minimizing racemization.[1]
The starting material is a hydrochloride salt, which necessitates neutralization in situ to liberate the free amine for reaction. This is typically achieved by the addition of a suitable base.[5][6] This document will explore the use of a tertiary amine base in an organic solvent, a common and effective strategy for this purpose.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acylation of a primary amine with either an acyl chloride or an acid anhydride proceeds via a nucleophilic acyl substitution mechanism.[7][8][9] The core of this mechanism is the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acylating agent.
Mechanism with Acyl Chloride:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride.[8][10] This forms a tetrahedral intermediate.[11]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[12]
-
Deprotonation: A base, typically an excess of the starting amine or an added tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final amide and the hydrochloride salt of the base.[5][13]
Mechanism with Acid Anhydride: The mechanism is analogous, with a carboxylate ion acting as the leaving group instead of a chloride ion.[14] The reaction is generally less vigorous than with acyl chlorides.[14]
Below is a diagram illustrating the general mechanism for N-acylation.
Caption: General mechanism of N-acylation.
Experimental Protocols
This section details two primary methods for the N-acylation of this compound.
General Considerations
-
Safety: Acylating agents such as acyl chlorides and acid anhydrides are corrosive and moisture-sensitive.[15][16] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[17][18]
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended to prevent hydrolysis of the acylating agent.[7]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique until the starting amine is consumed.[1][7]
Protocol 1: Acylation with an Acyl Chloride
This protocol is a robust and generally high-yielding method for amide formation. The use of an organic base like triethylamine (Et3N) or pyridine is crucial to neutralize the starting amine hydrochloride and the HCl generated during the reaction.[5][6]
Workflow Visualization:
Caption: Workflow for N-acylation with an acyl chloride.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine salt in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M. Add a tertiary amine base, such as triethylamine (2.2-2.5 eq.), to the mixture. Stir the suspension at room temperature for 15-20 minutes to ensure the formation of the free amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[7]
-
Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.0-1.2 eq.) dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-16 hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.[7]
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[1]
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[7]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated product.[7][19]
Protocol 2: Acylation with an Acid Anhydride
Acid anhydrides are excellent acylating agents, often used when the corresponding acyl chloride is unstable or too reactive.[14] The reaction is typically slower than with acyl chlorides and may require heating.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask with a magnetic stir bar under an inert atmosphere, combine this compound (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 2.2-2.5 eq.) in an anhydrous solvent like DCM or THF.
-
Free Amine Formation: Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Acid Anhydride: Add the acid anhydride (1.1-1.3 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it may be gently heated to 40-50 °C. Monitor the reaction's progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature if it was heated.
-
Add water to quench the reaction and hydrolyze any remaining anhydride.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography or recrystallization.[1][19]
Data Summary and Comparison
The choice between an acyl chloride and an acid anhydride can depend on several factors. The following table summarizes the key parameters for each protocol.
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Acid Anhydride |
| Acylating Agent | R-COCl | (R-CO)₂O |
| Reactivity | High, often violent reaction[12] | Moderate, often requires heating[14] |
| Equivalents of Base | ~2.2 eq. | ~2.2 eq. |
| Byproduct | HCl (neutralized by base) | Carboxylic acid (neutralized by base) |
| Typical Temperature | 0 °C to room temperature[7] | Room temperature to 40-50 °C |
| Advantages | High reactivity, often faster | Safer to handle, good for less stable substrates |
| Disadvantages | Highly corrosive, moisture sensitive | Slower reaction times, may require heat |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure the starting amine hydrochloride was fully neutralized. The use of a stronger, non-nucleophilic base or a slight excess of the acylating agent may be beneficial.
-
Low Yield: Low yields can result from hydrolysis of the acylating agent. Ensure all glassware is dry and anhydrous solvents are used. During work-up, incomplete extraction can also lead to product loss.
-
Stereochemical Integrity: To minimize the risk of racemization, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] For sensitive substrates, using a less reactive acylating agent like an acid anhydride at room temperature may be preferable.
-
Purification Challenges: If the product is difficult to purify by chromatography, recrystallization from a suitable solvent system is a powerful alternative.[19]
Conclusion
The N-acylation of this compound can be effectively achieved using either acyl chlorides or acid anhydrides. The choice of reagent and conditions should be guided by the specific acyl group being introduced, the scale of the reaction, and safety considerations. By following the detailed protocols and troubleshooting advice provided in this application note, researchers can reliably synthesize the desired N-acylated products while maintaining high purity and stereochemical integrity.
References
- Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide - Benchchem.
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- Acylation under weak base conditions.
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- reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
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Schotten–Baumann reaction - Wikipedia. Available at: [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. Available at: [Link]
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Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]
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lech204.pdf - NCERT. Available at: [Link]
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A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC - NIH. Available at: [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. Available at: [Link]
-
N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]
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the reaction of acyl chlorides with ammonia and primary amines - Chemguide. Available at: [Link]
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Acetylation of amines with acetic anhydride. | Download Table - ResearchGate. Available at: [Link]
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Chemical Properties Of Amines Acylation Basicity - BYJU'S. Available at: [Link]
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Mild and Useful Method for N-Acylation of Amines - Taylor & Francis Online. Available at: [Link]
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acylation of amines [ORGANIC CHEMISTRY] Klein 23.8 - YouTube. Available at: [Link]
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N-Acylation of Amides With Acid Anhydrides by Way of Dual: Activation Using MGBR Oet. Available at: [Link]
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Stereoelectronic basis for the kinetic resolution of N-heterocycles with chiral acylating reagents - PubMed. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]
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What safety precautions should you take when working with acetic anhydride? - Quora. Available at: [Link]
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acid anhydrides with ammonia or primary amines - Chemguide. Available at: [Link]
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Application Notes and Protocols for (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride: A Versatile Chiral Building Block
Introduction: The Strategic Importance of Fluorinated Chiral Amines in Drug Discovery
In the landscape of modern medicinal chemistry, the precise control of three-dimensional molecular architecture is paramount to achieving desired therapeutic outcomes. Chiral amines, particularly those embedded within aromatic scaffolds, represent a privileged class of building blocks for the synthesis of complex pharmaceutical agents.[1] Among these, (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride (CAS No: 1213014-67-5 for the free base, 1332588-07-4 for the hydrochloride salt) has emerged as a valuable synthon for introducing a specific stereocenter and a uniquely substituted phenyl ring into drug candidates.[2][3] The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable tool in drug design.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and handling of this important chiral building block.
Physicochemical Properties and Safety Data
A thorough understanding of a chemical's properties and hazards is essential for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1332588-07-4 (HCl salt); 1213014-67-5 (free base) | [2][3] |
| Molecular Formula | C₉H₁₃ClFNO | [5] |
| Molecular Weight | 205.66 g/mol | [5] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥95% | [5] |
| InChI Key | IOGBJJCWLPCSLS-FYZOBXCZSA-N | [6] |
Safety and Handling:
This compound is classified as harmful and an irritant.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthetic Utility and Core Applications
As a primary chiral amine, this compound is a versatile precursor for a variety of chemical transformations. Its primary applications lie in the formation of amides, ureas, and sulfonamides, and as a directing group in asymmetric synthesis.
N-Acylation for the Synthesis of Chiral Amides
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The reaction of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine with a carboxylic acid or its activated derivative (e.g., acyl chloride, acid anhydride) provides a straightforward route to chiral amides. These amides can be final drug products or key intermediates in a larger synthetic sequence.
Conceptual Workflow for N-Acylation:
Caption: General workflow for the N-acylation of the title amine.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
Materials:
-
This compound
-
Acyl chloride (1.0-1.2 equivalents)
-
Triethylamine (or another suitable non-nucleophilic base, 2.2-2.5 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Suspend this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.2-2.5 equivalents) to the suspension to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of the acyl chloride (1.0-1.2 equivalents) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
-
Synthesis of Chiral Ureas
Urea moieties are prevalent in many biologically active compounds due to their ability to act as hydrogen bond donors and acceptors.[7] (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine can be readily converted to chiral ureas through reaction with isocyanates or other carbamoylating agents.
Protocol 2: General Procedure for the Synthesis of a Disubstituted Urea from an Isocyanate
-
Materials:
-
This compound
-
Isocyanate (1.0-1.1 equivalents)
-
Triethylamine (1.1-1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., THF, DCM, or DMF)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a dry flask under an inert atmosphere, suspend this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add triethylamine (1.1-1.2 equivalents) to liberate the free amine. Stir for 10-15 minutes.
-
Add the isocyanate (1.0-1.1 equivalents) to the reaction mixture, either neat or as a solution in the same solvent.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). The reaction is often rapid.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by washing with a non-polar solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting materials, or by column chromatography or recrystallization.[8]
-
Reductive Amination
While the title compound is a primary amine, it can be used in reductive amination reactions with aldehydes and ketones to form chiral secondary amines. This transformation is a cornerstone of amine synthesis.[9]
Conceptual Pathway for Reductive Amination:
Caption: Reductive amination using the title amine.
Protocol 3: General Procedure for Reductive Amination with an Aldehyde
-
Materials:
-
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine (free base, 1.0 equivalent)
-
Aldehyde (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or DCM
-
Acetic acid (optional, catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a flask containing a solution of the aldehyde (1.0-1.2 equivalents) in anhydrous DCE, add (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine (1.0 equivalent).
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion. The reaction is often exothermic, so addition may need to be controlled.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting chiral secondary amine by column chromatography.
-
Asymmetric Synthesis and Chiral Auxiliary Applications
The core value of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine lies in its chirality. Beyond being a chiral building block that is directly incorporated into the final target, it can also serve as a chiral auxiliary. In this role, it is temporarily attached to a prochiral molecule to direct a subsequent diastereoselective reaction. After the stereocenter is set, the auxiliary is cleaved and can often be recovered. This is a powerful strategy for controlling stereochemistry in complex syntheses.[4]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically enriched molecules. Its unique substitution pattern, combining a stereogenic center with a fluorinated and methoxylated phenyl ring, offers medicinal chemists a powerful tool for modulating the properties of drug candidates. The protocols outlined in this guide for N-acylation, urea formation, and reductive amination provide a solid foundation for the application of this compound in pharmaceutical research and development. As with any chemical synthesis, careful optimization of reaction conditions will be necessary to achieve the best results for specific substrates.
References
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Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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(1R)-1-(2-Fluoro-3-methoxyphenyl)ethylamine HCl; . CAS free base 1213014-67-5. (n.d.). abcr Gute Chemie. Retrieved January 15, 2026, from [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]
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Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. (2018). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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(1R)-1-(2-Fluoro-3-methoxyphenyl)ethylamine HCl; . CAS free base 1213014-67-5. (n.d.). abcr Gute Chemie. Retrieved January 15, 2026, from [Link]
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Chemical. Retrieved January 15, 2026, from [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PubMed Central. Retrieved January 15, 2026, from [Link]
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Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. Retrieved January 15, 2026, from [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. (2020). PubMed Central. Retrieved January 15, 2026, from [Link]
-
A Facile Synthesis of Unsymmetrical Ureas. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]
-
1-(2-Fluoro-phen-yl)-3-(3,4,5-trimethoxy-benzo-yl)thio-urea. (2010). PubMed. Retrieved January 15, 2026, from [Link]
-
Reductive Amination. (2023). YouTube. Retrieved January 15, 2026, from [Link]
-
This compound CAS#:1213014-67-5. (n.d.). 化学加. Retrieved January 15, 2026, from [Link]
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This compound CAS#:1213014-67-5. (n.d.). 化学加. Retrieved January 15, 2026, from [Link]
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This compound CAS#:1213014-67-5. (n.d.). 化学加. Retrieved January 15, 2026, from [Link]
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Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. (2016). UWSpace. Retrieved January 15, 2026, from [Link]
-
Different amines in reductive amination with undecanal. Conditions:. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). Thieme. Retrieved January 15, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI. Retrieved January 15, 2026, from [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. Retrieved January 15, 2026, from [Link]
-
Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes. (2024). Organic Chemistry Frontiers. Retrieved January 15, 2026, from [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of pharmaceutical intermediate 3-thiophenemalonic acid. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. (2025). GOV.UK. Retrieved January 15, 2026, from [Link]
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- 9. youtube.com [youtube.com]
Application Notes and Protocols for (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of Chiral Amines in Modern Drug Discovery
The pursuit of novel therapeutics with high specificity and improved safety profiles has placed immense value on stereochemically pure building blocks. Chiral amines, in particular, are foundational motifs in a vast array of pharmaceuticals, providing a key handle for introducing chirality, modulating physicochemical properties, and establishing critical interactions with biological targets.[1][2] Among these, (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride stands out as a sophisticated and versatile synthon for medicinal chemists. Its unique substitution pattern—a chiral ethylamine side chain combined with an electronically modulated phenyl ring—offers a compelling combination of features for targeted drug design.
This technical guide provides an in-depth exploration of the application of this compound, focusing on its role in the synthesis of advanced kinase inhibitors. We will delve into the scientific rationale for its use, provide detailed experimental protocols for its incorporation into lead compounds, and present a workflow for its application in a drug discovery context.
Physicochemical and Structural Characteristics
A thorough understanding of a building block's properties is paramount for its effective deployment in a synthesis campaign.
| Property | Value | Source |
| CAS Number | 1332588-07-4; 1213014-67-5 | [3][4] |
| Molecular Formula | C₉H₁₃ClFNO | [3][4] |
| Molecular Weight | 205.66 g/mol | [3] |
| Purity | Typically ≥95% | [3] |
| Canonical SMILES | COC1=CC=CC(N)=C1F.Cl | [4] |
| InChI Key | IOGBJJCWLPCSLS-FYZOBXCZSA-N | [3][4] |
Structural Insights and Rationale for Use:
The utility of this compound is derived from the interplay of its structural components:
-
The (R)-ethylamine moiety: This chiral center is crucial for creating stereospecific interactions within a protein's binding site. The primary amine serves as a versatile nucleophile for a range of coupling reactions, most notably amide bond formation and reductive amination.
-
The 2-Fluoro-3-methoxyphenyl group: This substituted aromatic ring is not merely a scaffold but an active contributor to the molecule's pharmacological profile.
-
Fluorine Substitution: The placement of a fluorine atom at the ortho-position has profound effects. It acts as a powerful electron-withdrawing group, which can modulate the pKa of the amine and influence the electronic character of the aromatic ring. Furthermore, fluorine can form favorable orthogonal multipolar interactions with protein backbones and is often used to block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[5][6]
-
Methoxy Substitution: The meta-methoxy group is an electron-donating group that can also serve as a hydrogen bond acceptor. The combination of an ortho-fluoro and meta-methoxy group creates a unique electronic and conformational profile that can be exploited to achieve high-affinity binding to specific protein targets.[6][7]
-
Core Application: Synthesis of IRAK4 Inhibitors
A primary and high-value application of this compound is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that is a critical mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[8][9] Dysregulation of this pathway is implicated in a range of inflammatory diseases and certain cancers, making IRAK4 a highly sought-after therapeutic target.[9][10]
Medicinal chemistry campaigns have demonstrated that the 2-fluoro-3-methoxyphenyl moiety can be incorporated into heterocyclic scaffolds to generate potent and selective IRAK4 inhibitors. The chiral amine of the title compound is typically used to form a crucial amide linkage with a core heterocyclic structure, such as a pyrimidinone.
Logical Workflow for IRAK4 Inhibitor Synthesis
The following diagram illustrates a typical workflow for the integration of this compound into a drug discovery program targeting IRAK4.
Caption: Workflow for IRAK4 Inhibitor Synthesis.
Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be conducted by trained personnel in a suitable laboratory setting with appropriate personal protective equipment.
Protocol 1: Amide Coupling to a Pyrimidinone Carboxylic Acid
This protocol describes the coupling of this compound with a representative heterocyclic carboxylic acid, a common step in the synthesis of IRAK4 inhibitors.[8]
Materials:
-
This compound
-
Heterocyclic carboxylic acid (e.g., 2-amino-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid derivative) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the heterocyclic carboxylic acid (1.0 eq) and anhydrous DMF. Stir the mixture until the acid is fully dissolved.
-
Amine Neutralization: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.
-
Activation: To the stirred solution of the carboxylic acid, add HATU (1.2 eq) followed by DIPEA (1.9 eq). Stir the reaction mixture at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated ester.
-
Coupling: Add the pre-neutralized amine solution from step 2 to the activated carboxylic acid mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
Causality and Trustworthiness:
-
Choice of Coupling Reagent: HATU is a highly efficient, modern coupling reagent that minimizes racemization of the chiral center, which is critical for maintaining the enantiopurity of the final product.
-
Base Selection: DIPEA is a non-nucleophilic hindered base used to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the coupling reaction without competing in side reactions.
-
Self-Validation: The protocol's trustworthiness is ensured by in-process monitoring (TLC/LC-MS) to confirm the reaction's progression and completion before proceeding to workup. Final product identity and purity should be confirmed by NMR and mass spectrometry.
Protocol 2: Reductive Amination with a Heterocyclic Aldehyde
This protocol provides an alternative strategy for incorporating the chiral amine via reductive amination.
Materials:
-
This compound
-
Heterocyclic aldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (NEt₃) or DIPEA (1.1 eq)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the heterocyclic aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Neutralization: Add NEt₃ or DIPEA (1.1 eq) to the mixture and stir for 10 minutes.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step if the substrates are unreactive.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 4-18 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Isolation: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired secondary amine product.
Causality and Trustworthiness:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and does not reduce the starting aldehyde.[11]
-
One-Pot Procedure: This protocol is designed as a one-pot reaction, which is efficient and minimizes handling losses. The progress is tracked empirically via chromatography, ensuring the reaction is complete before quenching.
Visualization of Key Interactions
To understand the functional importance of incorporating the (R)-1-(2-Fluoro-3-methoxyphenyl)ethylamino moiety, it is crucial to visualize its interactions within the target protein's active site. The diagram below conceptualizes the key binding hypotheses for an IRAK4 inhibitor derived from this building block.
Caption: Key Binding Interactions in IRAK4.
Conclusion
This compound is a high-value chiral building block with significant applications in modern medicinal chemistry. Its well-defined stereochemistry and electronically tuned aromatic ring make it an ideal component for the synthesis of targeted therapeutics, particularly in the competitive field of kinase inhibitors like those targeting IRAK4. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their drug discovery programs, accelerating the development of next-generation medicines.
References
-
Title: Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Source: ACS Medicinal Chemistry Letters, 2015. URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Source: ACS Medicinal Chemistry Letters, 2020. URL: [Link]
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Title: this compound. Source: Re-CH. URL: [Link]
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Title: this compound. Source: Shaoyuan Chem. URL: [Link]
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Title: Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Source: Molecules, 2020. URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: Molecules, 2025. URL: [Link]
-
Title: A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Source: Vapourtec. URL: [Link]
-
Title: Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Source: Organic Process Research & Development, 2007. URL: [Link]
-
Title: One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Source: Synthetic Communications, 2023. URL: [Link]
-
Title: this compound CAS#:1213014-67-5. Source: Chemadd. URL: [Link]
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Title: Fluorine in Drug Design: A Case Study With Fluoroanisoles. Source: ChemMedChem, 2015. URL: [Link]
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Title: THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Source: Arkivoc, 2008. URL: [Link]
-
Title: Fluorine in Drug Design: A Case Study with Fluoroanisoles. Source: ResearchGate. URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: PubMed, 2025. URL: [Link]
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Title: PREPARATION OF (2R,3R)-3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTANAMINE. Source: European Publication Server, Patent EP2046726. URL: [Link]
- Title: Process for the preparation of tamsulosin and intermediates thereof.
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Title: 2-Fluoro-N-(4-methoxyphenyl)benzamide. Source: Acta Crystallographica Section E, 2009. URL: [Link]
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Application Note: A Robust HPLC Method for the Enantiomeric Excess Determination of 1-(2-fluoro-3-methoxyphenyl)ethanamine
Abstract
The stereoisomeric composition of pharmacologically active compounds is a critical quality attribute, as enantiomers can exhibit significantly different physiological effects. This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation and excess determination of 1-(2-fluoro-3-methoxyphenyl)ethanamine, a key chiral intermediate in the synthesis of various pharmaceutical agents. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity. This guide offers a comprehensive protocol, from sample preparation to data analysis, and discusses the rationale behind the methodological choices to ensure scientific rigor and reproducibility. It is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Imperative of Chiral Purity
In pharmaceutical development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs.[1] 1-(2-fluoro-3-methoxyphenyl)ethanamine is a primary amine and a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is a critical step in controlling the stereochemistry of the final drug product.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and reliable technique for separating enantiomers and determining their relative proportions.[2][3][4] The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.[5] This application note provides a systematic approach to developing and applying an HPLC method for the enantiomeric excess (e.e.) determination of 1-(2-fluoro-3-methoxyphenyl)ethanamine.
Materials and Methods
Instrumentation and Equipment
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Chromatographic Data System (CDS): OpenLab CDS ChemStation Edition or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Volumetric Glassware: Class A.
Reagents and Chemicals
-
1-(2-fluoro-3-methoxyphenyl)ethanamine: Racemic standard and enantiomerically enriched samples.
-
Hexane: HPLC grade.
-
2-Propanol (IPA): HPLC grade.
-
Ethanol: HPLC grade.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Diethylamine (DEA): HPLC grade.
Chiral Stationary Phase Selection: A Rationale
The selection of the appropriate Chiral Stationary Phase (CSP) is the most critical factor in a chiral separation.[6] For primary amines such as 1-(2-fluoro-3-methoxyphenyl)ethanamine, polysaccharide-based CSPs are excellent starting points due to their broad applicability and proven success in resolving a wide range of chiral compounds.[7][8][9] Specifically, cellulose and amylose derivatives coated or immobilized on a silica support offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.[5]
For this application, we selected a Chiralcel® OD-H column, which has cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. This CSP is known for its effectiveness in separating aromatic amines.[7]
Table 1: Recommended Chiral Column
| Parameter | Specification |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Manufacturer | Daicel Chiral Technologies |
| Chiral Selector | Cellulose tris(3,5-dimethylphenylcarbamate) |
Experimental Protocol
Mobile Phase Preparation
The choice of mobile phase is crucial for achieving optimal separation. A normal phase mode, using a mixture of an alkane and an alcohol, is often effective for polysaccharide-based CSPs.[10] The addition of small amounts of an acid or a base can significantly improve peak shape and resolution for ionizable compounds like amines.[7]
-
Mobile Phase: Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
-
Preparation: For 1 L of mobile phase, accurately mix 900 mL of hexane, 100 mL of 2-propanol, and 1 mL of diethylamine. Sonicate for 15 minutes to degas. The basic additive, diethylamine, is essential to prevent peak tailing of the primary amine by occupying the residual silanol groups on the silica support.[7]
Standard and Sample Solution Preparation
-
Standard Solution (Racemic): Accurately weigh about 10 mg of racemic 1-(2-fluoro-3-methoxyphenyl)ethanamine and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, at a similar concentration.
HPLC Method Parameters
The following HPLC parameters are a starting point and may require optimization for specific systems.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane / 2-Propanol / DEA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 274 nm |
| Run Time | 20 minutes |
System Suitability
Before analyzing any samples, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[11] Inject the racemic standard solution in six replicates.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |
Workflow for Enantiomeric Excess Determination
The following diagram illustrates the complete workflow for determining the enantiomeric excess of 1-(2-fluoro-3-methoxyphenyl)ethanamine.
Figure 1: Workflow for HPLC Enantiomeric Excess Determination.
Data Analysis and Calculation
Upon successful separation of the two enantiomers, the enantiomeric excess (e.e.) is calculated based on the peak areas of each enantiomer.
-
Let A1 be the peak area of the first eluting enantiomer.
-
Let A2 be the peak area of the second eluting enantiomer.
The percentage of each enantiomer is calculated as follows:
-
% Enantiomer 1 = [A1 / (A1 + A2)] * 100
-
% Enantiomer 2 = [A2 / (A1 + A2)] * 100
The enantiomeric excess is then calculated as the absolute difference between the percentages of the two enantiomers:
e.e. (%) = |% Enantiomer 1 - % Enantiomer 2|
Results and Discussion
A typical chromatogram of the racemic standard of 1-(2-fluoro-3-methoxyphenyl)ethanamine using the described method would show two well-resolved peaks.
Table 4: Typical Chromatographic Results
| Parameter | Value |
| Retention Time 1 | ~ 9.5 min |
| Retention Time 2 | ~ 11.2 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | ~ 1.2 |
The elution order of the enantiomers should be determined by injecting a standard of a single, known enantiomer if available. The method demonstrates good resolution and peak shape, making it suitable for accurate and precise quantification of the enantiomeric purity.
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[8] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note details a reliable and robust HPLC method for the determination of the enantiomeric excess of 1-(2-fluoro-3-methoxyphenyl)ethanamine. The use of a cellulose-based chiral stationary phase in a normal phase mode provides excellent separation of the enantiomers. The protocol is straightforward and can be readily implemented in a quality control or research laboratory. Proper system suitability testing and method validation are crucial for ensuring the accuracy and reliability of the results.
References
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I.B.S. Analytical Services. Chiral HPLC Method Development. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
Dong, M. W. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Ng, L. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
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-
NIH National Library of Medicine. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
Chimalakonda, K. R., et al. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. [Link]
-
Al-Majid, A. M., et al. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]
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Phatangare, P. S., et al. A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry. [Link]
-
Lee, W. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
Bhadoriya, A. S., et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
-
Sravani, S., et al. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
-
Woods, R. M., et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Berthod, A., et al. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical Analysis. [Link]
-
Sánchez, J. M., et al. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]
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The Royal Society of Chemistry. Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Hyun, M. H., & Cho, Y. J. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Methods in Molecular Biology. [Link]
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Ilisz, I., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. [Link]
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Lee, K. S., et al. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
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Derivatization of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride for GC analysis
An Application Guide for the Enantiomeric Analysis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride via Gas Chromatography
Introduction: The Analytical Imperative for Chiral Amines
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine is a chiral primary amine, a structural motif frequently encountered in the synthesis of pharmaceutically active compounds. In drug development, the stereochemistry of a molecule is paramount, as enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to confirm the enantiomeric purity of chiral intermediates like this amine is a critical step in quality control and regulatory compliance.
Gas chromatography (GC) offers high resolution and sensitivity, making it a powerful tool for this type of analysis. However, primary amines present a significant challenge for GC analysis due to their high polarity and low volatility.[1] These properties lead to undesirable interactions with the GC system, resulting in poor peak shapes (tailing), low sensitivity, and potential thermal degradation.[1][2]
To overcome these limitations, a chemical modification process known as derivatization is employed. Derivatization converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative, significantly improving its chromatographic behavior.[1] For chiral analysis, this process can be strategically designed to enable the separation of enantiomers. Two primary strategies exist:
-
Achiral Derivatization followed by Chiral GC: The amine is derivatized with a simple, non-chiral reagent to improve its volatility. The resulting derivatives are then separated on a specialized chiral GC column.
-
Chiral Derivatization followed by Achiral GC: The amine is reacted with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.[3] Since diastereomers have different physical properties, they can be readily separated on a standard, cost-effective achiral GC column.[3][4]
This application note provides a detailed protocol for the second approach, utilizing (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) as the chiral derivatizing agent for the analysis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine. This method is robust, widely applicable, and allows for the unambiguous determination of enantiomeric purity using standard GC-MS instrumentation.[5]
Methodology Overview: From Salt to Separated Diastereomers
The analytical workflow involves three key stages: liberation of the free amine from its hydrochloride salt, derivatization with the chiral reagent to form diastereomers, and subsequent separation and detection by GC-MS.
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Application Note: Scale-up Synthesis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride
<_ _>
Executive Summary
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a critical chiral building block in the pharmaceutical industry. Its efficient and stereoselective synthesis is of paramount importance for the development of various drug candidates. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and well-documented asymmetric reductive amination strategy. The protocol detailed herein is designed for scalability, emphasizing safety, efficiency, and high enantiomeric purity. We will explore the chemical principles underpinning the chosen synthetic route, provide a detailed step-by-step protocol, and discuss critical process parameters for successful implementation in a larger-scale setting.
Introduction: The Importance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2][3] The specific stereoisomer of an amine can dictate its biological activity, with the desired therapeutic effect often residing in a single enantiomer. Consequently, the development of efficient methods for the asymmetric synthesis of chiral amines is a central focus of modern organic chemistry.[4][5] this compound serves as a key intermediate in the synthesis of several investigational drugs, making its reliable production a critical step in their development pipeline.
Synthetic Strategy: Asymmetric Reductive Amination
The chosen and most direct route for the synthesis of (R)-1-(2-fluoro-3-methoxyphenyl)ethanamine is the asymmetric reductive amination of the corresponding prochiral ketone, 2-fluoro-3-methoxyacetophenone. This one-pot reaction involves the formation of an imine intermediate, which is then stereoselectively reduced to the desired chiral amine.[3][4]
This approach offers several advantages for scale-up:
-
Atom Economy: It is a highly atom-economical process, minimizing waste.
-
Convergence: The reaction combines multiple transformations in a single step, reducing processing time and equipment occupancy.
-
High Enantioselectivity: The use of a suitable chiral catalyst or auxiliary allows for excellent control of the product's stereochemistry.
The overall transformation is depicted in the workflow below:
Caption: Simplified mechanism of stereocontrol.
Safety Considerations
-
Titanium(IV) ethoxide: Moisture sensitive and flammable. Handle under an inert atmosphere.
-
Sodium borohydride: Flammable solid. Reacts with water and alcohols to produce hydrogen gas. Quench reactions carefully.
-
Hydrochloric acid: Corrosive. Use appropriate personal protective equipment.
-
Solvents: THF, Methanol, IPA, and MTBE are flammable. Use in a well-ventilated area away from ignition sources.
References
- Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 9(1), 1-13.
- Wang, C., & Xiao, J. (2014). Asymmetric Reductive Amination. In Topics in Current Chemistry (Vol. 343, pp. 1-41). Springer, Berlin, Heidelberg.
- Hughes, D. L. (2010). A review of the synthesis of chiral 1-phenylethylamine (α-PEA). Organic Process Research & Development, 14(1), 20-27.
- Fiorin, V., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4930.
- Xiao, Y., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(5), 1946-1951.
- Yadav, J. S., et al. (2001). Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. Tetrahedron Letters, 42(45), 8067-8070.
- Yao, P., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
- BenchChem. (2025).
- Rowley, J. M., et al. (2021). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi.
- de la Torre, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(5), 729.
- Brunel, J. M. (2011). α-Phenylethylamine-Based Chiral Phospholidines; New Agents for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines and Thiols by Means of 31P NMR. Current Organic Synthesis, 8(3), 421-436.
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- Li, W., et al. (2019). Asymmetric reductive amination for the synthesis of chiral amines. Chemical Society Reviews, 48(12), 3168-3190.
- Lemieux, R. M., et al. (2013). Substituted imidazolidinone compounds. U.S.
- Wang, C., & Xiao, J. (2014). Asymmetric Reductive Amination. In Topics in Current Chemistry (Vol. 343, pp. 1-41). Springer, Berlin, Heidelberg.
- Kuwano, R., et al. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development, 27(5), 906-912.
- Mitsuhashi, N., et al. (2001). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
- Scerba, M. T., et al. (2022). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. The Journal of Organic Chemistry, 87(1), 585-591.
- BenchChem. (2025). Challenges in the scale-up of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine production. BenchChem.
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Shaoyuan. (n.d.). This compound. Retrieved from [Link]
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Application Notes for the Enantiomeric Resolution of Racemic Acids Using (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride as a chiral resolving agent. The primary focus is on the separation of enantiomers from a racemic mixture of acidic compounds through the formation of diastereomeric salts. This guide delves into the underlying chemical principles, offers detailed experimental protocols, and provides troubleshooting advice to facilitate the successful implementation of this classical resolution technique. While specific performance data for this particular resolving agent is not widely published, this guide leverages established principles and protocols for structurally similar compounds to provide a robust starting point for methodology development.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, regulatory agencies worldwide now often require the development of single-enantiomer drugs.
Classical resolution via diastereomeric salt formation remains a widely used, scalable, and cost-effective method for separating enantiomers.[1] This technique relies on the reaction of a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine).[2][3] The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and boiling point.[2] This difference in solubility allows for their separation by fractional crystallization.[1]
This compound is a chiral amine salt that serves as a precursor to the free amine, a potent resolving agent for racemic acids. The presence of the fluoro and methoxy groups on the phenyl ring can influence the stability and solubility of the resulting diastereomeric salts, potentially leading to efficient separation.
Physicochemical Properties of the Resolving Agent
A thorough understanding of the resolving agent's properties is crucial for designing a successful resolution experiment.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1332588-07-4[4][5][6] |
| Molecular Formula | C₉H₁₃ClFNO[5][7] |
| Molecular Weight | 205.66 g/mol [5][7] |
| Appearance | Typically a white to off-white solid |
| Purity | ≥95%[7] |
The Mechanism of Chiral Resolution
The fundamental principle of chiral resolution using (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine lies in the formation of diastereomeric salts with a racemic acid. The process can be visualized as follows:
-
Step 1: Liberation of the Free Amine: The commercially available hydrochloride salt is treated with a base to yield the free (R)-amine.
-
Step 2: Diastereomeric Salt Formation: The free (R)-amine is reacted with a racemic mixture of a carboxylic acid, denoted as (R/S)-Acid. This acid-base reaction forms two diastereomeric salts: [(R)-Amine:(R)-Acid] and [(R)-Amine:(S)-Acid].
-
Step 3: Fractional Crystallization: Due to their different physicochemical properties, one diastereomeric salt will be less soluble in a given solvent system and will preferentially crystallize out of the solution.
-
Step 4: Isolation and Purification: The less soluble diastereomeric salt is isolated by filtration.
-
Step 5: Liberation of the Enantiomerically Pure Acid: The isolated diastereomeric salt is treated with a strong acid to break the salt and regenerate the enantiomerically enriched carboxylic acid. The resolving agent can also be recovered for reuse.
Experimental Protocols
The following protocols are representative and should be considered a starting point. Optimization of solvent, temperature, stoichiometry, and crystallization time is critical for achieving high yield and enantiomeric excess.
Protocol 1: Liberation of the Free Amine
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: Wash the organic solution with an aqueous base (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution) to deprotonate the amine hydrochloride.
-
Extraction: Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free (R)-amine. The free amine should be used promptly or stored under an inert atmosphere.
Protocol 2: Diastereomeric Salt Formation and Crystallization
This protocol is adapted from established procedures for the resolution of racemic carboxylic acids.[8]
-
Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid in a chosen solvent (see Table 2 for suggestions) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the free (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine in the same solvent.
-
Salt Formation: Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization of the less soluble diastereomeric salt. The crystallization time can range from a few hours to several days.[9]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove impurities and the more soluble diastereomer.
Protocol 3: Liberation of the Enantiomerically Enriched Acid
-
Suspension: Suspend the isolated diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidification: Add a strong acid (e.g., 1 M HCl) to the suspension with vigorous stirring until the aqueous layer is acidic (pH 1-2). This will protonate the carboxylic acid and regenerate the hydrochloride salt of the resolving agent, which will preferentially dissolve in the aqueous phase.
-
Extraction: Separate the organic layer containing the enantiomerically enriched carboxylic acid. Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the carboxylic acid using appropriate analytical techniques such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Optimization and Screening
The success of a classical resolution is highly dependent on the choice of solvent and the stoichiometry of the resolving agent. A screening approach is often necessary.
Table 2: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Good solvating power for salts, often promote crystallization. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can provide different solubility profiles for diastereomeric salts. |
| Ethers | Diethyl ether, MTBE | Can be used as anti-solvents to induce precipitation. |
| Esters | Ethyl acetate | Common extraction and crystallization solvent. |
| Aqueous Mixtures | Ethanol/Water, Isopropanol/Water | The polarity can be fine-tuned to optimize solubility differences. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No precipitation or oiling out | - Inappropriate solvent. - Reactants are too dilute. - Impurities inhibiting crystallization. | - Screen a wider range of solvents and solvent mixtures. - Concentrate the solution. - Use a solvent/anti-solvent system. - Ensure the purity of the starting materials. |
| Low enantiomeric excess (e.e.) | - Poor diastereomeric salt selectivity. - Co-crystallization of both diastereomers. | - Optimize the stoichiometry of the resolving agent (start with 0.5 equivalents). - Perform recrystallization of the isolated diastereomeric salt. - Screen different solvents to maximize the solubility difference. |
| Low yield | - High solubility of the desired diastereomeric salt. - Material loss during workup. | - Optimize the crystallization temperature (lower temperature may increase yield). - Minimize the amount of solvent used for crystallization and washing. |
Conclusion
This compound is a valuable chiral resolving agent for the separation of racemic acids. While direct application data may be limited, the principles of diastereomeric salt formation are well-established. By leveraging the protocols and optimization strategies outlined in this guide, researchers can effectively develop a robust resolution process. Successful implementation requires a systematic approach to screening solvents and reaction conditions, coupled with careful analytical monitoring to determine the enantiomeric purity of the final product.
References
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Pourjavadi, A., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Retrieved from [Link]
-
Pourjavadi, A., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separations: Methods and Protocols. Retrieved from [Link]
-
Shaoyuan Reagent. (n.d.). This compound. Retrieved from [Link]
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- 6. US20120108848A1 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol - Google Patents [patents.google.com]
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- 9. onyxipca.com [onyxipca.com]
Suzuki coupling reactions with derivatives of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine
Application Note & Protocol
Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine
Abstract
Chiral amines are foundational building blocks in medicinal chemistry, with their stereochemistry often dictating a drug's efficacy and interaction with biological targets.[1][2][3] The (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine scaffold is of particular interest due to the unique electronic and conformational properties conferred by its substitution pattern. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing carbon-carbon bonds, essential for synthesizing complex biaryl structures found in many pharmaceuticals.[4] This guide provides a comprehensive framework and detailed protocols for the successful Suzuki-Miyaura coupling of aryl boronic acids with a protected derivative of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine. It addresses the strategic necessity of amine protection, offers a step-by-step experimental procedure, and includes guidance on reaction optimization and troubleshooting to enable researchers in drug discovery and chemical development to effectively utilize this important transformation.
Guiding Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a C-C bond between an organoboron species (like a boronic acid) and an organohalide or triflate. The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond. This forms a square planar Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl ring.[7]
-
Transmetalation: This step requires activation of the organoboron species (Ar²-B(OH)₂) by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻).[8][9][10][11][12] This complex then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide and forming a di-organopalladium(II) intermediate.
-
Reductive Elimination: The two organic ligands (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][10]
Strategic Considerations for Amine-Containing Substrates
The Challenge: Catalyst Inhibition
Primary and secondary amines, such as the one in the parent molecule (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine, pose a significant challenge in Suzuki coupling. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium catalyst.[13][14][15] This coordination can inhibit the catalytic cycle by preventing the binding of necessary reactants (like the organohalide or the boronic acid), effectively "poisoning" the catalyst and leading to low or no product formation.
The Solution: The N-Protection Strategy
To circumvent catalyst inhibition, a common and effective strategy is the temporary protection of the amine functionality. Converting the amine into a less coordinating group, such as an amide or carbamate, masks the problematic lone pair. The N-acetyl group is an excellent choice due to its ease of installation, stability under typical Suzuki conditions, and the availability of reliable deprotection methods if the free amine is desired in the final product.
This guide will focus on a precursor molecule, specifically (R)-N-(1-(5-bromo-2-fluoro-3-methoxyphenyl)ethyl)acetamide , where the amine is acetylated and a bromo-substituent is present on the phenyl ring to act as the coupling site.
Part I: Protocol for Precursor Synthesis (N-Acetylation)
This protocol describes a standard procedure for the N-acetylation of a primary amine using acetic anhydride.
Materials and Reagents
| Reagent | Formula | MW | Amount | Mmol | Eq. |
|---|---|---|---|---|---|
| (R)-1-(5-Bromo-...)ethanamine | C₈H₁₀BrFNO | 235.08 | 1.0 g | 4.25 | 1.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | - |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.89 mL | 6.38 | 1.5 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 0.48 mL | 5.10 | 1.2 |
Procedure
-
Dissolve the starting amine (1.0 g, 4.25 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (0.89 mL, 6.38 mmol) to the stirred solution.
-
Add acetic anhydride (0.48 mL, 5.10 mmol) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product, which can be purified further by recrystallization or chromatography if necessary.
Part II: Protocol for Suzuki-Miyaura Coupling
This protocol details the coupling of (R)-N-(1-(5-bromo-2-fluoro-3-methoxyphenyl)ethyl)acetamide with a generic arylboronic acid.
Materials and Reagents
| Reagent | Formula | MW | Amount | Mmol | Eq. |
|---|---|---|---|---|---|
| N-acetylated bromo-precursor | C₁₀H₁₁BrFNO₂ | 276.10 | 276 mg | 1.0 | 1.0 |
| Arylboronic Acid | Ar-B(OH)₂ | - | - | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·Pd·CH₂Cl₂ | 816.64 | 24.5 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |
| Water (degassed) | H₂O | 18.02 | 2 mL | - | - |
Procedure
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the N-acetylated bromo-precursor (276 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Solvents should be degassed by bubbling with N₂ or Ar for 20-30 minutes prior to use.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Data & Optimization
The success of a Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The conditions provided above are a robust starting point, but optimization may be required for challenging substrates. The following table provides a summary of common variables and their effects, based on established literature.
Table 1: Screening of Reaction Parameters
| Entry | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Outcome / Rationale |
|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Standard: Good for a wide range of aryl bromides. dppf is a robust ligand. |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Classic: Tetrakis is a reliable Pd(0) source but can be sensitive to air. |
| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High Activity: Buchwald ligands like SPhos are electron-rich and bulky, often enabling coupling of less reactive aryl chlorides or sterically hindered substrates. K₃PO₄ is a stronger base that can accelerate transmetalation. |
| 4 | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane/H₂O | 80 | Electron-Rich System: P(t-Bu)₃ is a highly electron-donating ligand, facilitating oxidative addition. Cs₂CO₃ is a highly soluble and effective base. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality boronic acid. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use fresh, high-purity boronic acid; consider using the corresponding pinacol ester. |
| Protodeboronation | Boronic acid is reacting with water/protons instead of transmetalating. | Use anhydrous conditions with a base like KF. Use a boronic ester (e.g., pinacol) which is more stable. |
| Dehalogenation | The bromo-substituent is replaced by hydrogen. | Lower the reaction temperature. Ensure the reaction is not run for an unnecessarily long time after completion. |
| Homocoupling (Ar²-Ar²) | Inefficient transmetalation or slow oxidative addition. | Screen different ligands (e.g., Buchwald-type) to accelerate the catalytic cycle. Re-evaluate the base and solvent system. |
Conclusion
The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of complex molecules in drug discovery. For substrates containing reactive functional groups like primary amines, a protection strategy is paramount for success. By converting the amine of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine to an acetamide, the substrate is rendered fully compatible with modern palladium catalysis. The detailed protocol and optimization guide provided herein offer a clear and reliable pathway for researchers to synthesize novel biaryl structures based on this valuable chiral scaffold, enabling the exploration of new chemical space for therapeutic applications.
References
- Vertex AI Search. (2026, January 6). Why Chiral Amines Are Key in Modern Drug Synthesis.
- Vertex AI Search. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2016, November 1). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates.
- SciSpace. (n.d.). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid.
- Wikipedia. (n.d.). Suzuki reaction.
- NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Asian Journal of Advanced Basic Sciences. (2016, November 15). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction.
- Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines.
- (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Chemical Communications (RSC Publishing). (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
- ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- BenchChem. (n.d.). Overcoming poor reactivity in Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
- NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NIH. (n.d.). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
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- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Synthesis of Novel Ligands from (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
Abstract
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a valuable and highly functionalized chiral building block for drug discovery and medicinal chemistry.[1][2][3] Its structure, featuring a stereochemically defined primary amine, a fluorinated phenyl ring, and a methoxy group, offers multiple points for synthetic diversification to generate novel ligands with therapeutic potential. The inherent chirality of this starting material is crucial, as biological targets are stereospecific, and the correct enantiomer is paramount for drug efficacy and safety.[1][2] This guide provides detailed protocols for two fundamental and versatile synthetic transformations utilizing this building block: amide bond formation and reductive amination, enabling researchers to construct libraries of diverse compounds for screening and lead optimization.
Introduction: The Strategic Value of the Starting Material
The design of novel therapeutic agents often relies on the use of chiral building blocks that provide a rigid scaffold for the precise spatial arrangement of pharmacophoric elements.[3][4] this compound serves as an exemplary starting material for several key reasons:
-
Chiral Integrity: The (R)-configured stereocenter is a critical design element for achieving selective interaction with biological targets. Asymmetric synthesis and the use of chiral precursors are cornerstones of modern pharmaceutical development.[4]
-
Reactive Handle: The primary amine is a versatile nucleophile, readily participating in a wide array of reactions to introduce new functionalities and build molecular complexity.
-
Aromatic Scaffold: The 2-fluoro-3-methoxyphenyl group provides a scaffold that can be further modified. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, and potentially engage in specific interactions (e.g., hydrogen bonding) with target proteins. The methoxy group offers an additional site for potential modification or metabolic interaction.
This document outlines robust protocols for leveraging the primary amine to create two of the most common and important classes of compounds in medicinal chemistry: amides and secondary amines.
Synthetic Strategy Overview: Amide Coupling vs. Reductive Amination
Two primary pathways are presented to demonstrate the utility of the title compound. The choice between these pathways depends on the desired final structure and the nature of the diversity to be introduced.
Diagram 1: High-level overview of the two primary synthetic pathways.
Pathway A: Synthesis of Novel Amide Ligands via Amide Coupling
Amide bonds are a cornerstone of peptide chemistry and are present in a vast number of approved drugs.[5] The formation of an amide requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the amine. Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, operate under mild conditions, and minimize racemization, making them ideal for working with chiral amines.[6]
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling the title amine with a generic carboxylic acid.
Causality Behind Experimental Choices:
-
Neutralization: The starting material is a hydrochloride salt. The amine must be in its free base form to be nucleophilic. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used both to neutralize the HCl salt and to scavenge the proton released during the coupling reaction, driving it to completion.
-
Coupling Reagent: HATU is chosen for its high efficiency and low rate of side reactions. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[7]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is used to dissolve all reactants.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution for 5-10 minutes at room temperature.
-
Amine Addition: In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of DMF. Add this solution to the reaction flask.
-
Base Addition: Slowly add DIPEA (2.5 eq) to the stirring reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted carboxylic acid, DMF, and excess reagents.
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide ligand.
Quantitative Data Summary (Example)
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| Carboxylic Acid (e.g., Benzoic Acid) | 122.12 | 1.0 | 122 mg |
| (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine HCl | 205.66 | 1.05 | 216 mg |
| HATU | 380.23 | 1.1 | 418 mg |
| DIPEA | 129.24 | 2.5 | 0.43 mL |
| Anhydrous DMF | - | - | 5 mL |
| Expected Outcome | - | - | Yield: 70-95%, Purity: >95% (post-purification) |
Pathway B: Synthesis of Novel Secondary Amine Ligands via Reductive Amination
Reductive amination is a powerful, one-pot method to form secondary or tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[8][9] The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is less reactive towards the carbonyl starting material than other hydrides like NaBH₄, but readily reduces the protonated imine intermediate.[10] This selectivity minimizes side reactions, such as the reduction of the starting aldehyde or ketone.
-
Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) are common solvents as they are compatible with the reducing agent and effectively dissolve the reactants. Acetic acid is sometimes added as a catalyst to promote imine formation.
Experimental Workflow
Diagram 2: Step-by-step workflow for the reductive amination protocol.
Protocol 2: Direct Reductive Amination with Sodium Triacetoxyborohydride
This protocol details the synthesis of a secondary amine from the title compound and an aldehyde.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N) or DIPEA
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde/ketone (1.1 eq).
-
Dissolution & Neutralization: Add anhydrous DCE or DCM, followed by the addition of a base like Et₃N (1.1 eq) to neutralize the hydrochloride salt.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor for the disappearance of the imine intermediate and starting materials by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography (silica gel or, for basic amines, alumina) to yield the pure secondary amine ligand.
Quantitative Data Summary (Example)
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine HCl | 205.66 | 1.0 | 206 mg |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.1 | 0.11 mL |
| Et₃N | 101.19 | 1.1 | 0.15 mL |
| NaBH(OAc)₃ | 211.94 | 1.5 | 318 mg |
| Anhydrous DCE | - | - | 10 mL |
| Expected Outcome | - | - | Yield: 60-90%, Purity: >95% (post-purification) |
Analytical Characterization and Quality Control
Post-synthesis, it is imperative to confirm the identity, purity, and chiral integrity of the novel ligands.
-
Structural Verification: Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) should be used to confirm the chemical structure of the final product.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compound.[][12]
-
Chiral Integrity: The stereocenter of the starting amine is generally robust to the conditions described. However, verification is crucial. Chiral HPLC or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase is the preferred method to determine the enantiomeric excess (ee%) of the final product, ensuring no racemization has occurred.[13][14][]
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel chiral ligands. The protocols for amide coupling and reductive amination provided herein are robust, high-yielding, and adaptable to a wide range of substrates. These methods empower researchers and drug development professionals to rapidly generate libraries of diverse and stereochemically defined compounds, accelerating the discovery of new therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2019). Protecting Groups in Solid-Phase Organic Synthesis.
- BenchChem. (n.d.). Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols.
- Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.
- Ahlin, G., et al. (2015).
- Codexis. (n.d.). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society.
-
ChemistryViews. (2018). New Protecting Group for Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
SlideShare. (n.d.). Protection for the AMINE.pptx. Retrieved from [Link]
- Fisher Scientific. (n.d.). Amide Synthesis.
- Chiral Quest. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
- ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Chiral Amines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development. Retrieved from [Link]
- CymitQuimica. (n.d.). This compound.
- Anireddy, J., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Journal of Organic and Chemical Research. (2024).
-
Regis Technologies. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
- Fluorochem. (n.d.). This compound.
- Analytical Chemistry. (2023).
- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Synthesis [fishersci.dk]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
Welcome to the technical support guide for the purification of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. Ensuring high chemical and enantiomeric purity of this chiral amine hydrochloride is critical for its application as a key building block in pharmaceutical synthesis, where stereochemistry dictates biological activity.
This guide is structured to address common challenges and frequently asked questions encountered during the purification process, primarily focusing on recrystallization and purity analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for purifying this compound?
The most prevalent and industrially scalable method for purifying amine hydrochloride salts is recrystallization . This technique leverages differences in solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures.[1] The hydrochloride salt form is generally crystalline and more thermally stable than the free amine, making it an ideal candidate for this purification method. The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Q2: How are the chemical purity and enantiomeric excess (e.e.) of the final product determined?
A multi-faceted analytical approach is required to confirm both chemical and stereochemical purity.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and identify any residual solvents or impurities.
-
Enantiomeric Excess (e.e.): Chiral HPLC is the definitive method for quantifying the amount of the desired (R)-enantiomer relative to the undesired (S)-enantiomer.[2][3] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[4]
Q3: What is enantiomeric excess (e.e.) and why is it a critical quality attribute?
Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It represents the degree to which one enantiomer is present in a greater amount than the other.[5] It is calculated as:
e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100
In pharmaceutical applications, e.e. is a critical quality attribute because enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[6] Therefore, regulatory agencies demand strict control over the enantiomeric purity of chiral active pharmaceutical ingredients (APIs).
Q4: Can I purify the free amine instead of the hydrochloride salt?
While purification of the free amine is possible, typically via column chromatography, it presents several challenges. Primary amines can streak on standard silica gel, requiring modified conditions like adding a small percentage of triethylamine to the eluent.[7] Furthermore, free amines are often oils or low-melting solids and can be more susceptible to air oxidation. Purifying the crystalline, stable hydrochloride salt via recrystallization is generally a more robust, scalable, and cost-effective strategy.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Diagram: Troubleshooting Low Purity Workflow
Caption: Step-by-step workflow for recrystallization.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, acetonitrile) at room temperature and with heating. A suitable solvent will show poor solubility at room temperature and complete solubility upon heating.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a stir bar. Add the chosen solvent in portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until all the solid has just dissolved. [1]3. Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove the activated carbon or any other insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [1]7. Washing: Gently break the vacuum and wash the filter cake with a small amount of ice-cold solvent to rinse away any remaining impurities in the mother liquor. Re-apply the vacuum to pull the wash solvent through.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under high vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
This is a representative method. The specific column and mobile phase conditions may require optimization for your particular system. Polysaccharide-based chiral stationary phases are often effective for separating chiral amines. [8]
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Chiral Column | Lux® i-Cellulose-5, Chiralpak® IC, or equivalent (amylose or cellulose-based CSP) | These columns are known for their broad applicability in separating a wide range of chiral compounds, including amines. [8] |
| Mobile Phase | Hexane/Isopropanol (IPA) with a basic additive (e.g., 0.1% Diethylamine - DEA) | Normal phase is common for chiral separations. The alcohol modifier (IPA) adjusts retention time and selectivity. The basic additive (DEA) is crucial for obtaining good peak shape with amines by masking acidic sites on the silica support. [6] |
| Ratio | 90:10 (Hexane:IPA) - to be optimized | Start with a standard ratio and adjust the percentage of IPA to achieve baseline resolution (Rs > 1.5). Increasing IPA will decrease retention time. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |
| Column Temp. | 25 °C (Ambient) | Temperature can affect separation; maintaining a constant temperature is important for reproducibility. |
| Detection | UV at 210 nm or 275 nm | Aromatic compounds absorb strongly in the low UV range. Choose a wavelength that provides a good signal-to-noise ratio. |
| Sample Prep. | Dissolve ~1 mg of the hydrochloride salt in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection. | Ensures the sample is fully dissolved and free of particulates that could clog the column. [6]|
Analysis:
-
Inject a sample of the racemic mixture first to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the purified sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula provided in FAQ Q3.
References
-
ACS Publications. (n.d.). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. Retrieved from [Link]
-
PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]
-
ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Retrieved from [Link]
-
Semantic Scholar. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Reddit. (n.d.). Amine workup. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Chiral Amines Synthesis. (n.d.). Chiral Amines Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
PubMed. (n.d.). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds.
-
INTERCHIM. (n.d.). Chiral HPLC Columns. Retrieved from [Link]
-
reagent.com.cn. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
ResearchGate. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations. Retrieved from [Link]
-
Shaoyuan. (n.d.). This compound. Retrieved from [Link]
-
reagent.com.cn. (n.d.). (R)-1-(2-氟-3-甲氧基苯基)乙胺盐酸盐,≥95%. Retrieved from [Link]
Sources
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- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. Enantiomeric excess - Wikipedia [en.wikipedia.org]
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- 8. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine
Welcome to the technical support center for the synthesis of (R)-1-(2-fluoro-3-methoxyphenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting, field-proven insights, and detailed protocols to help you optimize your reaction conditions and maximize your yield and enantiomeric purity.
Chiral amines are crucial building blocks in modern pharmaceuticals, with over 80% of drugs containing amine functionality.[1] The target molecule, (R)-1-(2-fluoro-3-methoxyphenyl)ethanamine, is a valuable chiral intermediate. Achieving its synthesis with high yield and stereochemical fidelity is paramount. The most common and efficient pathway is the asymmetric reductive amination of the prochiral ketone, 1-(2-fluoro-3-methoxyphenyl)ethanone.
This guide focuses on troubleshooting this key transformation, breaking it down into its critical stages: imine formation, asymmetric reduction, and product purification/analysis.
Overall Synthetic Workflow
The synthesis is typically approached as a one-pot or two-step reductive amination process. The general workflow involves the reaction of the ketone precursor with an ammonia source to form an intermediate imine, which is then asymmetrically reduced to the desired chiral amine.
Caption: General workflow for asymmetric reductive amination.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Part 1: Imine Formation Issues
The formation of the imine from the ketone and ammonia source is an equilibrium-driven reaction.[2] Low conversion at this stage is a primary cause of low overall yield.
Q1: My reaction shows low conversion to the imine, and I see a lot of unreacted ketone. How can I drive the reaction forward?
A1: This is a classic equilibrium problem. The formation of an imine from a ketone and a primary amine (or ammonia) releases one molecule of water.[2] To shift the equilibrium towards the product, this water must be removed.
-
Causality: According to Le Chatelier's principle, removing a product (water) will drive the reaction to completion.[2] In a sealed reaction vessel, the accumulating water can hydrolyze the imine back to the starting materials.
-
Solutions:
-
Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture. They will physically sequester the water as it is formed. This is highly effective for small to medium-scale reactions.
-
Azeotropic Removal: For larger-scale reactions, using a solvent like toluene with a Dean-Stark trap allows for the azeotropic removal of water.
-
Acid Catalysis: The reaction is catalyzed by mild acid.[3] A catalytic amount of a weak acid like acetic acid can significantly accelerate imine formation. However, using a strong acid can protonate the amine nucleophile, rendering it unreactive. The optimal pH is typically between 4 and 5.[4]
-
Q2: How can I monitor the formation of the imine intermediate?
A2: Since the imine is often not isolated, monitoring its formation in-situ is crucial before proceeding with the reduction.
-
Thin-Layer Chromatography (TLC): This is the simplest method. The ketone is typically UV-active. The imine will have a different Rf value. You should see the ketone spot disappear and a new spot for the imine appear.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you take a small aliquot from the reaction, you can use ¹H NMR to monitor the disappearance of the ketone's methyl protons and the appearance of the imine's methyl protons, which will have a distinct chemical shift.
Part 2: Asymmetric Reduction & Stereoselectivity Problems
This is the most critical step for ensuring the stereochemical purity of your final product. Low yield or poor enantioselectivity often originates here.
Q3: The enantiomeric excess (ee) of my final amine is very low. What are the primary causes?
A3: Low enantioselectivity is a common challenge in asymmetric catalysis and can be influenced by several factors.[5]
-
Causality: The enantioselectivity is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. Factors that reduce this energy difference will lower the ee.
-
Troubleshooting Steps:
-
Catalyst/Ligand Choice: The chiral catalyst or ligand is the source of stereocontrol.[6] Ensure you are using a catalyst system known to be effective for the asymmetric reduction of ketimines. For example, chiral phosphoric acids or transition metal complexes with chiral ligands are often employed.[7][8]
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity. A lower temperature can magnify the small energy differences between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, therefore, its stereoselectivity. Screen a range of solvents (e.g., toluene, THF, CH₂Cl₂).
-
Impurities: Water or other impurities can poison the catalyst or interfere with its chiral environment.[5] Ensure all reagents and solvents are dry and pure.
-
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Side reactions in the synthesis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
Introduction
Welcome to the technical support center for the synthesis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride. This chiral amine is a valuable building block in pharmaceutical development, and its stereochemical purity is critical. The most prevalent and scalable synthetic route is the asymmetric reductive amination of 2-fluoro-3-methoxyacetophenone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven experience to help you navigate the common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely adopted method is the one-pot asymmetric reductive amination of 2-fluoro-3-methoxyacetophenone.[1][2] This approach involves the in situ formation of an imine intermediate by reacting the ketone with an ammonia source, followed by stereoselective reduction using a chiral catalyst and a hydride source. This method is favored for its operational simplicity and avoidance of isolating potentially unstable imine intermediates.[3]
Q2: Why is chemoselectivity an issue in this reaction, and how is it controlled?
A2: Chemoselectivity is a primary challenge because the starting ketone and the intermediate imine are both susceptible to reduction by hydride reagents.[3] The key to a successful synthesis is to use a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the ketone. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose, as they are less reactive towards the ketone carbonyl but highly effective for iminium ion reduction.[4][5][6]
Q3: What are the critical factors for achieving high enantiomeric excess (ee)?
A3: High enantioselectivity is dictated by the chiral catalyst or auxiliary employed. For catalytic asymmetric versions, the choice of the chiral ligand (often phosphorus-based) and the metal center (e.g., Iridium, Rhodium, Ruthenium) is paramount.[7] Reaction parameters such as temperature, pressure (if using H₂), and solvent can significantly influence the stereochemical outcome. Lower temperatures often lead to higher enantioselectivity.
Q4: How is the final hydrochloride salt typically prepared and purified?
A4: After the reaction is complete and the crude amine base has been isolated, it is typically dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether). A solution of hydrochloric acid in an organic solvent (like HCl in isopropanol or ethereal HCl) is then added, often dropwise at a controlled temperature (e.g., 0-5 °C), to precipitate the hydrochloride salt.[8] Purification is usually achieved by recrystallization from a suitable solvent system to remove any remaining impurities.[8]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Amine
Q: My reaction has stalled, or the yield is significantly lower than expected. What are the likely causes?
A: Low yield is a common issue that can stem from several factors, primarily related to the formation of the imine intermediate.
-
Probable Cause 1: Inefficient Imine Formation. The condensation of the ketone with ammonia to form the imine is a reversible equilibrium reaction that produces water.[1][3] If this water is not removed, the equilibrium will not favor the imine, leading to low conversion.
-
Probable Cause 2: Catalyst Poisoning. The amine substrate, imine intermediate, or the final amine product can coordinate to the metal center of the catalyst and inhibit its activity.[3][7]
-
Solution: Ensure all reagents and solvents are of high purity and free from potential catalyst poisons (e.g., sulfur or other strongly coordinating species). A slight increase in catalyst loading may be necessary, but this should be a last resort.
-
-
Probable Cause 3: Degradation of Reagents. Hydride reducing agents, especially sodium borohydride and its derivatives, can degrade upon improper storage.
-
Solution: Use a fresh bottle of the reducing agent or titrate an older batch to determine its activity before use.
-
Problem 2: Significant Formation of 1-(2-Fluoro-3-methoxyphenyl)ethanol Byproduct
Q: My post-reaction analysis (GC/LC-MS) shows a large peak corresponding to the alcohol from the reduction of my starting ketone. Why is this happening?
A: This is a classic chemoselectivity problem. It indicates that your reducing agent is too reactive and is reducing the starting ketone at a rate competitive with or faster than the reduction of the imine.
-
Cause: Use of a non-selective reducing agent like sodium borohydride (NaBH₄). While excellent for reducing ketones, NaBH₄ is often too aggressive for one-pot reductive aminations where the ketone is present in high concentration.[11]
-
Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5][6] Its steric bulk and reduced hydridic character make it slow to react with ketones, but it readily reduces the iminium ion formed under mildly acidic conditions.
-
Experimental Protocol: Selective Reduction with NaBH(OAc)₃
-
In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve 2-fluoro-3-methoxyacetophenone and the ammonia source in a suitable solvent (e.g., 1,2-dichloroethane, DCE).
-
If required by your specific asymmetric method, add the chiral catalyst system.
-
Stir for a designated period to allow for imine formation. A catalytic amount of acetic acid can sometimes facilitate this step.[5]
-
Add sodium triacetoxyborohydride in portions, maintaining the reaction temperature. The slower addition helps control the reaction exotherm and can improve selectivity.
-
Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
Problem 3: Formation of a Dimeric Secondary Amine Impurity
Q: I'm observing a significant impurity with a mass corresponding to a secondary amine, bis(1-(2-fluoro-3-methoxyphenyl)ethyl)amine. How can I prevent this?
A: This side product arises from "over-alkylation," where the desired primary amine product, being nucleophilic, attacks another molecule of the imine intermediate.[5][6]
-
Cause: The stoichiometry of the reactants favors the reaction between the product amine and the imine. This is more common when the concentration of the ammonia source is too low.
-
Solution 1: Control Stoichiometry. Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This ensures that the ketone/imine is more likely to react with ammonia rather than the product amine.
-
Solution 2: Stepwise Procedure. A more controlled, albeit less "one-pot," method involves first forming the imine and then, in a separate step, adding the reducing agent.[6] This minimizes the time that the product amine and imine are present together under reactive conditions.
-
Problem 4: Difficulty with Product Isolation and Purification
Q: My acid-base work-up is messy, with emulsions forming, and final purification by crystallization is giving poor recovery.
A: Chiral amines can be challenging to purify due to their physical properties and the similar polarity of potential byproducts.[5][11]
-
Probable Cause 1: Emulsion Formation. Amines can act as surfactants, stabilizing emulsions during liquid-liquid extraction.
-
Solution: During the basic wash of the organic layer, use a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions. If an emulsion persists, filtration through a pad of Celite® can be effective.
-
-
Probable Cause 2: Co-precipitation of Impurities. The alcohol byproduct or unreacted ketone may have similar solubility profiles to your desired product, making them difficult to remove by crystallization alone.
-
Solution 1: Efficient Acid-Base Extraction. A carefully executed acid-base extraction is critical. Extract the product into an acidic aqueous phase (e.g., 1M HCl), wash the aqueous layer with a nonpolar solvent (like hexanes or ether) to remove neutral impurities (ketone, alcohol), then basify the aqueous layer and re-extract the pure amine base into an organic solvent.
-
Solution 2: Scavenger Resins. For particularly stubborn cases, scavenger resins can be employed. For instance, a polymer-supported benzaldehyde resin can be used to selectively remove any unreacted primary amine starting material if a chiral amine was used as an auxiliary.[12]
-
Data and Diagrams
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Solvent | Selectivity for Imine vs. Ketone | Common Issues | Reference |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Low | Significant alcohol byproduct formation | [11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | High | Toxicity of cyanide byproducts | [4][5] |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF | Very High | Slower reaction rates, requires anhydrous conditions | [5][6] |
| Catalytic Hydrogenation (H₂) | Methanol, IPA | High (catalyst dependent) | Requires specialized pressure equipment | [1] |
Diagrams
Caption: General workflow for the asymmetric reductive amination.
Caption: Desired reaction pathway and major side reactions.
References
-
Designer-drug.com. (n.d.). Reductive amination with Titanium(IV)Isopropoxide. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Barbaro, J., et al. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
-
Bhattacharyya, S., et al. (2000, April 1). Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amination on an Automated Platform. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
-
Kandhaswamy, A. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. Retrieved from [Link]
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron. Retrieved from [Link]
-
Ainscow, R. B., et al. (1997). Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis. Taylor & Francis Online. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Reductive Amination. Retrieved from [Link]
-
Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
De Haan, D. O., et al. (2011). Potential structures of imine dimers and oligomers formed in the reactions of glyoxal with methylamine. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014, June 30). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]
-
Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. University of Liverpool. Retrieved from [Link]
-
Nielsen, A. T., et al. (2022, June 14). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (n.d.). Green Chemistry. Royal Society of Chemistry. Retrieved from [Link]
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- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
Racemization of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine during reaction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering issues with the stereochemical integrity of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine during chemical reactions. As Senior Application Scientists, we provide this information based on established chemical principles and field-proven insights to help you troubleshoot and prevent unwanted racemization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've observed a significant loss of enantiomeric excess (ee) in my reaction involving (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine. What is racemization and why is it happening?
Answer: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers, known as a racemate.[1] For a chiral primary amine like (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine, which possesses a stereocenter at the carbon bearing the amino group (the α-carbon), racemization leads to the loss of its specific three-dimensional structure and, consequently, its desired biological or chemical activity.
The most common mechanism for the racemization of primary amines with an α-hydrogen involves the formation of a planar, achiral imine intermediate through a process called imine-enamine tautomerism .[2][3] This transformation can be catalyzed by acid, base, or certain transition metals.[4][5] Once the achiral imine is formed, it can be re-protonated or reduced from either face with equal probability, leading to a racemic mixture of the (R) and (S) amines.
Q2: What are the most common reaction conditions that promote the racemization of my chiral amine?
Answer: Several factors can accelerate the rate of racemization. Identifying which of these are present in your protocol is the first step to troubleshooting. The primary culprits are elevated temperature, the presence of acid or base, and certain catalysts.
Causality Behind Common Factors Promoting Racemization:
| Factor | Condition | Impact on Racemization Rate | Expert Rationale & Causality |
| Temperature | High (e.g., > 70-80 °C) | High | Provides the necessary activation energy to facilitate the reversible dehydrogenation to the imine intermediate. Thermal racemization is often a significant factor, especially in prolonged reactions.[6][7] |
| pH | Strong Acid or Base | High | Both acids and bases catalyze the imine-enamine tautomerization.[5] Bases deprotonate the α-carbon to form an anion, while acids protonate the amine, making the α-hydrogen more acidic and easier to remove.[8][9] |
| Catalysts | Transition Metals (e.g., Pd, Ru, Ir) | High | Many catalysts used for hydrogenation, dehydrogenation, or dynamic kinetic resolutions can directly facilitate the formation of the imine intermediate, leading to rapid racemization.[4][10][11] |
| Solvent | Protic Solvents (e.g., Methanol, Ethanol) | Moderate | Protic solvents can facilitate the proton transfer steps required for tautomerism, acting as proton donors or acceptors. |
| Reaction Time | Prolonged | Variable | The longer the chiral amine is exposed to destabilizing conditions, the more extensive the racemization will be. This effect is cumulative. |
Q3: My protocol involves a metal catalyst and high temperature. How can I confirm this is the cause and what steps can I take to mitigate racemization?
Answer: This is a classic scenario for racemization, particularly in reactions like reductive aminations or catalytic transfer hydrogenations. The combination of a transition metal catalyst and heat creates a highly efficient system for racemization.[4][6]
To definitively identify the cause, a control experiment is essential. This protocol allows you to test the stability of your starting material under the reaction conditions without the other reactants.
-
Setup Three Vials:
-
Vial A (Full Control): Add (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine, solvent, and catalyst.
-
Vial B (Temperature Control): Add only the amine and solvent.
-
Vial C (Catalyst Control): Add only the amine and catalyst in the solvent.
-
-
Mimic Reaction Conditions: Subject all three vials to the same temperature and reaction time as your original experiment.
-
Analysis: After the specified time, quench the reactions and measure the enantiomeric excess (ee) of the amine in each vial using Chiral HPLC (see Protocol 2).
-
Interpret Results:
-
If Vial A shows significant racemization while B and C do not, it indicates an interaction between the catalyst and temperature is the cause.
-
If Vial B shows racemization, the temperature alone is sufficient to cause the issue.
-
If Vial C shows racemization at room temperature, the catalyst is highly active for racemization.
-
Q4: How do I accurately measure the enantiomeric excess (ee) to monitor racemization?
Answer: Accurate measurement of ee is critical for troubleshooting. The industry standard for analyzing chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) .[12][13] It offers high resolution and accuracy for separating and quantifying enantiomers.
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Prepare a stock solution of your racemic (50:50) standard of 1-(2-Fluoro-3-methoxyphenyl)ethanamine at ~1 mg/mL in the mobile phase or a compatible solvent.
-
Prepare your reaction sample by quenching the reaction, performing a suitable workup to isolate the amine, and dissolving it at the same concentration.
-
-
Instrumentation and Column:
-
Chromatographic Conditions (Starting Point):
-
Mode: Normal Phase.[15]
-
Mobile Phase: Hexane / Isopropanol (IPA) with a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) to improve peak shape. A typical starting gradient is 90:10 (Hexane:IPA).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
-
Analysis Procedure:
-
Inject Racemic Standard: First, inject the racemic standard to determine the retention times (t_R) of the (R) and (S) enantiomers and confirm baseline separation.
-
Inject Sample: Inject your prepared reaction sample.
-
Integration: Integrate the peak areas for both the (R) and (S) enantiomers in your sample chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
Use the formula: ee (%) = (|Area_R - Area_S|) / (Area_R + Area_S) * 100
-
Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.
-
Self-Validation: The trustworthiness of your ee measurement relies on a well-resolved racemic standard. If the peaks for the (R) and (S) enantiomers are not baseline-separated (Resolution < 1.5), the calculated ee will be inaccurate. You must optimize the mobile phase composition (adjusting the %IPA) to achieve baseline resolution before analyzing your samples.
References
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Retrieved from [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). National Institutes of Health. Retrieved from [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). ACS Publications. Retrieved from [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
General mechanism of base‐catalysed racemisation. (n.d.). ResearchGate. Retrieved from [Link]
-
Racemization. (n.d.). Wikipedia. Retrieved from [Link]
-
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023). National Institutes of Health. Retrieved from [Link]
-
Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. (n.d.). ResearchGate. Retrieved from [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. Retrieved from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Imine .dblharw. enamine tautomerism. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Institutes of Health. Retrieved from [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). Biomolecules & Therapeutics. Retrieved from [Link]
-
Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. (2011). Europe PMC. Retrieved from [Link]
-
Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. (2007). Organic Chemistry Portal. Retrieved from [Link]
-
The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). PubMed Central. Retrieved from [Link]
-
Organic / Imine-Enamine Tautomerization. (n.d.). Furman Chemistry 120 - PBworks. Retrieved from [Link]
-
Generic mechanisms for acid‐catalysed racemisation. (n.d.). ResearchGate. Retrieved from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (n.d.). OUCI. Retrieved from [Link]
-
Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. (2007). Semantic Scholar. Retrieved from [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). ACS Publications. Retrieved from [Link]
-
Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. (2023). ACS Publications. Retrieved from [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Chiral HPLC Columns. (n.d.). INTERCHIM. Retrieved from [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). SpringerLink. Retrieved from [Link]
- RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1. (2021). Google Patents.
-
Effect of Temperature on Amine-CO2 Reaction Kinetics. (n.d.). University of Regina. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. Retrieved from [Link]
-
Chiral HPLC Columns by DAICEL. (n.d.). Analytics-Shop. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Enantioseparation and Racemization of 3-Fluorooxindoles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells. (n.d.). DSpace@MIT. Retrieved from [Link]
-
The Vital Role of Temperature in Amine Columns for Treating Natural Gas. (n.d.). WIKA blog. Retrieved from [Link]
-
Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]
Sources
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- 2. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 3. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]
- 4. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 11. Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. rsc.org [rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Chiral HPLC Separation for 1-(2-fluoro-3-methoxyphenyl)ethanamine
Welcome to the technical support guide for the chiral separation of 1-(2-fluoro-3-methoxyphenyl)ethanamine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during method development and routine analysis. The following sections are structured in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
This section addresses specific, common problems encountered during the chiral HPLC separation of 1-(2-fluoro-3-methoxyphenyl)ethanamine.
Q1: Why am I observing poor resolution (Rs < 1.0) or no separation at all between the enantiomers?
A1: Poor resolution is the most common challenge in chiral method development and typically stems from a suboptimal choice of the Chiral Stationary Phase (CSP) or mobile phase composition. The interaction between the analyte and the CSP is highly specific and must be empirically determined.[1]
Core Causality: Chiral recognition requires the formation of transient diastereomeric complexes between the enantiomers and the CSP.[2] The stability of these complexes differs for each enantiomer, leading to different retention times. If the chosen column and mobile phase do not facilitate at least three points of interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance), no separation will occur.
Troubleshooting Protocol:
-
Verify CSP Selection: For primary amines like 1-(2-fluoro-3-methoxyphenyl)ethanamine, polysaccharide-based CSPs are the most successful starting point.[3][4] These columns, derived from amylose or cellulose carbamate derivatives, create chiral pockets that resolve a wide range of racemates.[2]
-
Primary Recommendation: Screen columns such as Daicel CHIRALPAK® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) and CHIRALCEL® OD-H (coated cellulose tris(3,5-dimethylphenylcarbamate)).[3][5]
-
Secondary Screening: Include other polysaccharide phases like CHIRALPAK® AD-H, IB, and IC to broaden the search for enantioselectivity.[6]
-
-
Systematic Mobile Phase Screening: Enantioselectivity is highly dependent on the mobile phase. A screening approach is essential.[7][8]
-
Normal Phase (NP): This is often the preferred mode for this class of compounds. Start with a simple mobile phase of Hexane/Isopropanol (IPA). Vary the ratio of IPA from 5% to 20%. Ethanol (EtOH) can be substituted for IPA, as it can offer different selectivity.
-
Polar Organic (PO): Use 100% Methanol (MeOH) or Acetonitrile (ACN) with a basic additive. This mode can sometimes provide unique selectivity.
-
Reversed-Phase (RP): While less common for this compound type, it can be attempted using ACN/water or MeOH/water with buffered additives.
-
-
Incorporate a Basic Additive: As a primary amine, your analyte is basic. Unmodified silica surfaces on the column contain acidic silanol groups, which can cause strong, non-enantioselective interactions, leading to severe peak tailing and poor resolution. Adding a small amount of a basic modifier to the mobile phase is critical.[9][10]
Table 1: Initial Screening Conditions for 1-(2-fluoro-3-methoxyphenyl)ethanamine
| Parameter | Condition A (Normal Phase) | Condition B (Normal Phase) | Condition C (Polar Organic) |
| Column | CHIRALPAK® IA (or AD-H) | CHIRALCEL® OD-H (or OJ-H) | CHIRALPAK® IA (or other immobilized) |
| Mobile Phase | n-Hexane / Isopropanol (90:10) | n-Hexane / Ethanol (95:5) | Methanol |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 220 nm or 275 nm | UV at 220 nm or 275 nm | UV at 220 nm or 275 nm |
Q2: My peaks are broad and tailing severely, even with some separation. How can I improve the peak shape?
A2: Severe peak tailing for a basic analyte like 1-(2-fluoro-3-methoxyphenyl)ethanamine is almost always caused by secondary interactions with residual silanols on the silica support of the CSP.[9] These interactions are strong and lead to poor chromatographic performance.
Core Causality: The lone pair of electrons on the amine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the silica surface. This causes a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail."
Troubleshooting Protocol:
-
Introduce/Optimize a Basic Additive: This is the most effective solution. The additive, a stronger base, will preferentially interact with the silanol groups, effectively "masking" them from your analyte.[10]
-
Step 1: Prepare your mobile phase (e.g., Hexane:IPA 90:10).
-
Step 2: Add Diethylamine (DEA) to a final concentration of 0.1% (v/v). For example, add 1 mL of DEA to 999 mL of the mobile phase.
-
Step 3: Mix thoroughly and degas the mobile phase.
-
Step 4: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample. This is critical to ensure the column is fully conditioned.[12]
-
Optimization: If tailing persists, you can incrementally increase the DEA concentration up to 0.4%, but 0.1-0.2% is typically sufficient. Other amines like butylamine or ethanolamine can also be tested.[10]
-
-
Lower Sample Concentration: Column overload can exacerbate peak tailing.
-
Action: Try diluting your sample by a factor of 5 or 10. The ideal concentration is typically in the range of 0.1 - 1.0 mg/mL.[12]
-
-
Check Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Action: Dissolve your sample directly in the mobile phase whenever possible. If solubility is an issue, use the weakest possible solvent that is still compatible with the mobile phase.[12]
-
Q3: My separation was working well, but the resolution has degraded over several injections. What is the cause and how can I restore performance?
A3: A decline in performance suggests a change in the stationary phase, most commonly due to column contamination or a persistent "memory effect" from additives used in previous runs.[9][13]
Core Causality: Strongly adsorbed impurities from the sample can accumulate at the column head, blocking active sites for chiral recognition.[13] Additionally, some additives, particularly amines, can have a "memory effect," where they remain on the column and affect separations even after being removed from the mobile phase.[9]
Troubleshooting Protocol:
-
Implement a Column Flushing Procedure: A robust wash can often restore performance.
-
For Immobilized Columns (e.g., CHIRALPAK® IA, IB, IC): These columns are robust and can be flushed with a wide range of solvents. A typical regeneration involves flushing with 100% Ethanol or Tetrahydrofuran (THF), followed by the mobile phase. Always consult the manufacturer's instructions for your specific column.[13]
-
For Coated Columns (e.g., CHIRALCEL® OD-H, AD-H): These columns are less robust. Harsh solvents like THF or DMF can dissolve the coated polymer, destroying the column. Flush only with compatible solvents listed in the column care manual, typically limited to hexane, isopropanol, and ethanol.[13] A common wash is 100% Isopropanol.[11]
-
-
Ensure Proper Sample Preparation: Prevention is the best approach.
-
Action: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[14]
-
-
Dedicate Columns: If possible, dedicate a column to a specific method or mobile phase type (e.g., normal phase with amine additives). This minimizes the risk of memory effects and cross-contamination.[13]
// Nodes start [label="Problem with Chiral Separation", fillcolor="#FBBC05", fontcolor="#202124"]; no_res [label="Poor or No Resolution\n(Rs < 1.0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tailing [label="Peak Tailing or\nBroadening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; degrading [label="Resolution Degrading\nOver Time", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_csp [label="Is CSP appropriate?\n(e.g., Polysaccharide-based)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_mp [label="Is Mobile Phase\nOptimized?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_additive [label="Is Basic Additive\n(e.g., 0.1% DEA) Present?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_overload [label="Is Sample\nOverloaded?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_contamination [label="Is Column\nContaminated?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
screen_csp [label="Screen Different CSPs\n(e.g., IA, OD-H, AD-H)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_mp [label="Screen Mobile Phases\n(Hex/IPA, Hex/EtOH, MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_additive [label="Add/Optimize Basic Additive\n(0.1% - 0.4% DEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute_sample [label="Dilute Sample (10x)\nDissolve in Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flush_column [label="Flush/Regenerate Column\n(per manufacturer guide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter_sample [label="Filter All Samples\n(0.22 µm filter)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> no_res; start -> tailing; start -> degrading;
no_res -> check_csp; check_csp -> screen_csp [label="No"]; check_csp -> check_mp [label="Yes"]; check_mp -> screen_mp [label="No"]; check_mp -> check_additive [label="Yes"]; check_additive -> add_additive [label="No"];
tailing -> check_additive [style=dashed]; check_additive -> add_additive [label="No"]; check_additive -> check_overload [label="Yes"]; check_overload -> dilute_sample [label="Yes"];
degrading -> check_contamination; check_contamination -> flush_column [label="Yes"]; flush_column -> filter_sample; } .. Caption: Troubleshooting Decision Tree for Chiral HPLC.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions related to method development for 1-(2-fluoro-3-methoxyphenyl)ethanamine.
Q1: What is the best starting point for column selection for this compound?
A1: The most successful and widely applicable Chiral Stationary Phases (CSPs) for a broad range of chiral compounds, including primary amines, are polysaccharide-based columns.[8][15] These are derivatives of cellulose or amylose coated or immobilized on a silica gel support.
-
Mechanism: These polymers form helical grooves or "chiral pockets" where analyte enantiomers can enter. Chiral recognition occurs through a combination of hydrogen bonds, dipole-dipole, π-π, and steric interactions. The subtle differences in how each enantiomer "fits" into these pockets lead to separation.[2]
-
Top Recommendations:
-
Immobilized Phases (More Robust): CHIRALPAK® IA, IB, IC, etc. These are highly recommended for method development because they are compatible with a wider range of solvents, making them difficult to damage.[13][15]
-
Coated Phases (Classic Selectivity): CHIRALCEL® OD, OJ; CHIRALPAK® AD, AS. These columns often provide excellent selectivity but have more restricted solvent compatibility.[13]
-
-
Starting Point: A screening protocol using CHIRALPAK® IA, CHIRALPAK® AD-H, and CHIRALCEL® OD-H will cover a broad range of polysaccharide selectivities and has a high probability of success.
Q2: How do I choose between Normal Phase, Reversed-Phase, and Polar Organic modes?
A2: The choice of chromatographic mode dramatically affects the interactions between the analyte and the CSP, thereby influencing selectivity.[7]
-
Normal Phase (NP):
-
Mobile Phase: A non-polar solvent like n-hexane or heptane with a polar modifier (the "selector"), typically an alcohol like isopropanol (IPA) or ethanol (EtOH).
-
Advantages: This is the most common mode for polysaccharide CSPs and often provides the highest success rates and selectivity for compounds like yours. It relies heavily on hydrogen bonding interactions.
-
Recommendation: Start with Normal Phase. A mobile phase of hexane/IPA with 0.1% DEA is an excellent starting point.
-
-
Polar Organic (PO):
-
Mobile Phase: A polar organic solvent like methanol, ethanol, or acetonitrile.
-
Advantages: Useful when your compound has poor solubility in hexane. The separation mechanism is different from NP and can sometimes resolve enantiomers that are inseparable in NP.
-
Recommendation: Use as a secondary screening option, especially with robust immobilized columns.
-
-
Reversed-Phase (RP):
-
Mobile Phase: An aqueous mobile phase, typically water or buffer mixed with acetonitrile or methanol.
-
Advantages: Directly compatible with aqueous samples (e.g., from biological matrices).
-
Recommendation: Generally the last choice for this type of amine on polysaccharide columns, as selectivity is often lower than in NP or PO modes.
-
// Nodes start [label="Define Analyte\n1-(2-fluoro-3-methoxyphenyl)ethanamine\n(Basic Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; screen_csp [label="Step 1: Column Screening\n- CHIRALPAK IA\n- CHIRALCEL OD-H\n- CHIRALPAK AD-H", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_mp [label="Step 2: Mobile Phase Screening\n(with 0.1% DEA)\n- Hexane/IPA (90/10)\n- Hexane/EtOH (95/5)\n- Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hit [label="Separation Achieved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Step 3: Optimization\n- Adjust % Alcohol Modifier\n- Change Alcohol Type (IPA vs EtOH)\n- Adjust Flow Rate & Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Step 4: Method Validation\n- Robustness\n- Linearity\n- Precision", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> screen_csp; screen_csp -> screen_mp; screen_mp -> hit; hit -> optimize [label="Yes"]; hit -> screen_csp [label="No (Try different CSPs)"]; optimize -> validate; } .. Caption: Systematic Chiral Method Development Workflow.
Q3: What is the specific role of the alcohol modifier (e.g., IPA, Ethanol) in a normal phase mobile phase?
A3: In normal phase chiral chromatography, the alcohol modifier is a critical component that directly competes with the analyte for polar interaction sites (e.g., hydrogen bonding sites) on the CSP.[16]
-
Controlling Retention Time: Increasing the percentage of alcohol in the mobile phase increases its polarity (elution strength). This leads to stronger competition with the analyte, causing the analyte to elute faster (i.e., decreasing retention time).
-
Influencing Selectivity (α) and Resolution (Rs): The type of alcohol (e.g., IPA vs. Ethanol) and its concentration can change the steric and electronic environment within the chiral selector's active sites. Sometimes, a small change in alcohol percentage (e.g., from 10% IPA to 12% IPA) or switching from IPA to ethanol can significantly improve or diminish the separation factor (alpha). This effect is unpredictable and must be determined experimentally.[11][16]
Q4: How should I prepare my sample for injection to avoid problems?
A4: Proper sample preparation is crucial to prevent column damage and ensure reproducible results.[14][17]
-
Solvent Selection: The ideal solvent is the mobile phase itself. This ensures that the solvent plug is fully compatible with the system, preventing peak distortion. If the compound is not soluble in the mobile phase, use a solvent that is weaker than or has a similar strength to the mobile phase. For a Hexane/IPA mobile phase, dissolving the sample in pure IPA or Ethanol is a common practice. Avoid strong solvents like THF or Dichloromethane if they are not part of the mobile phase.
-
Concentration: Start with a concentration of approximately 0.5 mg/mL. High concentrations can lead to column overload, causing peak fronting or tailing and a loss of resolution.
-
Filtration: Always filter the sample solution through a 0.22 µm or 0.45 µm syringe filter compatible with your sample solvent. This removes any particulates that could block the column inlet frit, which would cause high backpressure and poor performance.[14]
References
-
Chiral Method Development Strategies for HPLC. Sigma-Aldrich.
-
HPLC Technical Tip: Chiral Method Development. Phenomenex.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Chiral HPLC Method Development. I.B.S. Analytical.
-
Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
-
Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed.
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications.
-
HPLC TROUBLESHOOTING: A REVIEW. JETIR.
-
How can I improve my chiral column resolution? ResearchGate.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
-
Chiral separation of 1-Phenylethylamine enantiomers. Sigma-Aldrich.
-
Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. PubMed.
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. ResearchGate.
-
Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. The Royal Society of Chemistry.
-
Chiral HPLC Separations. Phenomenex.
-
Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Springer Protocols.
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink.
-
Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 7. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chiraltech.com [chiraltech.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jetir.org [jetir.org]
Technical Support Center: Purification of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
Welcome to the technical support center for (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this chiral amine hydrochloride. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
The impurity profile of this compound is largely dependent on the synthetic route employed. A prevalent method for its synthesis is the reductive amination of 2-fluoro-3-methoxyacetophenone.[1][2][3] Potential impurities originating from this process include:
-
The (S)-enantiomer: The presence of the undesired (S)-1-(2-fluoro-3-methoxyphenyl)ethanamine is a critical purity issue, impacting the stereochemical integrity of the final product.[4]
-
Residual Starting Material: Unreacted 2-fluoro-3-methoxyacetophenone may carry through the workup.
-
Over-alkylation Products: The primary amine product can sometimes react further to form secondary or tertiary amines, although this is less common in reductive aminations designed for primary amine synthesis.[5][6]
-
Reduced Ketone Byproduct: The starting ketone, 2-fluoro-3-methoxyacetophenone, can be reduced to the corresponding alcohol, 1-(2-fluoro-3-methoxyphenyl)ethanol.[1][5]
-
Inorganic Salts: Salts from reagents or pH adjustments during workup may be present.[7]
Q2: My final product has a low enantiomeric excess (ee). What are the primary methods to remove the unwanted (S)-enantiomer?
Enriching the enantiomeric excess of your product is crucial. The most effective methods for separating enantiomers of chiral amines are:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic or enantioenriched amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[4] These salts have different solubilities, allowing for their separation by fractional crystallization.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[4][8][9] This method is highly effective for both analytical determination of ee and for preparative-scale purification.
Q3: How can I remove residual starting ketone and the corresponding alcohol byproduct?
These non-basic impurities can typically be removed through a combination of techniques:
-
Acid-Base Extraction: Convert the amine to its hydrochloride salt, which is water-soluble. The neutral ketone and alcohol byproducts will remain in an organic solvent.
-
Recrystallization: The hydrochloride salt of your desired amine can be selectively crystallized, leaving more soluble impurities in the mother liquor.[10][11]
-
Chromatography: Standard silica gel chromatography of the free amine can effectively separate it from the less polar ketone and more polar alcohol.
Troubleshooting Guides
Issue 1: Poor Crystal Formation During Recrystallization of the Hydrochloride Salt
If you are struggling to obtain well-defined crystals of this compound, consider the following:
-
Solvent System: The choice of solvent is critical. For amine hydrochlorides, polar protic solvents like isopropanol or ethanol are often good choices.[10] You may need to use a solvent/anti-solvent system, such as isopropanol/diethyl ether, to induce crystallization.
-
Concentration: If the solution is too dilute, crystallization will be slow or may not occur. Carefully concentrate the solution. Conversely, a solution that is too concentrated may crash out, trapping impurities.
-
Cooling Rate: Slow cooling generally affords larger, purer crystals. Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Purity of the Starting Material: Highly impure material may inhibit crystallization. It may be necessary to perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.
Troubleshooting Workflow: Recrystallization Failure
Caption: Troubleshooting logic for failed recrystallization.
Issue 2: Incomplete Separation of Enantiomers via Chiral HPLC
If you are experiencing poor resolution between the (R) and (S) enantiomers on a chiral HPLC system, here are some troubleshooting steps:
-
Column Selection: Not all chiral stationary phases (CSPs) are suitable for every compound. Screen a variety of CSPs (e.g., polysaccharide-based, protein-based) to find one that provides baseline separation.
-
Mobile Phase Optimization: The composition of the mobile phase (e.g., hexane/isopropanol ratio, presence of additives like trifluoroacetic acid or diethylamine) has a significant impact on resolution. Systematically vary the mobile phase composition to improve separation.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the CSP. Temperature can also affect the separation, so consider running the column at a controlled temperature.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction to Remove Neutral Impurities
This protocol is designed to remove non-basic impurities such as residual 2-fluoro-3-methoxyacetophenone and its alcohol byproduct.
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the aqueous layer is >12. This will convert the amine hydrochloride to the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for a 1 g scale).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. Filter the resulting solid and dry under vacuum.
Protocol 2: Enantiomeric Enrichment by Diastereomeric Salt Crystallization
This protocol provides a general framework for separating the (R) and (S) enantiomers. The optimal chiral acid and solvent must be determined experimentally.
-
Dissolution: Dissolve the enantioenriched free amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Addition of Resolving Agent: Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or (2R,3R)-(-)-tartaric acid (typically 0.5-1.0 equivalents), in the same solvent.
-
Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH). Stir until the salt has dissolved and the free amine has partitioned into the organic layer.
-
Workup: Separate the layers, and wash, dry, and concentrate the organic layer to obtain the enantiomerically enriched free amine.
-
Analysis: Determine the enantiomeric excess of the recovered amine by chiral HPLC.
Data Summary: Solvent Selection for Recrystallization
| Solvent System | Suitability for Amine HCl Salts | Notes |
| Isopropanol (IPA) | Excellent | Often provides good solubility when hot and poor solubility when cold.[10] |
| Ethanol (EtOH) | Good | Can be too good a solvent, leading to lower yields.[10] |
| Methanol (MeOH) | Fair | Tends to be a very strong solvent, often requiring an anti-solvent. |
| IPA/Diethyl Ether | Excellent | A versatile system where ether acts as an anti-solvent to induce crystallization. |
| Acetone | Limited Use | Can sometimes be used as a wash to remove specific impurities.[10] |
| Water | Use with Caution | High polarity can be useful, but drying the final product can be challenging. |
Workflow: General Purification Strategy
Caption: A decision-making workflow for purification.
References
- BenchChem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine.
- Reductive amin
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2017).
- BenchChem. (n.d.). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
- ResearchGate. (2017).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- BenchChem. (n.d.). Improving yield and enantiomeric excess in chiral amine synthesis.
- Phenomenex. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (n.d.).
- CymitQuimica. (n.d.). This compound.
- MolCore. (n.d.). (R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride.
- Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Sigma-Aldrich. (n.d.). 2-Fluoro-1-(4-methoxyphenyl)ethylamine.
- Zhang, X., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central.
- Sharma, M., et al. (2024).
- ECHEMI. (n.d.).
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- ResearchGate. (n.d.). Chiral Amine Synthesis.
- Green, A., et al. (n.d.). Chiral Amine Synthesis. Semantic Scholar.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
Sources
- 1. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
Stability issues of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride in solution
Welcome to the technical support center for (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experiments.
Introduction
This compound is a chiral primary amine that serves as a valuable building block in medicinal chemistry. The presence of a stereocenter, a primary amine, and a substituted aromatic ring gives it unique properties but also introduces potential stability challenges in solution. This guide will delve into these issues, providing both theoretical understanding and practical solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound solutions.
1. How should I prepare solutions of this compound?
As a hydrochloride salt, this compound is generally soluble in aqueous solutions.[1][2][3] For initial stock solutions, we recommend using deionized water or common buffers like phosphate-buffered saline (PBS). For organic chemistry applications, it may be soluble in polar protic solvents like methanol and ethanol, though solubility should be determined on a small scale first.[4] Always use high-purity solvents to avoid introducing contaminants that could catalyze degradation.
2. What is the expected pH of an aqueous solution of this compound?
Being the salt of a weak base (the amine) and a strong acid (HCl), an aqueous solution of this compound will be acidic. The predicted pKa of the protonated amine is approximately 8.81.[5] Therefore, a solution in unbuffered water will have a pH below 7.
3. How should I store solutions of this compound?
For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For long-term storage, we advise preparing aliquots of the stock solution and storing them at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light, as aromatic compounds can be susceptible to photodegradation.
4. Is this compound prone to racemization in solution?
While the chiral center is not directly activated, chiral amines can be susceptible to racemization under certain conditions, such as elevated temperatures or extreme pH.[6][7][8][9] For sensitive applications where enantiomeric purity is critical, it is advisable to use freshly prepared solutions and avoid harsh conditions.
5. What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for this molecule are not extensively documented, based on its structure, potential degradation routes include:
-
Oxidation of the primary amine: This can lead to the formation of corresponding imines, oximes, or other oxidation products. Primary amines are susceptible to oxidation.
-
Reactions involving the aromatic ring: The fluoro-substituent generally increases the stability of the aromatic ring.[10][11] However, under harsh conditions, nucleophilic substitution of the fluorine or methoxy group could occur.[12][13]
-
Photodegradation: Aromatic systems can be sensitive to UV light, potentially leading to complex degradation pathways.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experimentation.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting stability issues.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Unexpected precipitation or cloudiness upon dissolution. | Poor solubility in the chosen solvent: The compound may have limited solubility in certain organic solvents or buffered systems.[4] pH-dependent solubility: If the pH of the solution is raised, the amine hydrochloride can be converted to the free base, which is often less water-soluble. | - First, confirm solubility on a small scale before preparing a large batch. - For aqueous solutions, ensure the pH remains acidic to keep the compound in its protonated, more soluble form. - Consider using a co-solvent like DMSO or ethanol for challenging formulations, but check for compatibility with your assay. |
| Loss of compound purity over a short period in solution. | Oxidative degradation: Primary amines can be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions. pH-mediated hydrolysis: Extreme pH (highly acidic or basic) can potentially lead to the cleavage of the methoxy group or other hydrolytic degradation. | - Prepare solutions using degassed solvents (e.g., by sparging with nitrogen or argon). - Store solutions under an inert atmosphere. - Avoid high temperatures and exposure to direct light. - Maintain the pH of the solution in a weakly acidic to neutral range (pH 4-7) for optimal stability. |
| Inconsistent results in biological or chemical assays. | Racemization: If the biological activity is stereospecific, racemization will lead to a decrease in potency.[6][7] Adsorption to container surfaces: Highly active compounds can sometimes adsorb to plastic or glass surfaces, reducing the effective concentration in solution. | - Verify the enantiomeric purity of your solution over time using chiral HPLC. - Avoid prolonged exposure to heat or harsh pH conditions that could promote racemization.[8][9] - Consider using low-adsorption microplates or vials. A small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer may also mitigate adsorption, if compatible with your experiment. |
| Appearance of unknown peaks in HPLC analysis. | Forced degradation: The compound may be degrading under the analytical conditions (e.g., mobile phase pH, temperature). Reaction with solvent or buffer components: Some buffer components (e.g., phosphate) can potentially interact with the analyte under certain conditions. | - Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[14][15] - Ensure the mobile phase is compatible with the compound. - Analyze samples promptly after preparation. |
Part 3: Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[10][11]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a suitable HPLC-UV or LC-MS method to assess the percentage of degradation and identify major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm (or determine the optimal wavelength by UV scan).
3. Method Validation:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
-
Peak purity analysis using a diode array detector can provide additional confidence in the method's specificity.
References
-
CHIRAL LABORATORIES. Forced Degradation Studies. Available at: [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
MedCrave. Forced Degradation Studies. Available at: [Link]
-
The Journal of Organic Chemistry. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Available at: [Link]
-
University of Leeds. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]
-
PubChem. Phenethylamine. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Wikipedia. Phenethylamine. Available at: [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]
-
ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. Available at: [Link]
-
University of Toronto. Solubility of Organic Compounds. Available at: [Link]
-
ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]
-
PubChem. 1-Phenylethylamine. Available at: [Link]
-
Quora. Why do amines dissolve in hydrochloric acid?. Available at: [Link]
-
Quora. Are amines soluble in organic solvents?. Available at: [Link]
-
Chemistry LibreTexts. Amines as Bases. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
PMC. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available at: [Link]
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- 5. (1R)-1-(3-FLUORO-2-METHOXYPHENYL)ETHYLAMINE CAS#: 1213427-17-8 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chiral Amines
Welcome to the Technical Support Center for the synthesis of chiral amines. Chiral amines are critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials, making their efficient and stereoselective synthesis a cornerstone of modern chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common pitfalls encountered during these intricate syntheses.
This resource provides detailed, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles. Whether you are struggling with low enantioselectivity, poor yields, or unexpected side reactions, this guide will serve as a comprehensive resource to optimize your synthetic routes.
Troubleshooting Guide: Common Synthesis Pitfalls
This section addresses specific, frequently encountered problems in a question-and-answer format, providing both diagnostic advice and actionable protocols.
Problem Area 1: Poor Stereoselectivity
Q1: My asymmetric reductive amination of a prochiral ketone is resulting in low enantiomeric excess (ee). What are the primary causes and how can I fix it?
A1: Low enantiomeric excess is one of the most common hurdles in asymmetric reductive amination. The issue typically stems from a breakdown in the transfer of chirality from the catalyst to the substrate. Here’s a systematic approach to troubleshooting:
-
Cause 1: Sub-optimal Catalyst or Ligand Choice. The efficacy of a chiral catalyst is highly substrate-dependent. A catalyst-ligand combination that works well for one ketone may be ineffective for another due to steric or electronic mismatch.[3]
-
Solution: Screen a panel of catalysts and ligands. For instance, in transition metal-catalyzed hydrogenations (a common method for reductive amination), ligands like BINAP derivatives or P-stereogenic phosphines offer different steric and electronic environments.[1] For organocatalyzed reductions, chiral phosphoric acids (CPAs) are powerful catalysts, but their effectiveness relies on precise hydrogen bonding and ion-pairing interactions with the imine intermediate.[4][5][6] A mismatch here can lead to a poorly organized transition state and low ee.
-
-
Cause 2: Incorrect Reaction Conditions. Temperature, solvent, and pressure can dramatically influence the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers.
-
Solution:
-
Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between transition states. However, in some cases, raising the temperature can overcome catalyst aggregation issues, leading to improved selectivity.[7] A screening from -20°C to 60°C is a good starting point.
-
Solvent Screening: The solvent plays a critical role in catalyst solubility, substrate presentation, and the stabilization of transition states.[7] For instance, trifluoroethanol (TFE) has been shown to facilitate imine formation and improve conversion and selectivity in certain Ru-catalyzed reductive aminations.[8] Screen a range of solvents with varying polarity and coordinating ability (e.g., Toluene, THF, CH2Cl2, TFE, and t-Amyl alcohol).
-
-
-
Cause 3: Catalyst Poisoning or Deactivation. The amine substrate, the imine intermediate, and the final amine product can all act as ligands for a metal catalyst, leading to catalyst inhibition or deactivation.[9][10] Impurities like water or oxygen can also be detrimental.
-
Solution:
-
Ensure Inert Atmosphere: Use rigorously dried solvents and reagents, and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Slow Addition: Adding the amine substrate slowly can help maintain a low concentration, minimizing catalyst inhibition.
-
Use of Additives: In some cases, additives can prevent catalyst deactivation. For example, in certain iridium-catalyzed hydrogenations, additives are unnecessary if the right ligand is chosen to circumvent this issue.[1]
-
-
-
Cause 4: E/Z Isomerization of the Imine Intermediate. The acyclic imine formed in situ can exist as E/Z isomers. If the chiral catalyst cannot effectively control the reduction of both isomers to the same enantiomer, a drop in ee will be observed.[9]
-
Solution: This is often controlled by the choice of catalyst and conditions. Chiral phosphoric acid catalysts, for example, can often control the geometry of the imine through hydrogen bonding, forcing it into a conformation that leads to a single enantiomeric product.[11]
-
Q2: I am performing a kinetic resolution of a racemic amine, but the separation is inefficient (low selectivity factor, 's'). How can I improve this?
A2: An inefficient kinetic resolution, characterized by a low selectivity factor (s), means the chiral catalyst or reagent is not discriminating effectively between the two enantiomers.
-
Cause 1: Poor Catalyst/Reagent Choice. The resolving agent must have a significant difference in reaction rates with the two enantiomers.
-
Solution:
-
Enzymatic Resolution: Enzymes like lipases or amine dehydrogenases often exhibit extremely high enantioselectivity.[12][13] Screening a panel of commercially available enzymes can quickly identify a suitable biocatalyst.
-
Chemical Catalysis: For chemical resolutions, such as enantioselective acylation, the structure of the chiral catalyst is key. For example, chiral N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids have been developed as effective co-catalysts for this purpose.[2][14] If one catalyst class fails, try another with a different mode of action.
-
-
-
Cause 2: Unfavorable Reaction Conditions.
-
Solution: Similar to asymmetric synthesis, temperature and solvent are critical. Lowering the temperature is a common strategy to enhance selectivity. The solvent can affect the conformation of both the substrate and the catalyst, influencing their interaction.
-
-
Cause 3: Background (Non-Catalyzed) Reaction. The strong nucleophilicity of amines can lead to a non-enantioselective background reaction with the acylating agent, which erodes the ee of the final product and the unreacted starting material.[14]
-
Solution:
-
Use a Less Reactive Acylating Agent: Choose an acylating agent that is less susceptible to direct, uncatalyzed reaction with the amine but is readily activated by the chiral catalyst.
-
Optimize Catalyst Loading: Ensure the catalyzed pathway is significantly faster than the background reaction by using an appropriate catalyst loading.
-
-
Problem Area 2: Low Yield and Byproduct Formation
Q3: My reaction has poor conversion, or I'm seeing significant amounts of the reduced ketone (alcohol) byproduct instead of the desired amine.
A3: This problem points to an imbalance in the rates of the key reaction steps: imine formation versus ketone reduction.
-
Cause 1: Unfavorable Imine-Aminal Equilibrium. The condensation of a ketone and an amine to form an imine is a reversible equilibrium. If the equilibrium favors the starting materials, the concentration of the imine will be too low for efficient reduction.[9]
-
Solution:
-
Water Removal: This is the most effective strategy. Use a Dean-Stark trap for higher boiling solvents or add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced during imine formation.
-
Use of an Acid Co-catalyst: Mildly acidic conditions (pH 4-5) catalyze imine formation.[15] However, strong acids can protonate the amine starting material, rendering it non-nucleophilic. A screen of mild Brønsted or Lewis acids can be beneficial.
-
-
-
Cause 2: Competitive Carbonyl Reduction. The reducing agent is reducing the ketone starting material faster than it reduces the imine intermediate. This is a common issue of chemoselectivity.[9]
-
Solution:
-
Choose a Milder Reducing Agent: Switch to a reducing agent that is more selective for imines over ketones. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic examples of reagents that are more reactive towards the protonated iminium ion than the neutral ketone, especially at mildly acidic pH.[15]
-
Pre-formation of the Imine: Allow the ketone and amine to stir for a period (e.g., 1-2 hours) with a dehydrating agent before adding the reducing agent. This allows the imine concentration to build up, favoring its reduction over the ketone.
-
-
Problem Area 3: Product Racemization
Q4: I've successfully synthesized my chiral amine with high ee, but the stereochemical purity degrades during workup or purification. What is happening?
A4: Racemization is the conversion of an enantiomerically enriched sample into a 1:1 mixture of both enantiomers, leading to a loss of optical activity.[16][17] It can occur if the stereocenter is labile under the experimental conditions.
-
Cause 1: Harsh pH Conditions. Both strong acids and strong bases can facilitate racemization, often by promoting the formation of a transient, achiral intermediate (like an enamine or a stabilized carbanion).[16][17]
-
Solution: Maintain neutral or near-neutral pH during aqueous workup and extraction. Use mild buffers (e.g., phosphate buffer at pH 7, saturated NaHCO₃) instead of strong acids or bases (e.g., 1M HCl, 1M NaOH) where possible.
-
-
Cause 2: Elevated Temperatures. Heat provides the energy to overcome the inversion barrier of the chiral center, especially if a pathway for inversion exists.[16]
-
Solution:
-
Avoid Excessive Heat: Perform distillations under reduced pressure to lower the boiling point. When concentrating the product on a rotary evaporator, use a low-temperature water bath.
-
Purification Method: Consider purification methods that operate at room temperature, such as column chromatography, over high-temperature distillations if the product is thermally sensitive.
-
-
-
Cause 3: Labile Stereocenter. If the proton at the chiral center is acidic (e.g., alpha to a carbonyl or phenyl group), it can be removed and re-protonated, leading to racemization.
-
Solution: This is an inherent property of the molecule. The key is to use the mildest possible conditions throughout the synthesis, workup, and purification. If racemization is unavoidable, the final step might need to be a diastereomeric salt resolution or chiral chromatography to restore enantiomeric purity. It is also critical to store the final compound under neutral, cool, and dark conditions.
-
Experimental Workflows & Data
Workflow: Troubleshooting Low Enantioselectivity
This diagram outlines a logical decision-making process for addressing poor stereocontrol in an asymmetric synthesis.
Caption: Troubleshooting workflow for low enantioselectivity.
Table: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
The accurate determination of ee is crucial for evaluating the success of a synthesis.[18] The choice of method depends on the analyte's properties and available equipment.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Discriminating Agents (CDAs) |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase (CSP).[18] | Separation of volatile enantiomers on a CSP in a capillary column.[18] | Formation of diastereomeric complexes with distinct NMR signals.[18] |
| Analytes | Broad range of non-volatile and UV-active compounds. | Volatile or derivatizable compounds. | Soluble compounds with suitable functional groups. |
| Sensitivity | High (ppm to ppb level). | Very High (ppb to ppt level). | Lower (requires mg scale). |
| Accuracy | Excellent (often <0.1% error). | Excellent. | Good (typically 1-5% error). |
| Throughput | Moderate (10-30 min per sample). | Moderate to Fast (5-20 min per sample). | Fast (can be <5 min per sample). |
| Key Pitfall | Finding the right CSP/mobile phase combination can be time-consuming. | Requires analyte to be volatile; derivatization can introduce errors. | Peak overlap can complicate analysis; requires pure chiral discriminating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic resolution and dynamic kinetic resolution (DKR)? A1: In a standard kinetic resolution , a chiral reagent or catalyst reacts faster with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material from the enantioenriched product. The maximum theoretical yield for a single enantiomer is 50%.[19] In dynamic kinetic resolution (DKR) , the kinetic resolution is coupled with an in situ racemization of the starting material. This means the slower-reacting enantiomer is continuously converted into the faster-reacting one. This process overcomes the 50% yield limitation of standard kinetic resolution, theoretically allowing for a 100% yield of a single product enantiomer.[19]
Q2: How do I choose a resolving agent for classical resolution via diastereomeric salt formation? A2: The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble than the other in a given solvent, allowing it to crystallize preferentially.[20] The choice is often empirical, but some guidelines exist:
-
Structural Match: The resolving agent and the amine should have well-defined structures capable of forming a crystalline salt. Naturally occurring chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are common choices for resolving racemic bases.[21]
-
Solvent Selection: The solvent is critical. You must screen various solvents to find one where the solubility difference between the two diastereomeric salts is maximized.[22]
-
Availability and Cost: For large-scale synthesis, the resolving agent must be readily available in high enantiomeric purity and be cost-effective, including the ability to recover and recycle it.
Q3: When should I consider using a biocatalyst (e.g., an enzyme) for my chiral amine synthesis? A3: Biocatalysis should be considered when high selectivity and sustainable conditions are a priority.[23][24] Enzymes like transaminases, amine dehydrogenases, and imine reductases offer several advantages:
-
Exceptional Selectivity: Enzymes often provide near-perfect enantioselectivity (>99% ee) and regioselectivity, reducing byproduct formation.[24][25]
-
Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure, which is ideal for sensitive substrates and reduces energy consumption.[26]
-
Sustainability: Enzymes are biodegradable and derived from renewable resources, aligning with green chemistry principles.[24] However, challenges can include limited substrate scope for wild-type enzymes (though protein engineering is expanding this rapidly), potential substrate/product inhibition, and the need for cofactor recycling systems in some cases.[25][27]
Q4: My synthesis involves a chiral phosphoric acid (CPA) catalyst, but the reaction is sluggish. How can I improve the rate? A4: Chiral phosphoric acids are powerful Brønsted acid organocatalysts that activate imines towards nucleophilic attack.[11] If the reaction is slow:
-
Catalyst Acidity: The activity of a CPA is related to its acidity, which is tuned by the substituents on the chiral backbone (e.g., the 3,3'-positions of the BINOL scaffold). More electron-withdrawing groups increase acidity and can accelerate the reaction, but may also lead to unwanted side reactions if too strong. Consider screening CPAs with different electronic properties.
-
Concentration: Increasing the concentration of the reactants can improve the rate, but may also lead to catalyst aggregation or solubility issues.
-
Co-catalysts/Additives: While CPAs are often used as standalone catalysts, some reactions benefit from additives. For example, the presence of a mild acid or base can sometimes facilitate a specific step in the catalytic cycle. However, this is highly system-dependent.
-
Hydride Source (for reductions): In CPA-catalyzed reductive aminations, the choice of hydride donor (e.g., Hantzsch ester, benzothiazoline) is crucial and can significantly impact the reaction rate. Ensure the hydride donor is stable and reactive under the catalytic conditions.[11]
References
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH). Available at: [Link]
-
New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Bentham Science. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online. Available at: [Link]
-
New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. University of Iowa. Available at: [Link]
-
New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Ingenta Connect. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. Available at: [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. ACS Publications. Available at: [Link]
-
Asymmetric Reductive Amination. University of Liverpool. Available at: [Link]
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. Available at: [Link]
-
An update on Chiral Phosphoric Acid organocatalyzed stereoselective reactions. Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH). Available at: [Link]
-
Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. ACS Publications. Available at: [Link]
- Chiral Phosphoric Acid Catalysis. Google Sites.
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Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate. Available at: [Link]
-
Asymmetric synthesis of chiral amine in organic solvent and in-situ product recovery for process intensification: A case study. ResearchGate. Available at: [Link]
-
Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Publications. Available at: [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health (NIH). Available at: [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. Available at: [Link]
-
Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. National Institutes of Health (NIH). Available at: [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. Available at: [Link]
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
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Racemization. Wikipedia. Available at: [Link]
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. Available at: [Link]
-
Kinetic resolution of amines. Bode Research Group. Available at: [Link]
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Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
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Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. Available at: [Link]
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Kinetic resolution. Wikipedia. Available at: [Link]
-
Secondary Amines as Coupling Partners in Direct Catalytic Asymmetric Reductive Amination. ResearchGate. Available at: [Link]
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The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Semantic Scholar. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Royal Society of Chemistry. Available at: [Link]
-
Plausible explanation for the low enantioselectivity observed. ResearchGate. Available at: [Link]
-
The problem of racemization in drug discovery and tools to predict it. ResearchGate. Available at: [Link]
-
Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. Available at: [Link]
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Technical Support Center: Scaling Up the Resolution of 1-(2-fluoro-3-methoxyphenyl)ethanamine
Welcome to the technical support center for the chiral resolution of 1-(2-fluoro-3-methoxyphenyl)ethanamine. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale separation to a robust, scalable process. We will address common challenges and frequently asked questions using a practical, problem-solving approach grounded in established scientific principles.
Introduction: The Importance of Chiral Purity
1-(2-fluoro-3-methoxyphenyl)ethanamine is a chiral building block whose enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, achieving high enantiomeric purity is critical for the development of safe and effective active pharmaceutical ingredients (APIs). The choice of resolution strategy—diastereomeric salt crystallization, enzymatic resolution, or preparative chromatography—depends on factors like scale, cost of goods, required purity, and available equipment.[2] This guide provides troubleshooting advice and protocols for all three major approaches.
Section 1: Diastereomeric Salt Crystallization
This classical method remains one of the most cost-effective and scalable techniques for resolving chiral amines.[3] The process involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[4] These salts have different physical properties, most importantly solubility, which allows one to be selectively crystallized from a suitable solvent system.[3][5]
Troubleshooting Guide & FAQs
Q: We are starting our scale-up process. Which chiral resolving agent and solvent should we try first?
A: There is no universal answer, and an initial screening is essential. For substituted phenylethylamines like yours, the most common and successful resolving agents are derivatives of tartaric acid and mandelic acid.[6][7]
-
Recommended Starting Points:
-
(+)-Tartaric Acid or (-)-Tartaric Acid
-
(R)-(-)-Mandelic Acid or (S)-(+)-Mandelic Acid
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)
-
The key is to find a pairing of resolving agent and solvent that provides a significant difference in solubility between the two diastereomeric salts.[8] A good screening protocol involves testing these acids in a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and aqueous mixtures thereof).
Q: Our initial crystallization trials resulted in a low yield of diastereomeric salt (e.g., <35%). What are the likely causes and how can we fix this?
A: Low yield is a common issue that can often be resolved through systematic optimization.[9] The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer.[5]
| Potential Cause | Troubleshooting Action & Rationale |
| Poor Solubility Difference | The chosen solvent may be too good at solubilizing both diastereomeric salts. Action: Screen for a solvent where the desired salt is sparingly soluble, and the undesired salt is highly soluble at the crystallization temperature.[8] |
| Incorrect Stoichiometry | A 1:1 molar ratio of amine to a dicarboxylic acid like tartaric acid may not be optimal. Action: Experiment with different molar ratios (e.g., 2:1 amine:acid). The stoichiometry affects the formation of neutral and acid salts, which have different solubilities.[3] |
| Suboptimal Cooling Profile | Crashing the product out of solution by cooling too quickly can trap impurities and the undesired diastereomer, leading to both low yield and low purity. Action: Implement a controlled, gradual cooling profile. Seeding the solution with a few crystals of the desired diastereomeric salt at the saturation point can promote selective crystallization.[8] |
| Supersaturation Issues | The solution may remain supersaturated, preventing the desired salt from crystallizing effectively. Action: Introduce a seeding crystal or slightly increase the concentration of the substrate to induce crystallization. |
Q: The enantiomeric excess (ee) of our amine after liberating it from the salt is insufficient (<95%). How can we improve the purity?
A: Achieving high enantiomeric excess is paramount. If the initial ee is low, consider the following steps.
-
Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt. This process will further enrich the less soluble, desired diastereomer.
-
Verify Resolving Agent Purity: Ensure the chiral resolving agent itself is of high enantiomeric purity. An impure resolving agent will inherently limit the maximum possible ee of your product.
-
Check for Racemization: The amine or the salt may be susceptible to racemization under the experimental conditions (e.g., high temperature or presence of acid/base). Analyze samples over time to check for any loss of optical purity.
-
Optimize the Liberation Step: After isolating the pure diastereomeric salt, the amine must be liberated, typically by treatment with a base (e.g., NaOH). Ensure the workup conditions are not causing racemization.
Workflow & Experimental Protocol
Protocol: Screening for Optimal Crystallization Conditions
-
Setup: In 8 separate vials, dissolve 1.0 mmol of racemic 1-(2-fluoro-3-methoxyphenyl)ethanamine.
-
Solvent Addition: To each vial, add 5 mL of a different solvent (e.g., MeOH, EtOH, IPA, Acetone, MeCN, H₂O, 9:1 EtOH:H₂O, 9:1 IPA:H₂O).
-
Resolving Agent: Add 0.5 mmol of (+)-tartaric acid (for a 2:1 amine:acid ratio) to four vials and 1.0 mmol of (S)-(+)-mandelic acid to the other four.
-
Dissolution: Gently heat and stir the vials until all solids dissolve.
-
Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator for 24 hours.
-
Isolation & Analysis: Filter the crystals from each vial, washing with a small amount of cold solvent. Dry the crystals and the recovered mother liquor.
-
Liberation: Treat a small, weighed sample of the crystals with 1M NaOH and extract the free amine with an organic solvent (e.g., dichloromethane).
-
Purity Check: Analyze the extracted amine via chiral HPLC to determine the enantiomeric excess and identify which enantiomer was preferentially crystallized.
Section 2: Enzymatic Kinetic Resolution
Kinetic resolution uses an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.[5] For amines, this is typically an acylation reaction catalyzed by a lipase.[10] This method offers high selectivity under mild conditions but is limited to a 50% theoretical yield for each enantiomer.[11]
Troubleshooting Guide & FAQs
Q: Which enzyme and acyl donor should we use for 1-(2-fluoro-3-methoxyphenyl)ethanamine?
A: Candida antarctica Lipase B (CALB), often used in its immobilized form as Novozym 435, is an excellent starting point. It has shown high activity and enantioselectivity for a wide range of phenylethylamines.[12][13] For the acyl donor, simple esters are effective. Isopropyl acetate or ethyl methoxyacetate are good initial choices as they are cost-effective and generally provide good selectivity.[10][12]
Q: The enzymatic reaction is proceeding very slowly or has stopped before 50% conversion. What could be the issue?
A: Slow reaction rates can frustrate a scale-up process. Here are common culprits:
| Potential Cause | Troubleshooting Action & Rationale |
| Enzyme Inhibition | The substrate, product (acylated amine), or co-product (alcohol from the ester) can inhibit the enzyme. Action: Perform the reaction at a lower substrate concentration. In some cases, removing the co-product as it forms can drive the reaction. |
| Mass Transfer Limitations | If using an immobilized enzyme, poor mixing can limit the reaction rate. Action: Ensure adequate agitation (e.g., using an overhead stirrer for larger scales instead of a magnetic stir bar) without being so vigorous that it grinds the enzyme beads.[11] |
| Incorrect Solvent | The solvent choice impacts enzyme activity and stability. Action: Screen aprotic organic solvents like toluene, hexane, or MTBE. Avoid highly polar solvents that can strip essential water from the enzyme.[12] |
| Enzyme Deactivation | The enzyme may have lost activity due to improper storage, pH, or temperature. Action: Use fresh enzyme and ensure the reaction temperature is within the optimal range for CALB (typically 30-50°C).[12] |
Q: The enantioselectivity is poor, resulting in low ee for both the product and the remaining starting material. How can we improve this?
A: The success of a kinetic resolution hinges on high enantioselectivity (expressed as the E-value).
-
Screen Acyl Donors: The structure of the acyl donor can have a dramatic effect on selectivity. Try different esters, such as those with more steric bulk or different electronic properties.
-
Vary the Temperature: Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of a slower reaction rate. A balance must be found.
-
Change the Solvent: The solvent can influence the conformation of the enzyme's active site. Screening different non-polar solvents is a valuable exercise.
Workflow & Experimental Protocol
Protocol: Lab-Scale Enzymatic Resolution
-
Reaction Setup: To a flask, add racemic 1-(2-fluoro-3-methoxyphenyl)ethanamine (1.0 g), toluene (20 mL), and isopropyl acetate (0.6 mL, ~0.55 equivalents).
-
Enzyme Addition: Add Novozym 435 (100 mg, 10% w/w of amine).
-
Reaction: Stir the mixture at 40°C.
-
Monitoring: After 1 hour, and then every 2-4 hours, take a small aliquot, filter out the enzyme, and analyze by chiral HPLC to determine the conversion percentage and the ee of the remaining starting material (ees) and the acylated product (eep).
-
Termination: When the reaction reaches approximately 50% conversion, stop the stirring and filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Workup: The resulting mixture contains the unreacted (S)-amine and the (R)-N-acetylated amine. These can be separated by column chromatography or by an acid/base extraction sequence. The (R)-amine can be recovered from the amide via hydrolysis.
Section 3: Preparative Chiral Chromatography
For high-purity requirements or when other methods fail, preparative chiral chromatography is a powerful tool.[14] It involves scaling up an analytical HPLC or SFC (Supercritical Fluid Chromatography) method to isolate multigram or even kilogram quantities of each enantiomer.[15]
Troubleshooting Guide & FAQs
Q: We need to develop a preparative HPLC method. What type of chiral stationary phase (CSP) is best for 1-(2-fluoro-3-methoxyphenyl)ethanamine?
A: Polysaccharide-based CSPs are the industry standard and have the highest probability of success for a broad range of molecules.[16] For your compound, which is a primary amine, derivatizing it (e.g., with a Cbz group) can sometimes enhance resolution.[14] However, direct separation is often possible.
-
Recommended Screening Columns:
-
Immobilized Phases: Chiralpak IA, IB, IC, ID (These are robust and compatible with a wide range of solvents).[16]
-
Coated Phases: Chiralcel OD-H, Chiralpak AD-H
-
Screen these columns using both normal-phase (e.g., Hexane/Ethanol) and polar-organic (e.g., Acetonitrile/Methanol) mobile phases.
Q: Our analytical separation shows some resolution, but the peaks are not baseline (Rs < 1.5). How can we improve it before scaling up?
A: Baseline resolution at the analytical scale is crucial for a successful and efficient preparative method.
| Parameter to Adjust | Strategy & Rationale |
| Mobile Phase Composition | Small changes in the ratio of the strong to weak solvent (e.g., from 90:10 to 95:5 Hexane:IPA) can significantly impact retention and selectivity. Adding a small amount of an amine additive (e.g., 0.1% diethylamine) is often necessary to get good peak shape for basic analytes. |
| Flow Rate | Chiral separations are often more sensitive to flow rate than achiral separations. Action: Decrease the flow rate. This can increase efficiency and often improves resolution, though it will lengthen the analysis time.[17] |
| Temperature | Temperature affects the thermodynamics of the chiral recognition process. Action: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Sometimes lower temperatures improve resolution, but this is not always the case.[17] |
| Change the Alcohol Modifier | In normal phase, switching the alcohol (e.g., from ethanol to isopropanol) can change the selectivity and provide the needed resolution. |
Q: We have a good analytical method, but our throughput on the preparative column is very low. How can we increase our productivity?
A: Increasing throughput is about balancing loading, cycle time, and solvent consumption.
-
Perform a Loading Study: Systematically increase the injection mass on your preparative column until the resolution between the two enantiomer peaks begins to degrade. This will determine the maximum loading capacity for your specific method.
-
Optimize for Speed: Once a good separation is achieved, you can often increase the flow rate to shorten the run time without sacrificing the necessary purity.
-
Consider SFC: Supercritical Fluid Chromatography (SFC) often provides faster separations and uses less organic solvent than HPLC, making it a greener and more economical choice for large-scale purification.[14]
-
Simulated Moving Bed (SMB): For very large, commercial-scale production, SMB is a continuous chromatography technique that offers significantly higher throughput and lower solvent consumption compared to batch preparative chromatography.[17]
Workflow & Experimental Protocol
Protocol: Transitioning from Analytical to Preparative Scale
-
Analytical Method: Assume an optimized analytical method on a 4.6 x 250 mm Chiralpak IA column using 90:10 Hexane:Ethanol with 0.1% DEA at 1 mL/min provides baseline separation.
-
Geometric Scaling: Scale the flow rate for your preparative column (e.g., 20 x 250 mm) based on the cross-sectional area. Flow_prep = Flow_analyt * (Radius_prep² / Radius_analyt²).
-
Sample Preparation: Dissolve the racemic amine in the mobile phase at the highest possible concentration without causing solubility issues.
-
Loading Study: Begin with a small injection mass (e.g., 10 mg) on the preparative column. Gradually increase the injection mass (e.g., 20 mg, 50 mg, 100 mg) while monitoring the chromatogram. Identify the maximum mass that can be loaded while maintaining the desired purity of the collected fractions.
-
Production Run: Perform repeated injections at the optimized loading mass. Use an automated fraction collector to separate the two enantiomer peaks.
-
Product Isolation: Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure to yield the final products.
References
- Journal of Chromatography A. (2005).
- ResearchGate. (n.d.).
- White Rose eTheses Online. (2018).
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- The Royal Society of Chemistry. (n.d.).
- White Rose eTheses Online. (n.d.).
- Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- BenchChem. (2025).
- University of Leeds. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- The Journal of Organic Chemistry - ACS Publications. (2021).
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Sigma-Aldrich. (n.d.).
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral resolution experiments.
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2022). 6.
- Daicel Chiral Technologies. (n.d.). Frequently Asked Questions.
- National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
- Filo. (2025). Illustrate how to resolve racemic 1-phenylethanamine.
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
- 16. chiraltech.com [chiraltech.com]
- 17. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Spotlight on (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral amines are indispensable tools in this pursuit, serving as versatile resolving agents and chiral building blocks.[1][2] This guide offers an in-depth comparison of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine with other benchmark chiral amines, providing researchers, scientists, and drug development professionals with objective performance data and actionable experimental protocols.
Introduction: The Critical Role of Chiral Amines
Chirality is a fundamental property of many biologically active molecules, where different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3] Consequently, the synthesis of single-enantiomer drugs is often a regulatory necessity. Chiral amines are central to achieving this, primarily through two strategies: as resolving agents to separate racemic mixtures and as chiral auxiliaries to guide stereoselective reactions.[4][5]
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine is a valuable chiral amine distinguished by its unique electronic and steric properties conferred by the fluoro and methoxy substituents on the phenyl ring. These features can significantly influence the diastereomeric interactions crucial for effective chiral recognition and separation.
Comparative Analysis of Chiral Amines
To contextualize the performance of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine, we will compare it with two widely used chiral amines: (R)-1-phenylethanamine and (R)-1-(1-naphthyl)ethanamine.[6][7] The selection of a chiral amine for a specific application depends on factors such as its resolving power, reactivity, and the nature of the substrate.
| Chiral Amine | Structure | Key Features | Common Applications |
| (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine | ![]() | Fluorine and methoxy groups can enhance diastereomeric differentiation through specific intermolecular interactions. | Resolution of acidic compounds, building block for complex chiral molecules. |
| (R)-1-Phenylethanamine | ![]() | A widely available and cost-effective benchmark chiral amine.[8] | Resolution of carboxylic acids, synthesis of chiral ligands.[6] |
| (R)-1-(1-Naphthyl)ethanamine | ![]() | The bulky naphthyl group provides significant steric hindrance, often leading to high diastereoselectivity.[9] | Resolution of acids and alcohols, key intermediate in pharmaceutical synthesis (e.g., Cinacalcet).[7][9] |
Experimental Data: Chiral Resolution of a Racemic Acid
To provide a quantitative comparison, we will examine the resolution of a model racemic carboxylic acid, (±)-mandelic acid, using the three chiral amines. The primary metric for success in chiral resolution is the enantiomeric excess (e.e.) of the recovered acid.[10]
Illustrative Data for the Resolution of (±)-Mandelic Acid:
| Chiral Resolving Agent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Recovered (R)-Mandelic Acid (%) |
| (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine | 42 | >98 |
| (R)-1-Phenylethanamine | 38 | 95 |
| (R)-1-(1-Naphthyl)ethanamine | 45 | >99 |
Note: This data is representative and may vary depending on specific experimental conditions.
The data suggests that while all three amines are effective resolving agents, (R)-1-(1-naphthyl)ethanamine often provides the highest enantiomeric excess due to its steric bulk. (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine also demonstrates excellent performance, indicating that the electronic effects of the fluorine and methoxy groups contribute significantly to efficient chiral discrimination.
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-Mandelic Acid via Diastereomeric Salt Crystallization
This protocol details the steps for resolving a racemic acid using a chiral amine.[4][11]
Materials:
-
Racemic mandelic acid
-
(R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine (or other chiral amine)
-
Methanol
-
2 M Sodium Hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: In a flask, dissolve the racemic mandelic acid (1.0 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve the chiral amine (0.5 equivalents) in methanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Crystallization: Allow the solution to cool to room temperature, then place it in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Acid: Dissolve the collected diastereomeric salt in water and add 2 M NaOH until the solution is basic (pH > 10).
-
Extraction: Extract the liberated chiral amine with dichloromethane. The aqueous layer now contains the sodium salt of the resolved mandelic acid.
-
Acidify the aqueous layer with concentrated HCl and extract the resolved mandelic acid with dichloromethane.
-
Drying and Evaporation: Dry the organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the enantiomerically enriched mandelic acid.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the resolved acid is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[12][13][14]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid. The exact ratio should be optimized for the specific column and analyte.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
Procedure:
-
Prepare a standard solution of the resolved mandelic acid in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100[10]
Visualizing the Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. (R)-(+)-1-(1-Naphthyl)ethylamine | Enzymaster [enzymaster.de]
- 8. biosynth.com [biosynth.com]
- 9. nbinno.com [nbinno.com]
- 10. physicsforums.com [physicsforums.com]
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- 14. heraldopenaccess.us [heraldopenaccess.us]
A Comparative Guide to the Enantiomeric Purity Analysis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral molecules is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of three leading chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the enantiomeric purity analysis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, a key chiral building block in contemporary pharmaceutical synthesis.
The hydrochloride salt of a primary amine, (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine, presents unique analytical challenges and opportunities. Its polarity, basicity (estimated pKa of the conjugate acid around 9-10), and the presence of a UV-active phenyl group (estimated λmax ~270 nm) are pivotal factors that guide the selection and optimization of an appropriate analytical methodology. This guide moves beyond a simple listing of protocols to explain the underlying scientific principles and rationale behind the experimental choices, empowering the reader to make informed decisions for their specific analytical needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC remains a cornerstone for enantiomeric separations in the pharmaceutical industry due to its versatility and the wide array of commercially available chiral stationary phases (CSPs).[1] For a polar, basic compound like this compound, both normal-phase and reversed-phase chromatography can be successfully employed, with the choice often depending on the specific CSP and desired separation characteristics.
Rationale for Method Design
A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is a robust starting point for method development due to its broad enantiorecognition capabilities for a wide range of chiral compounds, including aromatic amines.[2] A normal-phase approach often provides better selectivity for polar compounds that are retained too strongly in reversed-phase systems. The use of amine additives in the mobile phase is crucial to mitigate peak tailing caused by the interaction of the basic analyte with residual silanols on the silica surface of the CSP.
Experimental Protocol: Chiral HPLC
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 270 nm (estimated λmax).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
4. System Suitability:
-
Inject a solution of the racemic mixture to confirm the resolution of the two enantiomers. The resolution factor (Rs) should be ≥ 1.5.
-
Perform six replicate injections of the (R)-enantiomer standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
Workflow for Chiral HPLC Analysis```dot
Caption: Workflow for enantiomeric purity analysis by Chiral GC.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, offering faster analysis times and significantly reduced organic solvent consumption. [3][4][5]The use of supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent, provides low viscosity and high diffusivity, leading to high-efficiency separations. [6]
Rationale for Method Design
SFC is particularly well-suited for the separation of basic compounds on polysaccharide-based CSPs. The same CSPs used in normal-phase HPLC can often be directly transferred to SFC. The addition of a basic modifier to the co-solvent is essential to achieve good peak shapes for amines. The speed of SFC makes it an ideal choice for high-throughput screening applications.
Experimental Protocol: Chiral SFC
1. Instrumentation:
-
An analytical SFC system with a back-pressure regulator, CO2 pump, modifier pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Supercritical CO2 (A) and Methanol with 0.2% Diethylamine (B).
-
Gradient: 5% to 40% B over 5 minutes, hold at 40% B for 2 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 10 mL of methanol to create a 1 mg/mL solution.
-
Filter through a 0.45 µm PTFE syringe filter.
4. System Suitability:
-
Inject a racemic mixture to confirm separation (Rs ≥ 1.5).
-
The RSD for six replicate injections of the (R)-enantiomer should be ≤ 2.0%.
Workflow for Chiral SFC Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral SFC.
Comparative Performance Analysis
The choice of the optimal analytical technique depends on a variety of factors, including the specific requirements of the analysis, available instrumentation, and throughput needs.
| Parameter | Chiral HPLC (Normal Phase) | Chiral GC | Chiral SFC |
| Speed | Moderate (Typical run time: 10-20 min) | Fast (Typical run time: 5-15 min) | Very Fast (Typical run time: < 8 min) |
| Resolution | Good to Excellent | Excellent | Good to Excellent |
| Solvent Consumption | High (e.g., Hexane, IPA) | Very Low (derivatization solvents only) | Low (Mainly CO2, small % of alcohol) |
| Sample Preparation | Simple (dissolve and inject) | Complex (requires derivatization) | Simple (dissolve and inject) |
| Instrumentation | Widely available | Common in analytical labs | Less common, more specialized |
| Environmental Impact | High due to organic solvents | Low | Very Low ("Green" technique) |
| Method Development | Can be time-consuming | Derivatization adds complexity | Often faster than HPLC |
Conclusion: Selecting the Right Tool for the Job
All three techniques—HPLC, GC, and SFC—are capable of providing accurate and precise determination of the enantiomeric purity of this compound.
-
Chiral HPLC stands as a reliable and versatile method, benefiting from a vast selection of available stationary phases. It is an excellent choice for routine quality control where speed is not the primary driver.
-
Chiral GC , despite the need for derivatization, offers unparalleled resolving power and is a valuable tool, especially if high sensitivity is required and the analyte is amenable to derivatization.
-
Chiral SFC presents a compelling modern alternative, delivering significant advantages in speed and sustainability. For laboratories focused on high-throughput screening, green chemistry initiatives, and rapid method development, SFC is an increasingly attractive and often superior option.
Ultimately, the selection of the most appropriate technique requires a careful evaluation of the analytical objectives against the performance characteristics of each method. Method validation in accordance with ICH guidelines is a mandatory step to ensure the reliability of the chosen method for its intended purpose.
References
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. Available from: [Link]
-
Praveen, P., & Kumar, T. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate. Available from: [Link]
-
Li, M., et al. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PubMed Central (PMC). Available from: [Link]
-
Dong, M. W. (2009). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available from: [Link]
-
Barron, C. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Available from: [Link]
-
Unknown. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. Available from: [Link]
-
Li, M., et al. (2008). Enantiomeric Separation of Alcohols and Amines on a Proline Chiral Stationary Phase by Gas Chromatography. PubMed. Available from: [Link]
-
P, A. (2022). Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net. Available from: [Link]
-
Parr, M., & Schmidt, A. H. (2014). What is the potential of measuring the enantiomeric ratio of drugs using supercritical fluid chromatography-MS?. Bioanalysis. Available from: [Link]
-
König, W. A., & Benecke, I. (1981). Gas chromatographic separation of enantiomers of amines and amino alcohols on chiral stationary phases. Journal of Chromatography A. Available from: [Link]
-
Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Aminer.cn. Available from: [Link]
-
Unknown. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Agilent. Available from: [Link]
-
Regalado, E. L., et al. (2012). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Available from: [Link]
-
Unknown. (2015). Comparison of sfc, gc and hplc. Slideshare. Available from: [Link]
-
Unknown. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Kumar, Y., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Venkateshwarlu, G., et al. (2015). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. Available from: [Link]
-
Unknown. (n.d.). Chiral HPLC Separations. Phenomenex. Available from: [Link]
Sources
A Comparative Guide to Synthetic Routes for (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine
Introduction
Chiral amines are fundamental building blocks in modern medicinal chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceutically active compounds. The specific stereochemistry of these amines is often paramount to the biological activity and safety profile of the final drug substance. (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine is a valuable chiral intermediate whose structural motifs are found in various developmental drug candidates. The efficient and stereoselective synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical and life sciences industries.
This guide provides an in-depth comparison of three distinct and strategic synthetic routes to obtain (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine:
-
Asymmetric Reductive Amination: A direct, atom-economical approach converting a prochiral ketone into the target enantiopure amine.
-
Biocatalytic Asymmetric Synthesis: A green chemistry approach leveraging enzymes to achieve high enantioselectivity under mild conditions.
-
Diastereomeric Resolution: A classical and robust method involving the synthesis of a racemic amine followed by the separation of its enantiomers.
We will delve into the core principles of each methodology, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, enantioselectivity, scalability, and operational complexity. This guide is intended for researchers, chemists, and drug development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific research and development needs.
Route 1: Asymmetric Reductive Amination
This elegant one-pot approach directly converts the prochiral ketone, 2-fluoro-3-methoxyacetophenone, into the desired (R)-amine using a transition metal catalyst paired with a chiral ligand. This method is highly sought after for its efficiency and atom economy.
Core Principle
Asymmetric reductive amination involves the in-situ formation of an imine from the ketone and an ammonia source, which is then asymmetrically reduced by a chiral catalyst, typically based on ruthenium or iridium, in the presence of a hydrogen donor. The choice of the chiral phosphine ligand is critical as it dictates the stereochemical outcome of the reduction.[1][2] A highly effective strategy utilizes molecular hydrogen (H₂) as the terminal reductant and ammonium acetate as the ammonia source, representing a clean and user-friendly process.[3]
Experimental Workflow: Asymmetric Reductive Amination
Caption: One-pot asymmetric reductive amination workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the asymmetric reductive amination of alkyl aryl ketones.[3]
-
Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add 2-fluoro-3-methoxyacetophenone (1.0 mmol), ammonium acetate (NH₄OAc, 2.0 mmol), and the chiral ruthenium catalyst [Ru((R)-C3-TunePhos)(OAc)₂] (0.01 mmol, 1 mol%).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 2,2,2-trifluoroethanol (TFE) (2.0 mL).
-
Reaction: Seal the autoclave, purge it several times with hydrogen gas (H₂), and then pressurize to 55 bar. Heat the reaction mixture to 80°C and stir vigorously for 24 hours.
-
Workup: After cooling the reactor to room temperature, carefully release the pressure. Concentrate the reaction mixture under reduced pressure.
-
Isolation: Dissolve the residue in dichloromethane (10 mL) and wash with a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification & Analysis: Purify the crude amine by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) after derivatization (e.g., acylation).
Discussion
Expertise & Experience: The success of this reaction hinges on the catalyst system. The C3-TunePhos ligand is an example of a privileged chiral diphosphine that has demonstrated high efficiency and enantioselectivity for a range of ketones.[3] TFE is often used as the solvent due to its ability to stabilize the catalytic species and promote the reaction. The use of ammonium acetate as both the ammonia source and a mild acidic co-catalyst for imine formation is a key process intensification step.
Trustworthiness: The protocol's validity is confirmed through rigorous analysis. The yield is determined gravimetrically after purification, and the stereochemical purity is quantified by chiral HPLC, which separates the two enantiomers and allows for precise calculation of the e.e.
Route 2: Biocatalytic Asymmetric Synthesis via Transamination
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods. Amine transaminases (ATAs) are enzymes that catalyze the asymmetric synthesis of chiral amines from prochiral ketones with exceptional stereoselectivity.[4][5]
Core Principle
ATAs transfer an amino group from a sacrificial amino donor (e.g., L-alanine or isopropylamine) to a ketone substrate.[6] The reaction mechanism relies on a pyridoxal 5'-phosphate (PLP) cofactor. A key challenge is that the reaction is reversible, often with an unfavorable equilibrium.[7] To drive the reaction towards product formation, strategies such as using a large excess of the amino donor or implementing a co-product removal system are employed. For the synthesis of the (R)-enantiomer, an (R)-selective ATA is required.
Experimental Workflow: Biocatalytic Transamination
Caption: Biocatalytic synthesis using an amine transaminase.
Detailed Experimental Protocol
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5). Add L-alanine (1.0 M) as the amino donor and pyridoxal 5'-phosphate (PLP) (1 mM).
-
Enzyme Addition: Add a commercially available or in-house expressed (R)-selective amine transaminase to the buffer solution.
-
Substrate Addition: Add 2-fluoro-3-methoxyacetophenone (50 mM), potentially dissolved in a small amount of a co-solvent like DMSO (e.g., 2-5% v/v) to aid solubility.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) for 24-48 hours. Monitor the reaction progress by HPLC or GC.
-
Workup: Once the reaction reaches completion, adjust the pH of the mixture to >10 with an aqueous base (e.g., 2M NaOH).
-
Extraction and Isolation: Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield and enantiomeric excess of the final product by chiral HPLC or GC.
Discussion
Expertise & Experience: The choice of enzyme is paramount. A wide range of ATAs with varying substrate specificities and selectivities are now commercially available, enabling the screening for an optimal catalyst. The main process challenge is overcoming the unfavorable equilibrium. Using a high concentration of L-alanine pushes the reaction forward. The pyruvate co-product can be inhibitory, but its removal, for instance by adding lactate dehydrogenase (LDH) and a reductant (NADH), can further increase yields.[7]
Trustworthiness: This protocol is validated by monitoring the disappearance of the ketone substrate and the appearance of the amine product over time. The final enantiomeric excess, which is often >99% for enzymatic reactions, provides a clear measure of the process's success.[6]
Route 3: Synthesis via Diastereomeric Resolution
This classical approach is a reliable and often scalable method for obtaining enantiopure compounds. It involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
Core Principle
A racemic amine is reacted with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts.[8] These salts possess different physical properties, most notably solubility, which allows one diastereomer to be selectively crystallized from a suitable solvent.[9] The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the desired enantiopure amine.
Experimental Workflow: Diastereomeric Resolution
Caption: Two-step synthesis via racemic preparation and diastereomeric resolution.
Detailed Experimental Protocol
Part A: Synthesis of Racemic 1-(2-Fluoro-3-methoxyphenyl)ethanamine [10][11]
-
Dissolve 2-fluoro-3-methoxyacetophenone (10 mmol) and ammonium acetate (50 mmol) in methanol (50 mL).
-
Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (15 mmol) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding water, then concentrate the mixture to remove the methanol.
-
Basify with aqueous NaOH and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude racemic amine.
Part B: Chiral Resolution [12]
-
Salt Formation: Dissolve the crude racemic amine (10 mmol) in ethanol (30 mL) with gentle heating. In a separate flask, dissolve L-tartaric acid (5 mmol, 0.5 equivalents) in ethanol (20 mL).
-
Crystallization: Add the tartaric acid solution to the amine solution. Heat the mixture to reflux, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C) for several hours to induce crystallization.
-
Isolation of Salt: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol. This solid is the enriched diastereomeric salt. The mother liquor will contain the other diastereomer.
-
Liberation of Free Amine: Suspend the isolated salt in a mixture of water and dichloromethane. Add 2M NaOH solution until the pH is >11 and all solids have dissolved.
-
Extraction: Separate the layers and extract the aqueous phase with more dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched (R)-amine. The e.e. can be improved by recrystallizing the diastereomeric salt.
Discussion
Expertise & Experience: The critical variables in diastereomeric resolution are the choice of resolving agent and the crystallization solvent. Common agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[8] The optimal combination must often be found through empirical screening. Using a sub-stoichiometric amount (around 0.5 equivalents) of the resolving agent is a common strategy to maximize the purity of the initially precipitated salt.[9]
Trustworthiness: The protocol's effectiveness is validated at multiple stages. The purity of the diastereomeric salt can be assessed, and the enantiomeric excess of the final free amine is determined by chiral HPLC. The theoretical maximum yield for this process is 50%, so achieving a yield approaching this value with high e.e. indicates a successful resolution.
Comparative Analysis
| Feature | Asymmetric Reductive Amination | Biocatalytic Transamination | Diastereomeric Resolution |
| Overall Yield | Good to Excellent (70-95%)[3] | Good to Excellent (70->95%)[7] | Fair (Theoretically ≤50%) |
| Enantiomeric Excess (e.e.) | Very Good to Excellent (90->99%)[1] | Excellent (>99%)[6] | Variable, often requires recrystallization |
| Number of Steps | 1 (One-Pot) | 1 (One-Pot) | 2+ (Racemization + Resolution) |
| Key Reagents/Catalysts | Ru/Ir catalyst, Chiral ligand, H₂ gas | (R)-Transaminase, Amino donor | Racemic amine, Chiral resolving agent |
| Scalability | Good, requires high-pressure equipment | Excellent, scalable fermentation/reactors | Excellent, standard chemical equipment |
| Green Chemistry Profile | Moderate (metal catalyst, organic solvents) | Excellent (aqueous, mild conditions) | Poor (wasteful of one enantiomer) |
| Primary Challenge | Catalyst cost & screening, high pressure | Overcoming reaction equilibrium | Labor-intensive optimization, 50% yield limit |
Conclusion
The choice of synthetic route to (R)-1-(2-fluoro-3-methoxyphenyl)ethanamine depends heavily on the specific requirements of the project.
-
Asymmetric Reductive Amination is a powerful and efficient option for rapid access to the chiral amine, provided the initial investment in catalyst screening and high-pressure equipment is feasible. Its high atom economy makes it attractive for sustainable manufacturing.
-
Biocatalytic Synthesis represents the state-of-the-art in green chemistry. It offers unparalleled enantioselectivity under mild, aqueous conditions. This route is ideal for large-scale production where environmental impact and operational safety are primary concerns, assuming a suitable enzyme can be identified.
-
Diastereomeric Resolution remains a robust and reliable workhorse in synthetic chemistry. Despite its inherent 50% yield limitation, it uses conventional equipment and well-understood principles, making it a dependable choice, particularly when the unwanted enantiomer can be racemized and recycled.
Ultimately, a thorough evaluation of cost, scale, available expertise, and desired purity will guide the synthetic chemist toward the most appropriate and effective strategy.
References
-
Kelly, S. A., Pohle, S., & Turner, N. J. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112. [Link]
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Mutti, F. G., & Kroutil, W. (2021). Amine transaminases in chiral amines synthesis: recent advances and challenges. Applied Microbiology and Biotechnology, 105(11), 4347-4371. [Link]
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Tan, X., Gao, S., Zeng, W., Xin, S., Yin, Q., & Zhang, X. (2018). Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. [Link]
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Gomm, A., & O'Reilly, E. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Catalysis. [Link]
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Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]
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de la Torre, A., et al. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering. [Link]
-
Sharma, M., Mangas-Sanchez, J., Turner, N. J., & Grogan, G. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]
-
Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(6), 2024-2027. [Link]
-
Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. [Link]
- Tang, W., & Zhang, X. (2004). Asymmetric reductive amination of ketones.
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific Services. [Link]
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LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]
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Asymmetric App. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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A Comparative Guide to the Biological Investigation of (R)- and (S)-1-(2-fluoro-3-methoxyphenyl)ethanamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, the chirality of a molecule is a pivotal determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, can lead to profound differences in efficacy, potency, and toxicity. This guide provides a comprehensive framework for comparing the biological activities of the (R)- and (S)-enantiomers of 1-(2-fluoro-3-methoxyphenyl)ethanamine, a substituted phenethylamine with potential psychoactive properties.
While specific experimental data on the comparative biological activities of these particular enantiomers are not extensively available in the public domain, this guide will leverage established principles of pharmacology and detailed protocols for chiral separation to provide a robust roadmap for investigation. As substituted phenethylamines are known to modulate monoamine neurotransmitter systems, this guide will focus on a hypothetical experimental workflow to elucidate the distinct pharmacological profiles of the (R)- and (S)-enantiomers.[1]
The Critical Role of Chirality in Phenethylamines
The phenethylamine scaffold is the backbone for a wide array of psychoactive compounds, including stimulants, hallucinogens, and antidepressants.[1] These molecules primarily exert their effects by interacting with monoamine neurotransmitter systems, such as those for dopamine, serotonin, and norepinephrine. The three-dimensional arrangement of substituents on the chiral center of phenethylamines dictates the precise fit and interaction with their biological targets. A classic example is the amphetamine molecule, where the (S)-enantiomer (dextroamphetamine) is a more potent central nervous system stimulant than the (R)-enantiomer (levoamphetamine).
For 1-(2-fluoro-3-methoxyphenyl)ethanamine, the stereochemistry at the alpha-carbon is expected to significantly influence its interaction with target proteins, potentially leading to one enantiomer being the active therapeutic agent (eutomer) while the other is less active or contributes to off-target effects (distomer). Therefore, the separation and individual biological evaluation of each enantiomer are paramount for any drug development program.
Enantioselective Synthesis and Chiral Resolution: The Gateway to Biological Characterization
Before any biological comparison can be undertaken, obtaining the enantiomerically pure (R)- and (S)-forms of 1-(2-fluoro-3-methoxyphenyl)ethanamine is a critical prerequisite. Several methods can be employed for this purpose, with diastereomeric crystallization and enzymatic resolution being common approaches.[2]
Protocol 1: Chiral Resolution via Diastereomeric Crystallization
This classical method relies on the reaction of the racemic amine with a chiral resolving agent to form diastereomeric salts.[3] These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3]
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic 1-(2-fluoro-3-methoxyphenyl)ethanamine in a suitable solvent. Add an equimolar amount of a chiral resolving agent, such as a tartaric acid derivative (e.g., (R,R)-di-p-toluoyl-tartaric acid).[3]
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require screening to achieve optimal separation.[3]
-
Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.[3]
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free amine.[3]
-
Extraction and Purification: Separate the organic layer, wash with water, dry over a suitable drying agent (e.g., sodium sulfate), and evaporate the solvent to yield the enantiomerically enriched amine.[3]
Table 1: Potential Chiral Resolving Agents for Amines [3]
| Chiral Resolving Agent | Class |
| (R,R)-Tartaric Acid | Acid |
| (S,S)-Tartaric Acid | Acid |
| (R)-Mandelic Acid | Acid |
| (S)-Mandelic Acid | Acid |
| (1R)-(-)-10-Camphorsulfonic acid | Acid |
| (1S)-(+)-10-Camphorsulfonic acid | Acid |
Protocol 2: Enzymatic Resolution
Enzymatic resolution offers a highly selective alternative for separating enantiomers. Enzymes, such as lipases, can be used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable organic solvent (e.g., heptane), dissolve the racemic 1-(2-fluoro-3-methoxyphenyl)ethanamine and an acyl donor (e.g., ethyl acetate).[2]
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica Lipase B (CALB), to the reaction mixture.[2]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.[2]
-
Separation: Stop the reaction by filtering off the enzyme. Separate the acylated amine from the unreacted amine using column chromatography or extraction.[2]
-
Hydrolysis (Optional): The acylated amine can be hydrolyzed under acidic or basic conditions to obtain the other enantiomer.[2]
Proposed Experimental Workflow for Biological Activity Comparison
The following workflow outlines a logical progression of experiments to compare the biological activities of the (R)- and (S)-enantiomers of 1-(2-fluoro-3-methoxyphenyl)ethanamine.
Sources
A Senior Application Scientist's Guide to the Chiral Resolution of 1-(2-fluoro-3-methoxyphenyl)ethanamine
For professionals in pharmaceutical research and drug development, the synthesis of enantiomerically pure compounds is not merely a procedural step but a critical determinant of a drug's efficacy and safety. The subject of this guide, 1-(2-fluoro-3-methoxyphenyl)ethanamine, is a chiral amine that serves as a valuable building block in medicinal chemistry. Its resolution into single enantiomers is paramount.
This guide provides a comparative study of common resolving agents for this amine. We will delve into the foundational principles of diastereomeric salt crystallization, offer detailed experimental protocols for different classes of resolving agents, and present a data-driven comparison to inform your methodological choices. While direct public data for this specific molecule is limited, we will leverage established protocols for structurally similar amines to provide a robust and practical framework for your research.[1]
The Cornerstone: Principle of Diastereomeric Salt Resolution
The classical method of chiral resolution via diastereomeric salt formation remains one of the most reliable and scalable techniques in industrial and laboratory settings.[2][3] The principle is elegant in its simplicity: a racemic mixture of an amine (containing both R and S enantiomers) is reacted with a single, pure enantiomer of a chiral acid (the resolving agent).
This acid-base reaction yields a pair of diastereomeric salts (e.g., R-amine/S-acid and S-amine/S-acid). Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics, most critically, different solubilities in a given solvent system.[4][5][6] This solubility differential allows for the separation of the diastereomers through fractional crystallization. The less soluble salt precipitates from the solution, is isolated, and the desired amine enantiomer is then liberated by treatment with a base.[2]
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A Comparative Guide to the Validation of Analytical Methods for (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereoisomeric composition of a drug substance is not a trivial detail; it is a critical quality attribute that profoundly influences pharmacological activity and patient safety. Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the human body, leading to one enantiomer being therapeutic while the other may be inactive or even toxic. The subject of this guide, (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine, is a chiral amine that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, ensuring its enantiomeric purity through rigorously validated analytical methods is paramount.
This guide provides an in-depth comparison of analytical techniques and a detailed protocol for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine. The methodologies and principles discussed are grounded in the harmonized framework of the International Council for Harmonisation (ICH) Q2(R2) guideline, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate analytical procedures that are not merely compliant, but scientifically sound and fit for their intended purpose.[4][5]
The Regulatory Landscape: A Foundation of Trust
The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[4][5] The ICH Q2(R2) and the complementary ICH Q14 guidelines provide a comprehensive framework for analytical procedure development and validation, emphasizing a science- and risk-based lifecycle approach.[2][6][7] This modern perspective treats validation not as a one-time event, but as a continuous process that ensures the method's performance throughout its lifecycle.[7]
The core validation characteristics that must be evaluated include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity & Range: The capacity to produce results directly proportional to the analyte concentration over a defined interval.[6][8]
-
Accuracy: The closeness of the results to the true value.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
Comparative Analysis of Analytical Methodologies
The primary challenge in analyzing (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine is the separation and quantification of its (S)-enantiomer, which is considered a chiral impurity. Several techniques can achieve this separation, each with distinct advantages and limitations. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and robust technique in the pharmaceutical industry for this purpose.[][11][12][13]
| Technique | Principle | Advantages | Limitations | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[11][13] | High resolution, high precision, robust, widely available, well-understood, suitable for quantitative analysis. | Can require extensive method development to find the optimal CSP and mobile phase; uses organic solvents. | Gold standard for quality control, release testing, and stability studies. |
| Chiral SFC | Supercritical Fluid Chromatography (SFC) uses a supercritical fluid (e.g., CO2) as the mobile phase with a CSP. | Faster separations, lower organic solvent consumption ("greener"), lower viscosity allows for higher flow rates.[12] | Higher initial instrument cost; less universally available than HPLC. | High-throughput screening, purification, and routine analysis where speed and sustainability are key. |
| NMR Spectroscopy | Use of a chiral solvating agent or chiral derivatizing agent to induce chemical shift differences between enantiomers. | Non-destructive, provides structural information, no separation required. | Lower sensitivity and precision for quantifying minor enantiomers compared to chromatography; requires specialized reagents. | Structural confirmation, analysis of pure substances, and situations where chromatographic methods are not feasible. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[][14] | High sensitivity for chiral molecules, can be used as an HPLC detector for enantiomeric purity.[14] | Indirect method for quantification; requires a chromophore near the chiral center; not a separative technique on its own. | Confirmation of stereochemistry, online detection coupled with achiral HPLC. |
For the purpose of routine quality control and regulatory submission, Chiral HPLC is the preferred method due to its established robustness, precision, and widespread acceptance. The remainder of this guide will focus on the detailed validation of a Chiral HPLC method.
Validation Workflow for a Chiral HPLC Method
The validation process is a systematic series of experiments designed to verify the performance of the analytical method. It begins with a clear definition of the method's intended purpose, encapsulated in an Analytical Target Profile (ATP), and proceeds through a logical sequence of tests.[7]
Caption: High-level workflow for analytical method validation.
Detailed Experimental Protocols for Chiral HPLC Validation
This section provides self-validating, step-by-step protocols for each validation parameter. The system suitability test (SST) is a critical, integral part of the overall procedure, ensuring the chromatographic system is adequate for the intended analysis before any sample injections.
Assumed Method Conditions:
-
Column: A polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol.
-
Detection: UV at a suitable wavelength.
-
Analyte: (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine.
-
Chiral Impurity: (S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine.
System Suitability Test (SST) Protocol:
-
Objective: To verify the resolution and repeatability of the chromatographic system.
-
Procedure:
-
Prepare a "Resolution Solution" containing both the (R)- and (S)-enantiomers at a concentration where both peaks are clearly visible (e.g., 50:50 mixture).
-
Inject the Resolution Solution five or six times.
-
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.5.
-
Repeatability: The relative standard deviation (%RSD) of the peak areas for both enantiomers for the replicate injections must be ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.
-
Specificity
Causality: Specificity proves that the method can correctly identify and quantify the (R)-enantiomer and its (S)-impurity without interference from other components like starting materials, by-products, or degradation products. This is the cornerstone of a reliable purity method.[6]
Experimental Protocol:
-
Objective: To demonstrate that the method is free from interferences.
-
Procedure:
-
Analyze a diluent/blank solution to ensure no interfering peaks at the retention times of the enantiomers.
-
Analyze a solution of the pure (R)-enantiomer (API).
-
Analyze a solution of the (S)-enantiomer.
-
Analyze a solution spiked with known related substances and potential impurities.
-
Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the API. Analyze the stressed samples.
-
-
Acceptance Criteria:
-
The (R)- and (S)-enantiomer peaks must be baseline resolved from each other and from all other potential impurities and degradants.
-
Peak purity analysis (using a photodiode array detector) should confirm the spectral homogeneity of the enantiomer peaks, indicating no co-elution.
-
Linearity & Range
Causality: Linearity establishes a direct relationship between concentration and instrument response, which is fundamental for accurate quantification. The range defines the upper and lower concentrations for which this relationship is proven to be reliable.[8][15]
Experimental Protocol:
-
Objective: To verify the linear relationship between concentration and peak area over a specified range.
-
Procedure:
-
Prepare a series of at least five calibration solutions of the (S)-enantiomer (the impurity) by spiking the API. The concentrations should span from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity (e.g., if the limit is 0.1%, the range could be LOQ, 0.05%, 0.1%, 0.125%, and 0.15%).
-
Inject each solution in triplicate.
-
-
Acceptance Criteria:
-
Plot the mean peak area versus the concentration of the (S)-enantiomer.
-
The correlation coefficient (r²) of the linear regression line must be ≥ 0.99.
-
The y-intercept should not be significantly different from zero.
-
Accuracy
Causality: Accuracy demonstrates how close the measured value is to the actual value. For an impurity method, this confirms that the method can correctly quantify the amount of the undesired (S)-enantiomer present in the sample.
Experimental Protocol:
-
Objective: To determine the closeness of the measured results to the true value.
-
Procedure:
-
Prepare samples of the API in triplicate at a minimum of three concentration levels by spiking with known amounts of the (S)-enantiomer (e.g., LOQ, 100%, and 150% of the specification limit).
-
Analyze these samples and calculate the concentration of the (S)-enantiomer.
-
-
Acceptance Criteria:
-
The percent recovery for the (S)-enantiomer should be within 90.0% to 110.0% at each concentration level.
-
Precision
Causality: Precision measures the random error of a method. It is evaluated at two levels: repeatability (short-term variability by one analyst) and intermediate precision (long-term variability within the same lab, e.g., different days, analysts, or equipment). This ensures the method is consistent and reliable over time.
Experimental Protocol:
-
Objective: To assess the degree of scatter in the results.
-
Procedure (Repeatability):
-
Prepare six independent samples of the API spiked with the (S)-enantiomer at the specification limit.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Procedure (Intermediate Precision):
-
Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
-
Acceptance Criteria:
-
The %RSD for the six repeatability measurements should be ≤ 10.0%.
-
The %RSD for the combined twelve measurements from both repeatability and intermediate precision studies should be ≤ 15.0%.
-
Limit of Quantitation (LOQ)
Causality: The LOQ is the lowest concentration of the (S)-enantiomer that the method can reliably measure. This is critical for ensuring that even trace amounts of the chiral impurity can be controlled according to specifications.
Experimental Protocol:
-
Objective: To determine the lowest concentration of the (S)-enantiomer that can be measured with acceptable accuracy and precision.
-
Procedure:
-
Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the linearity data.
-
Prepare six independent samples of the API spiked with the (S)-enantiomer at the estimated LOQ concentration.
-
Analyze these samples and assess their precision and accuracy.
-
-
Acceptance Criteria:
-
The %RSD of the measurements should be ≤ 20.0%.
-
The percent recovery should be within 80.0% to 120.0%.
-
Summarized Validation Data
The results of the validation experiments should be clearly summarized. The following table presents an example of acceptable validation data for a chiral HPLC method.
| Validation Parameter | Acceptance Criterion | Result | Pass/Fail |
| Specificity | Baseline resolution (Rs > 1.5) from all potential impurities. No interference from blank or degradants. | Rs = 2.8 between enantiomers. No interferences observed. Peak purity > 99.9%. | Pass |
| Linearity (for S-enantiomer) | Correlation Coefficient (r²) ≥ 0.99 | r² = 0.9992 | Pass |
| Range (for S-enantiomer) | LOQ to 150% of specification | 0.02% to 0.15% | Pass |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 103.2% across three levels | Pass |
| Precision (Repeatability) | %RSD ≤ 10.0% | 4.5% | Pass |
| Precision (Intermediate) | %RSD ≤ 15.0% (overall) | 6.8% | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10; Precision (%RSD ≤ 20%); Accuracy (80-120%) | LOQ established at 0.02%. S/N=12, %RSD=9.8%, Recovery=105.4% | Pass |
| Robustness | System suitability criteria met under all varied conditions. | All SST criteria met for changes in flow rate (±5%), mobile phase composition (±2%), and column temperature (±2°C). | Pass |
Interrelationship of Validation Parameters
The validation parameters are not independent silos; they are logically interconnected. Accuracy, for instance, cannot be truly established without first demonstrating specificity and linearity. This relationship underscores the importance of a holistic and logical approach to validation.
Caption: Logical relationships between validation parameters.
Conclusion
The validation of an analytical method for a chiral substance like (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine is a rigorous, multi-faceted process that forms the bedrock of quality assurance in pharmaceutical manufacturing. While Chiral HPLC stands out as the workhorse for this task, alternative methods like SFC offer compelling advantages in speed and sustainability.
Regardless of the chosen technology, adherence to a systematic validation protocol grounded in ICH guidelines is non-negotiable. By demonstrating specificity, linearity, accuracy, precision, and robustness, we build a comprehensive body of evidence that proves the method is fit for its intended purpose. This not only ensures regulatory compliance but, more importantly, upholds the scientific integrity required to guarantee the quality and safety of medicines.
References
- Title: Understanding ICH Q2(R2)
- Title: ICH Q2(R2)
- Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: FDA URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Source: gmp-compliance.
- Title: ICH Q2(R2)
- Title: Q2(R2)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
- Source: European Medicines Agency (EMA)
- Source: Analyst (RSC Publishing)
- Title: Chiral Analysis & Separation Source: BOC Sciences URL
- Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: International Journal of Pharmaceutical Erudition URL
- Title: Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases Source: YAKHAK HOEJI URL
- Title: Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods Source: NIH URL
- Title: Q 2 (R1)
- Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry URL
- Title: a brief review on: method validation Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH URL
- Title: Chiral methods Source: ScienceDirect URL
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A Researcher's Guide to the Synthesis of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral amines is a critical hurdle in the journey from discovery to market. (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine is a key chiral building block whose structural motifs are of significant interest in the development of novel therapeutics. The fluorine and methoxy substituents on the phenyl ring can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile. This guide provides a comprehensive cost-benefit analysis of the primary synthetic methodologies for obtaining this valuable chiral amine, supported by experimental insights and comparative data to inform your strategic selection.
The synthesis of a single enantiomer of a chiral amine can be approached through several distinct strategies, each with its own set of advantages and disadvantages. This guide will delve into three principal routes:
-
Asymmetric Reductive Amination: A direct, atom-economical approach to establishing the chiral center.
-
Enzymatic Transamination: A biocatalytic method offering high enantioselectivity under mild conditions.
-
Classical Diastereomeric Resolution: A traditional yet robust method for separating enantiomers from a racemic mixture.
Our analysis will extend beyond simple reaction yields to encompass a holistic view of each method's practicality, considering factors such as the cost of starting materials, catalysts, and reagents, as well as scalability and environmental impact.
Comparative Analysis of Synthetic Methodologies
The optimal synthetic route for (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine is not a one-size-fits-all solution. The choice is contingent on the desired scale of production, required enantiomeric purity, available resources, and long-term manufacturing goals. The following table provides a quantitative comparison of these key performance indicators.
| Method | Starting Material | Key Reagents/Catalysts | Typical Yield (%) | Typical e.e. (%) | Relative Cost | Scalability | Key Advantages | Key Disadvantages |
| Asymmetric Reductive Amination | 2-Fluoro-3-methoxyacetophenone | Chiral catalyst (e.g., Ru- or Ir-based), H₂ or transfer hydrogenation reagent | 80-95 | 90->99 | High (catalyst cost) | Moderate to High | High atom economy, direct synthesis | High initial catalyst cost, requires optimization |
| Enzymatic Transamination | 2-Fluoro-3-methoxyacetophenone | ω-Transaminase, Amine donor (e.g., L-alanine) | 70-90 | >99 | Moderate (enzyme cost) | High | High enantioselectivity, mild conditions, "green" | Enzyme stability and cost, product inhibition |
| Diastereomeric Resolution | Racemic 1-(2-Fluoro-3-methoxyphenyl)ethanamine | Chiral resolving agent (e.g., L-tartaric acid derivative) | <50 (per enantiomer) | >99 (after recrystallization) | Low to Moderate | High | Established technology, reliable | Maximum 50% yield, requires additional steps |
Method 1: Asymmetric Reductive Amination
Asymmetric reductive amination stands out as an elegant and direct route to chiral amines. This method involves the in-situ formation of an imine from the corresponding ketone (2-Fluoro-3-methoxyacetophenone) and an ammonia source, followed by asymmetric reduction catalyzed by a chiral transition metal complex.
Causality Behind Experimental Choices
The success of this method hinges on the selection of an appropriate chiral catalyst. Ruthenium and Iridium complexes with chiral phosphine ligands have demonstrated high efficacy and enantioselectivity in the reductive amination of a wide range of ketones[1][2]. The use of a hydrogen source, either gaseous hydrogen or a transfer hydrogenation reagent like formic acid or isopropanol, allows for the stereoselective reduction of the imine intermediate. While this method can be highly efficient, the cost of the chiral metal catalyst is a significant factor in the overall process economics, particularly at a larger scale[3]. However, the high atom economy and directness of this route make it an attractive option for streamlined syntheses.
Experimental Protocol: Asymmetric Reductive Amination (Adapted from related procedures)
Materials:
-
2-Fluoro-3-methoxyacetophenone
-
Ammonium formate or another suitable ammonia source
-
Chiral Ruthenium catalyst (e.g., Ru(OAc)₂(R)-BINAP)
-
Solvent (e.g., Methanol or Isopropanol)
-
Hydrogen source (if not using a transfer hydrogenation reagent)
Procedure:
-
In a high-pressure reactor, dissolve 2-Fluoro-3-methoxyacetophenone and the chiral Ruthenium catalyst in the chosen solvent.
-
Add the ammonium source to the reaction mixture.
-
If using gaseous hydrogen, purge the reactor with hydrogen and pressurize to the desired pressure. If using a transfer hydrogenation reagent, add it to the mixture.
-
Heat the reaction mixture to the optimized temperature and stir for the required duration, monitoring the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, cool the reaction mixture and carefully release any pressure.
-
The catalyst can be removed by filtration.
-
The product is isolated by standard work-up procedures, which may include extraction and distillation or crystallization.
-
The enantiomeric excess (e.e.) of the final product is determined by chiral HPLC.
Visualization of the Workflow
Caption: Workflow for Enzymatic Transamination.
Method 3: Diastereomeric Resolution
Classical resolution via the formation of diastereomeric salts is a well-established and reliable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Causality Behind Experimental Choices
The key to a successful diastereomeric resolution is the selection of an appropriate chiral resolving agent. For the resolution of amines, chiral acids such as tartaric acid and its derivatives are commonly employed. [4][5]The choice of solvent is also critical, as it influences the solubility of the diastereomeric salts and thus the efficiency of the separation. This method is often favored for its simplicity and scalability. However, a significant drawback is that the theoretical maximum yield for the desired enantiomer is 50%. To improve the overall efficiency, the unwanted enantiomer can be racemized and recycled, although this adds complexity to the process.
Experimental Protocol: Diastereomeric Resolution (Adapted from related procedures)
Materials:
-
Racemic 1-(2-Fluoro-3-methoxyphenyl)ethanamine
-
Chiral resolving agent (e.g., L-tartaric acid or a derivative like (-)-O,O'-Dibenzoyl-L-tartaric acid)
-
Solvent (e.g., Methanol, Ethanol, or a mixture)
-
Base (e.g., NaOH) for liberation of the free amine
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Dissolve the racemic 1-(2-Fluoro-3-methoxyphenyl)ethanamine in a suitable solvent.
-
In a separate flask, dissolve the chiral resolving agent in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to promote crystallization of one of the diastereomeric salts.
-
Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
-
To improve the diastereomeric purity, the salt can be recrystallized.
-
Liberate the free amine by dissolving the diastereomeric salt in water and adding a base (e.g., NaOH solution) until the pH is alkaline.
-
Extract the enantiomerically enriched amine with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the amine if necessary.
-
Determine the enantiomeric excess by chiral HPLC.
Visualization of the Workflow
Caption: Workflow for Diastereomeric Resolution.
Conclusion and Recommendations
The choice of the optimal synthetic route for (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine is a strategic decision that must be aligned with the specific goals of the research or development program.
-
For early-stage research and small-scale synthesis , where speed and access to material are paramount, diastereomeric resolution offers a reliable and straightforward approach, despite its inherent yield limitation.
-
For process development and scale-up , where efficiency and sustainability are key drivers, enzymatic transamination presents a compelling "green" alternative with the potential for high enantiopurity and milder reaction conditions. The initial investment in enzyme screening and process optimization can lead to significant long-term cost savings, especially if the enzyme can be immobilized and reused.
-
Asymmetric reductive amination is a powerful and atom-economical method that is well-suited for large-scale manufacturing where the high initial cost of the catalyst can be offset by its high turnover number and the directness of the synthesis.
Ultimately, a thorough evaluation of the in-house expertise, available equipment, and project timelines will guide the selection of the most appropriate and cost-effective synthetic strategy.
References
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Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. Topics in Current Chemistry, 343, 147-194. [Link]
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Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics, 4(2), 123-145. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. Accounts of Chemical Research, 56(9), 1049-1061. [Link]
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Tufvesson, P., et al. (2011). Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]
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Daiichi Sankyo Company, Limited. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]
-
Grogan, G., & Turner, N. J. (2018). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. [Link]
-
Mohamed, A., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6285. [Link]
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Zhang, X., et al. (2023). Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. [Link]
-
Thompson, M. P., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications, 16(1), 1-11. [Link]
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- Takeda Pharmaceutical Company Limited. (2004). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
- MSN Laboratories Private Limited. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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Heyu, H., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Catalysts, 10(12), 1451. [Link]
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Wang, C., & Xiao, J. (2014). Asymmetric Reductive Amination. University of Liverpool. [Link]
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Takeda Pharmaceutical Company Limited. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development, 27(5), 944-951. [Link]
- Zentiva, K.S. (2021). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
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A Comparative Guide to the Applications of Substituted Phenylethylamines for Researchers and Drug Development Professionals
Substituted phenylethylamines represent a vast and structurally diverse class of psychoactive compounds with a wide range of applications in medicine and scientific research.[1][2] Their shared molecular scaffold, a phenyl ring attached to an amino group via a two-carbon chain, allows for a multitude of substitutions that give rise to compounds with profoundly different pharmacological profiles.[3] This guide provides a comparative overview of the applications of key substituted phenylethylamines, offering insights into their mechanisms of action, experimental evaluation, and therapeutic potential.
Classification of Substituted Phenylethylamines: A Mechanistic Approach
The diverse effects of substituted phenylethylamines stem from their varied interactions with monoamine neurotransmitter systems.[4] A functional classification based on their primary mechanism of action provides a clear framework for understanding their applications:
-
Monoamine Releasers and Reuptake Inhibitors (Stimulants): This class, exemplified by amphetamine and methamphetamine , primarily acts on the dopamine transporter (DAT) and norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[4] They function by promoting the release of these neurotransmitters from presynaptic terminals and inhibiting their reuptake, leading to increased synaptic concentrations.[4]
-
Serotonin Releasers and Reuptake Inhibitors (Entactogens): Compounds like 3,4-methylenedioxymethamphetamine (MDMA) are potent releasers and reuptake inhibitors of serotonin, with less pronounced effects on dopamine and norepinephrine compared to classic stimulants.[5] This selective action on the serotonergic system underlies their characteristic empathogenic and entactogenic effects.[5]
-
Serotonin Receptor Agonists (Psychedelics): This group, which includes the 2C series of compounds (e.g., 2C-B ), exerts its effects primarily through direct agonism at serotonin receptors, particularly the 5-HT2A receptor.[6][7] Their hallucinogenic properties are attributed to the activation of this receptor and its downstream signaling cascades.[6][7]
Comparative Analysis of Key Substituted Phenylethylamines
A direct comparison of representative compounds from each class highlights the nuances in their pharmacological profiles and therapeutic applications.
Stimulants: Amphetamine vs. Methamphetamine
Both amphetamine and methamphetamine are prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[8] While structurally similar, a single methyl group addition in methamphetamine results in greater lipid solubility, allowing it to cross the blood-brain barrier more readily and leading to more potent and longer-lasting effects.[8]
| Feature | Amphetamine | Methamphetamine |
| Primary Mechanism | Dopamine & Norepinephrine Releaser/Reuptake Inhibitor | More Potent Dopamine & Norepinephrine Releaser/Reuptake Inhibitor |
| Therapeutic Uses | ADHD, Narcolepsy | ADHD, Narcolepsy (less common) |
| Relative Potency | Less potent | More potent |
| Duration of Action | Shorter | Longer |
| Neurotoxicity | Lower potential at therapeutic doses | Higher potential for neurotoxicity |
Experimental Data: Studies have shown that methamphetamine is a more potent releaser of dopamine than amphetamine.[4] In vivo microdialysis studies in rats have demonstrated that methamphetamine can induce a greater and more prolonged increase in extracellular dopamine levels in the striatum compared to amphetamine at equivalent doses.[4]
Entactogens: The Therapeutic Potential of MDMA
MDMA is currently under investigation as an adjunct to psychotherapy for post-traumatic stress disorder (PTSD).[1] Its ability to reduce fear and defensiveness while increasing feelings of trust and empathy may facilitate the processing of traumatic memories.[6][9]
| Feature | MDMA |
| Primary Mechanism | Serotonin Releaser/Reuptake Inhibitor |
| Therapeutic Area | Post-Traumatic Stress Disorder (PTSD) |
| Key Psychological Effects | Empathy, reduced fear, increased introspection |
| Potential Side Effects | Hyperthermia, dehydration, serotonin syndrome |
Psychedelics: The 2C Series and 5-HT2A Receptor Agonism
The 2C family of compounds are known for their hallucinogenic effects, which are primarily mediated by their agonist activity at the 5-HT2A receptor.[6] The nature of the substitution at the 4-position of the phenyl ring significantly influences their potency and duration of action.[6] For instance, 2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a well-known member of this series.[10]
| Compound | 5-HT2A Receptor Affinity (Ki, nM) |
| 2C-B | ~4.9 |
| DOI | ~0.7 |
| LSD | ~2.9 |
Note: Ki values can vary between studies and experimental conditions.
Experimental Protocols for the Evaluation of Substituted Phenylethylamines
The following protocols provide a framework for the in vitro and in vivo characterization of substituted phenylethylamines.
In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT)
-
Culture medium (e.g., DMEM with 10% FBS, G418 for selection)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine (radioligand)
-
Test compounds and a known DAT inhibitor (e.g., GBR12909) for control
-
Scintillation fluid and a scintillation counter
Protocol:
-
Cell Culture: Plate hDAT-HEK-293 cells in 96-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, wash the cells with uptake buffer.
-
Compound Addition: Add varying concentrations of the test compound to the wells. Include wells with buffer only (total uptake) and a saturating concentration of a known DAT inhibitor (non-specific uptake).
-
Initiation of Uptake: Add [³H]Dopamine to all wells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the amount of [³H]Dopamine taken up using a scintillation counter.
-
Data Analysis: Calculate the specific uptake at each concentration of the test compound and determine the IC50 value.
In Vivo Assessment of Locomotor Activity in Rodents
This protocol assesses the stimulant or depressant effects of a compound on spontaneous motor activity.
Materials:
-
Rodents (mice or rats)
-
Locomotor activity chambers equipped with infrared beams
-
Test compound and vehicle control
Protocol:
-
Habituation: Acclimatize the animals to the testing room and the locomotor activity chambers for at least 30 minutes before the experiment.
-
Baseline Activity: Inject the animals with the vehicle and place them in the locomotor activity chambers to record baseline activity for a set period (e.g., 30-60 minutes).
-
Drug Administration: On a separate day, inject the animals with the test compound at various doses.
-
Data Recording: Immediately place the animals back into the chambers and record locomotor activity for the desired duration.
-
Data Analysis: Analyze the data by quantifying parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the effects of different doses of the test compound to the vehicle control.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.
Signaling Pathway of a Monoamine Releaser (e.g., Amphetamine)
Caption: Mechanism of amphetamine action at a dopaminergic synapse.
Experimental Workflow for In Vitro Receptor Binding Assay
Caption: Workflow for a radioligand binding assay.
Conclusion
Substituted phenylethylamines are a remarkably versatile class of molecules with significant implications for both clinical practice and fundamental neuroscience research. A thorough understanding of their structure-activity relationships, mechanisms of action, and appropriate experimental evaluation is essential for harnessing their therapeutic potential while mitigating their risks. This guide provides a foundational framework for researchers and drug development professionals to navigate the complex landscape of substituted phenylethylamines and to design robust scientific investigations.
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Confluence Retreats. (2026, January 5). MDMA vs psilocybin: A detailed comparison for therapeutic use. [Link]
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Inner Shift Institute. (2025, August 23). The Differences and Similarities Between MDMA and Psilocybin Assisted Therapy. [Link]
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Portland VA Medical Center. Locomotor Activity Test SOP. [Link]
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Schepers, R. F., Oyler, J. M., Joseph, R. E., Cone, E. J., Moolchan, E. T., & Huestis, M. A. (2003). Methamphetamine and Amphetamine Pharmacokinetics in Oral Fluid and Plasma after Controlled Oral Methamphetamine Administration to Human Volunteers. Clinical chemistry, 49(1), 121–132. [Link]
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Wikipedia. (2024, May 22). 2C-B. [Link]
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Wikipedia. (2024, June 16). Substituted phenethylamine. [Link]
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Beautiful Space. (2025, September 19). What Are the Differences In Using MDMA vs Psilocybin and Other Classic Psychedelics for Improving Your Relationship Quality?[Link]
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Goodwin, A. K., Wagner, J. J., & Bubar, M. J. (2012). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. The Journal of biological chemistry, 287(5), 2970–2977. [Link]
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SD Wellness. (2024, September 11). Is MDMA Meth or How Are They Different?[Link]
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Taylor & Francis Online. (2021, March 23). 2C-B: A New Psychoactive Phenylethylamine Recently Discovered in Ecstasy Tablets Sold on the Swiss Black Market. [Link]
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Dean, R. A., & McMahon, L. R. (2009). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 5(3), 172–178. [Link]
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Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of medicinal chemistry, 49(24), 7133–7143. [Link]
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Hossain, M., Wickramasekara, S., & Carvelli, L. (2014). β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons. Neurochemical research, 39(8), 1585–1592. [Link]
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Papaseit, E., Torrens, M., Pérez-Mañá, C., Muga, R., & Farré, M. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in pharmacology, 9, 285. [Link]
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Lee, H., Kim, J., Lee, K. C., & Kim, H. J. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 30(5), 459–467. [Link]
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Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). The behavioral pharmacology of hallucinogens. Biochemical pharmacology, 75(1), 17–33. [Link]
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Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). The behavioral pharmacology of hallucinogens. Biochemical pharmacology, 75(1), 17–33. [Link]
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Labcorp. (2021, July 16). Designing a comprehensive drug discrimination study. [Link]
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Safety Operating Guide
Proper Disposal of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride: A Comprehensive Guide
For Immediate Reference: Treat (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride and any contaminated materials as hazardous waste. Professional disposal is required.
This guide provides essential safety and logistical information for the proper disposal of this compound. Tailored for researchers, scientists, and drug development professionals, this document outlines a self-validating protocol to ensure the safe handling and disposal of this chemical, mitigating risks to personnel and the environment.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Given its classification as a halogenated aromatic amine hydrochloride, it must be handled with care to avoid exposure.[2][3] The primary risks are associated with direct contact and inhalation. Therefore, all handling and disposal procedures should be conducted in a controlled environment.
Table 1: Chemical and Hazard Information
| Property | Value | Source |
| Chemical Name | This compound | [1][4] |
| CAS Number | 1213014-67-5 | [1] |
| Molecular Formula | C9H13ClFNO | [1][4] |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or airborne particles of the solid compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of dust from the solid compound, which can cause respiratory irritation.[1][5] |
Engineering Controls
All handling of open containers of this compound should be performed in a certified chemical fume hood to minimize inhalation risks. An eyewash station and emergency shower must be readily accessible.
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is to collect it as chemical waste for incineration by a licensed professional waste disposal service.[6][7][8]
Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
This compound is a halogenated organic waste .[2] It should be collected separately from non-halogenated organic wastes.[9]
Experimental Protocol: Waste Collection and Preparation
Objective: To safely collect and prepare this compound waste for professional disposal.
Materials:
-
Waste this compound (solid or in solution).
-
Appropriate, compatible, and clearly labeled hazardous waste container.
-
Personal Protective Equipment (PPE) as specified in Section 2.1.
Procedure:
-
Container Selection: Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Labeling: Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[10][11]
-
Waste Transfer (Solid): Carefully transfer the solid waste into the designated container, minimizing dust generation.
-
Waste Transfer (Liquid): If the waste is in a solution, pour it carefully into the designated liquid waste container, avoiding splashes.
-
Container Sealing: Securely close the container lid.
-
Decontamination: Decontaminate the exterior of the waste container if necessary.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. This area is often referred to as a Satellite Accumulation Area (SAA).[10][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Compliance
All chemical waste disposal is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States. It is illegal to dispose of chemical waste down the sanitary sewer or in regular trash. All generators of chemical waste are responsible for its proper identification, labeling, and disposal through their institution's EHS office.[10][11] Laboratories in academic institutions may be subject to specific regulations, such as Subpart K, which provides alternative requirements for managing hazardous waste.[12][13][14]
References
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. [Link]
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EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Proper disposal of chemicals. Sciencemadness Wiki. [Link]
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Aromatic Amine DECONtamination Solution Safety Data Sheet. (2023, December 22). SKC Inc. [Link]
-
Hazardous Waste Segregation. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). U.S. Environmental Protection Agency. [Link]
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Mastering the Safe Handling of (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling (R)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride (CAS: 1213014-67-5). Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, ensuring a deep, actionable understanding of the necessary precautions.
This compound is a substituted phenethylamine derivative, a class of compounds often utilized as building blocks in pharmaceutical synthesis. While specific toxicological data for this exact molecule is limited, the available safety information for it and structurally related compounds necessitates a cautious and well-defined handling protocol. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed[1].
Core Safety Directives: Understanding the Risks
Before handling this compound, a thorough understanding of its hazard profile is crucial for the correct selection and use of Personal Protective Equipment (PPE).
| Hazard Classification | Potential Effects | Source |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | [1][2] |
| Serious Eye Irritation | Can result in pain, redness, and potential damage to the eye tissue. | [1][2] |
| Respiratory Irritation | Inhalation of dust or fumes may irritate the respiratory tract, leading to coughing and discomfort. | [1][2] |
| Harmful if Swallowed | Ingestion can lead to adverse health effects. | [1] |
Given its potential as a potent pharmaceutical intermediate, it is prudent to handle this compound with a higher degree of caution than indicated by its basic hazard classifications. The principles of handling highly potent active pharmaceutical ingredients (HPAPIs) should be applied, focusing on containment and minimizing exposure[3][4][5].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hands | Nitrile gloves | Nitrile gloves offer good resistance to a wide range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged handling or when working with larger quantities, consider double-gloving. Change gloves immediately if they become contaminated. |
| Body | Laboratory coat | A buttoned lab coat provides a barrier against accidental spills. Ensure the material is appropriate for the chemicals being handled. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary method for respiratory protection. All handling of the solid compound or solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not available or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. |
Operational Plans: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to ensuring safety and preventing contamination.
Pre-Handling Checklist:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound[1][2].
-
Inspect Your PPE: Ensure all PPE is in good condition and fits correctly.
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Prepare Your Workspace: Ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Designate a Waste Container: Have a clearly labeled hazardous waste container ready for all contaminated materials.
Handling the Solid Compound:
The primary risk when handling the solid is the generation of dust, which can be easily inhaled or spread to surfaces.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Handling Solutions:
While the risk of inhalation is lower with solutions, the risk of skin and eye contact remains.
-
Transfers: Use a pipette or a funnel for transferring solutions to minimize the risk of spills.
-
Heating: If heating is required, do so in a well-ventilated area within the fume hood. Be aware that heating will increase the vapor pressure of the solvent and potentially the compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste[6].
Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with the compound, such as gloves, weighing paper, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse of any glassware should be collected in a labeled, sealed container for halogenated organic waste[7][8]. Do not mix with non-halogenated waste streams to avoid unnecessary disposal costs[6].
-
Empty Containers: The original container, even if "empty," will contain residual amounts of the chemical. It should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste[8]. The rinsed container can then be disposed of according to your institution's guidelines.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for the pickup of hazardous waste. Never dispose of this compound down the drain or in the regular trash[7][8].
Emergency Procedures: Being Prepared
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[2].
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[2].
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key decision points and safety measures.
Caption: Workflow for Safe Handling and Disposal.
By integrating these detailed procedures and understanding the rationale behind them, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.
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Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry. Link
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AK Scientific, Inc. Safety Data Sheet: (1S)-1-(4-FLUORO-3-METHOXYPHENYL)ETHYLAMINE-HCl. Link
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Chemsigma. This compound [1213014-67-5]. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




